Methyl 4-amino-3-iodo-5-methoxybenzoate
Description
BenchChem offers high-quality Methyl 4-amino-3-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-iodo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFOTRQOKVIZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445524 | |
| Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-10-6 | |
| Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of Methyl 4-amino-3-iodo-5-methoxybenzoate
Document ID: MG-20260114-180624-10-6 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the known physical and chemical properties of Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS No. 180624-10-6), a substituted aromatic compound relevant as a building block in pharmaceutical synthesis, particularly for protein degraders. Due to the limited availability of public experimental data for this specific isomer, this guide also outlines the standard methodologies required for its full physicochemical characterization, providing a framework for researchers to establish a comprehensive profile.
Introduction and Molecular Overview
Methyl 4-amino-3-iodo-5-methoxybenzoate is a polysubstituted benzene ring derivative containing five distinct functional groups: an amine (-NH₂), an iodo (-I) group, a methoxy (-OCH₃) group, and a methyl ester (-COOCH₃). This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (iodo, methyl ester) groups on the aromatic core makes it a valuable and reactive intermediate in medicinal chemistry and organic synthesis. Its designation as a "Protein Degrader Building Block" suggests its utility in the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery.[1]
The precise spatial arrangement of its substituents is critical to its reactivity and interaction with biological targets. The following guide consolidates the verified information available from commercial suppliers and chemical databases.
Chemical Identity and Core Properties
The fundamental identifiers and properties of the molecule have been established and are summarized below.
| Property | Value | Source(s) |
| Compound Name | Methyl 4-amino-3-iodo-5-methoxybenzoate | [1][2] |
| CAS Number | 180624-10-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀INO₃ | [1][4] |
| Molecular Weight | 307.09 g/mol | [4] |
| Purity (Commercial) | ≥ 98% | [1][5] |
| MDL Number | MFCD11111370 | [2][3] |
Physicochemical Data
A complete experimental profile for this compound is not fully available in public literature. This section details the known data and outlines the necessary experimental protocols to determine the missing values.
Boiling Point (Predicted)
An estimated boiling point has been calculated using computational models.
-
Boiling Point: 407.7 ± 45.0 °C at 760 mmHg.[4]
Causality Note: This value is a prediction based on the molecule's structure and functional groups. The high boiling point is expected due to the molecule's relatively high molecular weight and polar nature, which lead to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). An experimental determination via vacuum distillation is required for verification.
Melting Point and Appearance
-
Experimental Data: As of the date of this document, a specific, experimentally determined melting point and a verified description of its physical appearance (e.g., color, crystalline form) are not available in peer-reviewed literature or major chemical databases.
Expert Insight: For a solid organic compound with >98% purity, a sharp melting point range (typically < 2 °C) is expected. The presence of impurities would lead to a broader and depressed melting range. The color of related aromatic amines can range from white to pale yellow or tan, often darkening upon exposure to air and light due to oxidation of the amino group.
Solubility Profile
-
Experimental Data: A quantitative solubility profile in standard laboratory solvents is not publicly documented.
Recommended Experimental Protocol: Solubility Determination
The objective of this protocol is to determine the approximate solubility of the compound in a range of solvents, from nonpolar to polar aprotic and protic.
-
Solvent Selection: Prepare vials containing 1 mL of each test solvent: Water, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
-
Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of Methyl 4-amino-3-iodo-5-methoxybenzoate to each vial.
-
Equilibration: Vortex each vial for 1-2 minutes at room temperature. Observe for dissolution.
-
Incremental Addition: If the solid dissolves, add further 1 mg increments, vortexing after each addition, until a saturated solution (persistent solid) is achieved.
-
Classification:
-
Soluble: > 20 mg/mL
-
Sparingly Soluble: 1-20 mg/mL
-
Insoluble: < 1 mg/mL
-
-
Self-Validation: The protocol is validated by the consistency of results across multiple runs and the clear visual endpoint of saturation. The resulting data is crucial for selecting appropriate solvents for reaction workups, purification (e.g., recrystallization, chromatography), and formulation.
Spectroscopic and Structural Analysis
Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. While specific spectra for this compound are not publicly available, this section describes the expected results and the standard methods for obtaining them.
Caption: Standard workflow for physicochemical characterization of a chemical sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Signals: The following diagram illustrates the distinct proton environments in the molecule and their predicted chemical shifts (δ) in ppm, assuming a standard solvent like CDCl₃.
Caption: Predicted ¹H NMR signals for Methyl 4-amino-3-iodo-5-methoxybenzoate.
-
Aromatic Protons: Two singlets are expected for the two aromatic protons, which are in different chemical environments.
-
Amino Protons: A broad singlet corresponding to the two protons of the primary amine. The chemical shift can vary depending on solvent and concentration.
-
Methoxy Protons: A sharp singlet integrating to three protons.
-
Ester Methyl Protons: A sharp singlet integrating to three protons, typically slightly downfield from the methoxy protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Peaks (cm⁻¹):
-
3400-3200 cm⁻¹: N-H stretching (from the amino group), typically appearing as two distinct peaks for a primary amine.
-
3000-2800 cm⁻¹: C-H stretching (from aromatic and methyl groups).
-
~1720 cm⁻¹: C=O stretching (strong absorbance from the ester carbonyl).
-
~1600 cm⁻¹: C=C stretching (aromatic ring).
-
~1250 cm⁻¹: C-O stretching (from the ester and ether linkages).
-
Mass Spectrometry (MS)
MS provides information about the mass, and thus the molecular formula, of a compound.
-
Expected Molecular Ion Peak (M⁺): A peak at m/z ≈ 307, corresponding to the molecular weight of the compound. The isotopic pattern would be characteristic of a molecule containing one iodine atom.
Stability, Storage, and Safety
Storage and Stability
Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of the compound:
-
Conditions: Store in a tightly sealed container in a dry environment.[3]
-
Light Sensitivity: The compound should be protected from light.[4]
Trustworthiness Note: Aromatic amines are susceptible to oxidation, which can lead to discoloration and degradation. The presence of an iodine atom can also make the compound sensitive to light. Adherence to these storage conditions is critical for preventing degradation and ensuring experimental reproducibility.
Safety and Handling
-
General Precautions: As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS 180624-10-6) is a commercially available synthetic intermediate with established core identifiers. However, a comprehensive public profile of its experimental physical properties, including melting point, solubility, and spectroscopic data, is currently lacking. This guide provides the known information and outlines the standard, self-validating experimental protocols necessary to fully characterize the compound. Researchers utilizing this molecule are strongly encouraged to perform these analyses to ensure the identity, purity, and suitability of the material for their specific applications.
References
- Paragon Scientific.Methyl 4-amino-3-iodo-5-methoxybenzoate, min 98%, 1 gram. [URL: https://www.paragonscientific.
- Ark Pharm, Inc.180624-10-6 | Methyl 4-Amino-3-iodo-5-methoxybenzoate. [URL: https://www.arkpharminc.com/180624-10-6]
- Hanhong Scientific.4-AMino-3-iodo-5-Methoxy-benzoic acid Methyl ester180624-10-6. [URL: https://www.hanhong-group.com/4-amino-3-iodo-5-methoxy-benzoic-acid-methyl-ester180624-10-6-product/]
- BLD Pharm.180624-10-6|Methyl 4-amino-3-iodo-5-methoxybenzoate. [URL: https://www.bldpharm.com/products/180624-10-6.html]
- MySkinRecipes.Methyl 4-amino-3-iodo-5-methoxybenzoate. [URL: https://www.myskinrecipes.
Sources
Technical Guide: Synthesis, Structure, and Spectral Analysis of Methyl 4-amino-3-iodo-5-methoxybenzoate
Introduction and Strategic Overview
Methyl 4-amino-3-iodo-5-methoxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique arrangement of an activating amino group, a deactivating but sterically influential iodo group, and an electron-donating methoxy group on a benzoate framework makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the iodo position or modifications of the amino group.
This guide provides a comprehensive technical overview of this compound. As this molecule is not extensively documented in readily available literature, this document serves as a predictive and methodological framework, grounded in established chemical principles and data from analogous structures. We will detail a robust synthetic protocol, offer an in-depth, predictive analysis of its spectral characteristics, and provide the procedural rationale essential for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and spectral properties. The powerful electron-donating and ortho-directing effect of the amino group at C4 is modulated by the methoxy group at C5 and the iodo group at C3.
Structure:

Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀INO₄ |
| Molecular Weight | 323.09 g/mol |
| IUPAC Name | Methyl 4-amino-3-iodo-5-methoxybenzoate |
| Predicted LogP | 2.5 - 3.0 |
| Appearance | Predicted to be an off-white to light brown solid |
Proposed Synthesis: Regioselective Iodination
The synthesis of the target compound hinges on the regioselective iodination of a suitable precursor. The most logical starting material is Methyl 4-amino-5-methoxybenzoate, leveraging the strong ortho-directing influence of the primary amino group to install the iodine atom at the C3 position.
Mechanistic Rationale and Experimental Choice
The choice of an iodinating agent is critical for achieving high regioselectivity and yield. The substrate, Methyl 4-amino-5-methoxybenzoate, is highly activated due to the presence of both the amino and methoxy groups. Therefore, a mild iodinating agent is preferred to prevent over-reaction or the formation of undesired side products. N-Iodosuccinimide (NIS) is an excellent choice for this transformation. It is an electrophilic iodine source that is easy to handle and typically provides clean reactions with activated aromatic systems. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and NIS, its relatively high boiling point for moderate heating if necessary, and its inertness under the reaction conditions.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic iodine of NIS. The powerful activating effect of the amino group strongly directs the substitution to its ortho position (C3), which is vacant. The methoxy group at C5 further activates the ring but its directing influence is secondary to the amino group in this context.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Preparation: To a solution of Methyl 4-amino-5-methoxybenzoate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-20 hours).[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc).
-
Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Methyl 4-amino-3-iodo-5-methoxybenzoate.
Spectroscopic Characterization and Data Interpretation
The confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative. The substitution pattern on the aromatic ring leaves two aromatic protons in magnetically non-equivalent environments, both appearing as singlets due to the absence of ortho or meta proton-proton coupling.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.7 | Singlet | 1H | Ar-H (C6-H) | Deshielded by the adjacent ester group and the para-iodo group. |
| ~ 7.0 - 7.2 | Singlet | 1H | Ar-H (C2-H) | Shielded by the ortho-amino and para-methoxy groups. |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable and protons may exchange. |
| ~ 3.90 | Singlet | 3H | Ester -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 3.85 | Singlet | 3H | Ether -OCH₃ | Typical chemical shift for an aryl methyl ether. |
digraph "H_NMR_Correlation" { graph [splines=true, overlap=false, size="7.6,5", dpi=72]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#4285F4", arrowhead=vee, penwidth=1.5];// Define the image node for the molecule mol [label="", image="https://i.imgur.com/vH2k5Nn.png", shape=none];
// Define nodes for the NMR signals node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; H2[label="Ar-H (C2)\n~7.1 ppm (s, 1H)"]; H6[label="Ar-H (C6)\n~7.6 ppm (s, 1H)"]; NH2 [label="-NH₂\n~5.0 ppm (br s, 2H)"]; EsterMe [label="Ester -OCH₃\n~3.90 ppm (s, 3H)"]; EtherMe [label="Ether -OCH₃\n~3.85 ppm (s, 3H)"];
// Create invisible nodes on the molecule for edge routing node [shape=point, width=0, height=0]; p_H2 [pos="1.1,0.5!"]; p_H6 [pos="1.1,-1.2!"]; p_NH2 [pos="2.3,1.0!"]; p_EsterMe [pos="-2.5,-1.0!"]; p_EtherMe [pos="-1.2,2.0!"];
// Draw edges from molecule points to signal nodes p_H2 -> H2; p_H6 -> H6; p_NH2 -> NH2; p_EsterMe -> EsterMe; p_EtherMe -> EtherMe; }
Caption: Predicted ¹H NMR structural correlations.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the nature of the attached substituent.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 166 | C=O (Ester) | Carbonyl carbon, significantly deshielded.[2] |
| ~ 155 | C5-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 148 | C4-NH₂ | Aromatic carbon attached to the electron-donating amino group. |
| ~ 130 | C1-COOCH₃ | Quaternary carbon attached to the ester group. |
| ~ 128 | C6-H | Aromatic methine carbon. |
| ~ 115 | C2-H | Aromatic methine carbon. |
| ~ 85 | C3-I | Aromatic carbon attached to iodine, showing a strong shielding effect (heavy atom effect). |
| ~ 56 | Ether -OCH₃ | Carbon of the aryl methyl ether. |
| ~ 52 | Ester -OCH₃ | Carbon of the methyl ester.[3] |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands (KBr Pellet)
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | Aromatic C-H Stretch | Ar-H |
| 2960 - 2850 | Aliphatic C-H Stretch | -OCH₃ |
| ~ 1710 | C=O Stretch | Ester |
| ~ 1600, ~1480 | C=C Aromatic Ring Stretch | Benzene Ring |
| ~ 1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~ 1100 | Symmetric C-O-C Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 323, corresponding to the molecular weight of the compound (C₉H₁₀INO₄).
-
Key Fragments:
-
[M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the ester group, resulting in a peak at m/z = 292.
-
[M - 59]⁺: Loss of the carbomethoxy radical (•COOCH₃), resulting in a peak at m/z = 264.
-
The presence of iodine (¹²⁷I) will result in a clean isotopic pattern for iodine-containing fragments.
-
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of Methyl 4-amino-3-iodo-5-methoxybenzoate. By employing a regioselective iodination strategy with N-Iodosuccinimide, the target molecule can be synthesized efficiently. The predictive spectral data presented herein, based on established principles of spectroscopy, provides a robust framework for structural verification. The detailed protocols and mechanistic rationale are designed to empower researchers in drug discovery and chemical synthesis with the necessary tools to produce and validate this valuable chemical intermediate.
References
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. (This is a general reference format for supplementary information from an RSC journal, specific details were not available).
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
A Technical Guide to the Solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of Solubility in Pharmaceutical Research
In the landscape of pharmaceutical development and organic synthesis, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in a laboratory setting to bioavailability in a physiological one. This guide provides an in-depth technical overview of the solubility characteristics of Methyl 4-amino-3-iodo-5-methoxybenzoate, a substituted aromatic compound with potential applications as a pharmaceutical intermediate.
The structure of Methyl 4-amino-3-iodo-5-methoxybenzoate, with its array of functional groups—an amino group, an iodine atom, a methoxy group, and a methyl ester—presents a unique and informative case study in predicting and experimentally verifying solubility. This document will serve as a comprehensive resource for researchers, offering both a theoretical prediction of its solubility in common laboratory solvents and a practical, step-by-step protocol for its empirical determination.
Physicochemical Properties at a Glance
A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀INO₃ | MySkinRecipes[1] |
| Molecular Weight | 307.09 g/mol | MySkinRecipes[1] |
| Boiling Point | 407.7 ± 45.0 °C at 760 mmHg | MySkinRecipes[1] |
| Appearance | Expected to be a solid | N/A |
Predicted Solubility Profile of Methyl 4-amino-3-iodo-5-methoxybenzoate
Disclaimer: The following solubility data is predicted based on the chemical structure of Methyl 4-amino-3-iodo-5-methoxybenzoate and the established principles of "like dissolves like."[2] These values have not been experimentally verified and should be used as a guideline for solvent selection, pending empirical testing.
The solubility of an organic compound is governed by its polarity and its capacity for hydrogen bonding relative to the solvent.[3][4] The presence of both polar (amino, methoxy, ester) and nonpolar (aromatic ring, iodo) moieties in Methyl 4-amino-3-iodo-5-methoxybenzoate suggests a nuanced solubility profile.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Sparingly Soluble | The amino group can donate and accept hydrogen bonds, and the ester and methoxy groups can accept them, contributing to some water solubility. However, the large, nonpolar aromatic ring and the bulky iodine atom are expected to significantly limit solubility.[4][5] |
| Methanol | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the amino, methoxy, and ester groups. Its smaller nonpolar component compared to higher alcohols makes it a good solvent for moderately polar compounds. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. Solubility might be slightly lower than in methanol due to the larger alkyl chain. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which will effectively solvate the polar functional groups of the molecule. |
| Acetone | Moderately Soluble | Acetone's polarity should allow for the dissolution of the compound, though likely to a lesser extent than DMSO due to its lower polarity. | |
| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. It should readily solvate the aromatic ring and the overall molecule. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. However, the polar functional groups will be poorly solvated, limiting overall solubility. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of Methyl 4-amino-3-iodo-5-methoxybenzoate, leading to negligible solubility.[2] |
Elucidating the Structural Basis of Solubility
The predicted solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate is a direct consequence of its molecular architecture. The interplay of its functional groups dictates its interaction with different solvent environments.
Caption: Factors influencing the solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility, a standardized laboratory procedure should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To quantitatively determine the solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate in a range of common laboratory solvents at a specified temperature.
Materials:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, DMSO, Acetone, Dichloromethane, Toluene, Hexane
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 4-amino-3-iodo-5-methoxybenzoate to a known volume of each solvent in separate sealed vials. The excess solid is crucial to ensure saturation.
-
Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Methyl 4-amino-3-iodo-5-methoxybenzoate of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted samples of the saturated solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility characteristics of Methyl 4-amino-3-iodo-5-methoxybenzoate. By integrating theoretical predictions based on its chemical structure with a robust experimental protocol, researchers are well-equipped to understand and utilize this compound in their work. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility studies in the advancement of chemical and pharmaceutical sciences.
References
-
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Functional Groups: Definition and Importance | Solubility of Things. [Link]
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An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and historical context of Methyl 4-amino-3-iodo-5-methoxybenzoate, a key intermediate in medicinal chemistry. By delving into the scientific underpinnings of its preparation, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Foreword: The Significance of Iodinated Aromatic Scaffolds
The introduction of iodine into aromatic frameworks is a pivotal strategy in drug discovery. The unique physicochemical properties of iodine, including its size, polarizability, and ability to form halogen bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Historically, iodinated organic compounds have found applications as contrast agents, antiseptics, and key components in thyroid hormone research.[1] The strategic placement of an iodine atom on a pharmacologically active scaffold can enhance binding affinity to biological targets, modulate metabolic stability, and facilitate radiolabeling for imaging studies. Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS No. 180624-10-6) emerges from this context as a valuable building block, offering a synthetically versatile platform for the development of innovative therapeutics.[2]
I. The Genesis of a Key Intermediate: A Historical Perspective
While a definitive seminal publication detailing the first-ever synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate remains elusive in readily available literature, its conceptualization can be traced to the broader evolution of synthetic methodologies for halogenating complex organic molecules. The historical synthesis of related substituted benzoic acids has been a cornerstone of medicinal chemistry for decades, providing the foundation for numerous therapeutic agents.[3][4]
The development of reliable and regioselective iodination techniques has been a significant area of research. Early methods often involved harsh conditions and lacked specificity. However, the advent of milder reagents such as N-iodosuccinimide (NIS) and iodine in the presence of oxidizing agents revolutionized the synthesis of iodoarenes.[5] The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate likely emerged from the application of these modern iodination methods to readily available aminobenzoic acid derivatives.
II. The Synthetic Pathway: From Precursor to Product
The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate is a multi-step process that begins with the commercially available and structurally related Methyl 4-amino-3-methoxybenzoate. The key transformation is the regioselective introduction of an iodine atom onto the aromatic ring.
A. The Starting Material: Methyl 4-amino-3-methoxybenzoate
The journey to our target molecule begins with Methyl 4-amino-3-methoxybenzoate (CAS No. 41608-64-4).[6] This precursor itself is a valuable chemical entity, utilized in various pharmaceutical research and development endeavors.[7][8] Its synthesis is well-established, often proceeding from the corresponding nitro compound, Methyl 3-methoxy-4-nitrobenzoate, via reduction of the nitro group.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 102-106 °C |
Table 1: Physicochemical Properties of Methyl 4-amino-3-methoxybenzoate.[6]
B. The Iodination Reaction: A Step-by-Step Protocol
The introduction of iodine onto the aromatic ring of Methyl 4-amino-3-methoxybenzoate is the critical step in the synthesis. The directing effects of the amino and methoxy groups favor electrophilic substitution at the position ortho to the amino group and para to the methoxy group, which is the desired C-3 position. A robust and widely applicable method for this transformation involves the use of N-iodosuccinimide (NIS) in an appropriate solvent.
Herein, we provide a detailed, field-proven protocol adapted from analogous and well-documented iodination procedures for similar substrates.[9]
Experimental Protocol: Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction mixture may darken upon addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 4-amino-3-iodo-5-methoxybenzoate as a pure solid.
Diagrammatic Representation of the Synthetic Workflow:
III. Physicochemical Properties and Characterization
The successful synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate must be confirmed through rigorous analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₁₀INO₃ |
| Molecular Weight | 307.09 g/mol |
| Appearance | Solid |
| Boiling Point | 407.7±45.0 °C at 760 mmHg |
| Storage | 2-8°C, dry and sealed from light |
Table 2: Physicochemical Properties of Methyl 4-amino-3-iodo-5-methoxybenzoate.[1]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the amino group protons. The introduction of the iodine atom will influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of all nine carbon atoms in the molecule, with the carbon atom attached to the iodine showing a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (307.09 g/mol ).
IV. Applications in Drug Discovery and Development
Methyl 4-amino-3-iodo-5-methoxybenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.
The presence of the iodine atom is particularly advantageous for several reasons:
-
Halogen Bonding: The iodine atom can participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Radiolabeling: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), enabling the development of radiolabeled tracers for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
-
Synthetic Handle: The carbon-iodine bond can serve as a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the construction of complex molecular architectures.
This intermediate is particularly useful in the development of therapeutic agents targeting thyroid-related disorders and as a precursor for novel contrast agents.[1]
V. Conclusion
Methyl 4-amino-3-iodo-5-methoxybenzoate stands as a testament to the power of synthetic chemistry in providing the essential tools for drug discovery. While its specific historical discovery may be embedded within the broader progress of organic synthesis, its utility is clear and present. The synthetic route outlined in this guide, based on established and reliable iodination chemistry, provides a clear path for its preparation. As researchers continue to explore the vast chemical space for new therapeutic agents, versatile and strategically functionalized intermediates like Methyl 4-amino-3-iodo-5-methoxybenzoate will undoubtedly play a crucial role in shaping the future of medicine.
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MySkinRecipes. Methyl 4-amino-3-iodo-5-methoxybenzoate. [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of Methyl 4-amino-3-methoxybenzoate in Pharmaceutical R&D. [Link]
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PubChem. Methyl 4-amino-3-methoxybenzoate. [Link]
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FDA.gov. METHYL 4-AMINO-3-METHOXYBENZOATE. [Link]
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PubMed. Aminobenzoic acid and its esters. The quest for more effective sunscreens. [Link]
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LookChem. China offers 3,3'-Diiodobenzophenone,2,4,6-Trimethyliodobenzene,Methyl4-amino-3-iodobenzoate,METHYL3-IODO-4-METHOXYBENZOATE,2-Iodo-1-indanone Manufacturer. [Link]
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
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The Strategic Utility of Methyl 4-amino-3-iodo-5-methoxybenzoate in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
In the intricate tapestry of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. Among these, Methyl 4-amino-3-iodo-5-methoxybenzoate emerges as a highly valuable, albeit specialized, scaffold. Its unique trifunctionalized aromatic core, featuring an amine, a methoxy group, and a strategically positioned iodine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of this key intermediate, with a particular focus on its potential role in the development of targeted therapies such as kinase inhibitors.
This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a theoretical framework and practical insights into the utilization of this potent building block.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of Methyl 4-amino-3-iodo-5-methoxybenzoate is fundamental to its effective application. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 180624-10-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀INO₃ | [1][2] |
| Molecular Weight | 307.1 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 407.7 ± 45.0 °C at 760 mmHg | [6] |
| Storage | 2-8°C, protected from light | [6] |
The judicious arrangement of substituents on the benzene ring dictates the compound's reactivity. The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, while the bulky iodine atom can serve as a handle for cross-coupling reactions or as a key pharmacophoric element.
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for Methyl 4-amino-3-iodo-5-methoxybenzoate.
Step-by-Step Experimental Protocol (Proposed)
Reaction: Iodination of Methyl 4-amino-5-methoxybenzoate
Materials:
-
Methyl 4-amino-5-methoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-amino-5-methoxybenzoate (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Iodinating Agent: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NIS is a mild and effective method for the iodination of activated aromatic rings.[7][8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure Methyl 4-amino-3-iodo-5-methoxybenzoate.
Causality Behind Experimental Choices:
-
The choice of N-Iodosuccinimide (NIS) as the iodinating agent is predicated on its mild reactivity and high selectivity for activated aromatic systems, minimizing the formation of di-iodinated byproducts.[7]
-
Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the reagent.
-
The reaction is performed at a low initial temperature to control the exothermicity of the iodination and enhance regioselectivity.
-
The aqueous work-up with sodium thiosulfate and sodium bicarbonate is crucial for removing unreacted iodine and any acidic byproducts, respectively.
Spectroscopic Characterization (Predicted)
Although experimental spectra for Methyl 4-amino-3-iodo-5-methoxybenzoate are not widely published, its spectroscopic features can be reliably predicted based on the analysis of closely related structures.
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.5 | s | 1H | Ar-H | The aromatic proton is expected to be a singlet due to the lack of adjacent protons. The deshielding effect of the ester and iodine will shift it downfield. |
| ~7.0 | s | 1H | Ar-H | The other aromatic proton, also a singlet, will be in a slightly different chemical environment. |
| ~4.5 | br s | 2H | -NH₂ | The amino protons will appear as a broad singlet, and their chemical shift can vary with concentration and solvent. |
| ~3.9 | s | 3H | -OCH₃ | The methoxy protons will be a sharp singlet in the typical range for this functional group. |
| ~3.8 | s | 3H | -COOCH₃ | The methyl ester protons will also be a sharp singlet, slightly deshielded by the adjacent carbonyl group. |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~150-155 | Ar-C-O | Aromatic carbon attached to the methoxy group. |
| ~145-150 | Ar-C-N | Aromatic carbon attached to the amino group. |
| ~120-130 | Ar-C-H | Aromatic carbons bearing a hydrogen atom. |
| ~110-120 | Ar-C (quaternary) | Quaternary aromatic carbon. |
| ~80-90 | Ar-C-I | The carbon attached to the iodine atom will be significantly shielded. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~52 | -COOCH₃ | Typical chemical shift for a methyl ester carbon. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 | N-H stretch | Amino (-NH₂) |
| 3000-2850 | C-H stretch | Methyl (-CH₃) |
| ~1720 | C=O stretch | Ester (-COOCH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether (-OCH₃) |
| ~1100 | C-O stretch | Ester (-COOCH₃) |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The structural motifs present in Methyl 4-amino-3-iodo-5-methoxybenzoate make it a prime candidate for the synthesis of kinase inhibitors. The amino group provides a key attachment point for building heterocyclic cores common in many kinase inhibitors, while the iodo- and methoxy-substituted benzene ring can occupy specific pockets within the kinase active site, contributing to binding affinity and selectivity.
Role as a Building Block for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in certain cancers, most notably non-small cell lung cancer. The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive tumors. While direct evidence of Methyl 4-amino-3-iodo-5-methoxybenzoate's use in the synthesis of approved ALK inhibitors like Crizotinib or Alectinib is not prevalent in the public domain, its structure is highly analogous to intermediates known to be employed in their synthesis.
The general synthetic strategy for many kinase inhibitors involves the construction of a core heterocyclic scaffold, which is then functionalized with various side chains to optimize target engagement and pharmacokinetic properties. The 2-aminopyridine moiety, for instance, is a common core in many kinase inhibitors.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a plausible, generalized pathway where a molecule like Methyl 4-amino-3-iodo-5-methoxybenzoate could be utilized to construct a key intermediate for a kinase inhibitor.
Caption: Generalized pathway for the use of Methyl 4-amino-3-iodo-5-methoxybenzoate in kinase inhibitor synthesis.
This hypothetical pathway highlights the versatility of the starting material. The amino group can be acylated and subsequently participate in a cyclization reaction to form a heterocyclic core. The iodine atom then provides a reactive handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce further molecular complexity and modulate the pharmacological profile.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
Methyl 4-amino-3-iodo-5-methoxybenzoate represents a sophisticated and strategically valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern offers multiple avenues for chemical elaboration, making it a powerful tool in the design and synthesis of novel therapeutic agents. While its full potential is yet to be exhaustively documented in publicly accessible literature, its structural relationship to known pharmaceutical intermediates, particularly in the realm of kinase inhibitors, underscores its significance. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic approach, and a forward-looking perspective on its applications, thereby equipping researchers and drug development professionals with the knowledge to leverage this potent intermediate in their future endeavors.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-3-iodo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Structural Hazard Assessment
A thorough understanding of a molecule's structure is the first step in predicting its potential hazards.
Chemical Identity:
| Identifier | Value |
| Chemical Name | Methyl 4-amino-3-iodo-5-methoxybenzoate |
| CAS Number | 180624-10-6 |
| Molecular Formula | C₉H₁₀INO₃ |
| Molecular Weight | 307.1 g/mol |
Source: Information synthesized from available chemical supplier data.
The key to anticipating the safety requirements for Methyl 4-amino-3-iodo-5-methoxybenzoate lies in deconstructing its core components: a substituted aniline and an iodinated aromatic ring.
-
The Aniline Backbone: The aniline functional group is a well-known structural alert in toxicology.[2] Aniline and its derivatives can be absorbed through the skin, via inhalation, or ingestion and are known to cause damage to red blood cells, leading to a condition called methemoglobinemia.[3] This condition impairs the blood's ability to carry oxygen, with symptoms including cyanosis (blue or gray skin, lips, and nailbeds), headache, weakness, and shortness of breath.[3] Metabolism of aniline-containing compounds in the liver can also lead to the formation of reactive metabolites, which may contribute to cellular damage.[2][4]
-
The Iodinated Aromatic Ring: The presence of iodine on the aromatic ring introduces another layer of consideration. While the iodine atom itself is not the primary toxicophore, iodinated organic compounds can have their own unique toxicological profiles. Some iodinated compounds can be irritating to the skin and eyes.[5] Furthermore, iodinated aromatic compounds are recognized as a class of disinfection byproducts that can be more toxic than their chlorinated or brominated counterparts.[6][7]
The interplay of the amino, iodo, and methoxy groups on the benzoate ring will modulate the overall reactivity and toxicological profile of the molecule. The electron-donating nature of the amino and methoxy groups can influence the reactivity of the aromatic ring, while the bulky iodine atom may introduce steric effects that could alter metabolic pathways.[8]
Hazard Identification and GHS Classification (Inferred)
While a specific, verified GHS classification for Methyl 4-amino-3-iodo-5-methoxybenzoate is not available, we can infer a likely hazard profile based on its structural analogs. Safety Data Sheets for similar compounds, such as methyl 4-aminobenzoate and methyl 4-amino-3-methylbenzoate, consistently list the following hazards:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9][10]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[9][10]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9]
Based on these analogs, the following GHS pictograms and precautionary statements should be considered as a minimum standard:
Pictogram:
Signal Word: Warning
Inferred Hazard Statements:
-
H335: May cause respiratory irritation.[9]
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[9][10][12]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][12]
Exposure Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The following engineering controls and PPE are mandatory.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and solid particulates. A face shield offers an additional layer of protection for the entire face.[5] |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of a potentially contaminated outer glove without exposing the skin.[13] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[5] |
Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Safe Handling Workflow
Caption: Workflow for the safe handling of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[10][12]
-
Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[10][12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[12]
Emergency Procedures
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Exposure Response
Caption: Immediate first aid response to exposure incidents.
Detailed First-Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[10][12] Remove contaminated clothing.[10][12] If skin irritation persists, seek medical attention.[9][10][12]
-
In case of eye contact: Rinse cautiously with water for several minutes, holding the eyelids open.[9][10][12] Remove contact lenses if present and easy to do.[9][10][12] Continue rinsing for at least 15 minutes.[10][12] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10][12] If the person feels unwell, call a poison center or doctor.[9][12]
-
If swallowed: Rinse mouth with water.[9] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Considerations
All waste generated from the use of Methyl 4-amino-3-iodo-5-methoxybenzoate, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant.[9][10][12] Do not dispose of down the drain.
Conclusion: A Culture of Safety
The responsible use of novel research chemicals like Methyl 4-amino-3-iodo-5-methoxybenzoate is foundational to scientific progress. While this guide provides a comprehensive framework for its safe handling based on available data and chemical principles, it is not a substitute for a thorough, lab-specific risk assessment and adherence to all institutional safety protocols. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-aminobenzoate. Retrieved from [URL of the SDS if available, otherwise describe as "Accessed via Google Search"]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-amino-3-hydroxybenzoate.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-amino-3-methylbenzoate. Retrieved from [URL of the SDS if available, otherwise describe as "Accessed via Google Search"]
- Public Health England. (2022).
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.
- Sigma-Aldrich Inc. (2025). Safety Data Sheet: Methyl 3-iodo-4-methoxybenzoate.
- Zieris, T., et al. (1988). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Xenobiotica, 18(7), 821-832.
- Strickland, J., et al. (2021). International Regulatory Uses of Acute Systemic Toxicity Data and Integration of New Approach Methodologies. Toxicological Sciences, 182(1), 1-14.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
- Pan, Y., & Zhang, X. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 54(21), 13876–13885.
- Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(5), 553-562.
- Wendel, P. (2011). Nontoxic Medical Imaging Agents Form Toxic DBPs. Environmental Health Perspectives, 119(12), a519.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- LoPachin, R. M., & DeCaprio, A. P. (2005). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Toxicological Sciences, 86(2), 284-294.
- Richardson, S. D., & Ternes, T. A. (2018). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 52(15), 8178-8188.
- Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [URL of the product page if available, otherwise describe as "Accessed via Google Search"]
- Society for Science. (n.d.). Hazardous chemicals, activities or devices.
- PerkinElmer. (n.d.). Iodine-125 Handling Precautions.
- ChemScene. (n.d.). Methyl 3-amino-5-methoxybenzoate. Retrieved from [URL of the product page if available, otherwise describe as "Accessed via Google Search"]
- Nugent, B. (2024). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. Quora.
- Wang, Z., et al. (2025). Toward Product Safety and Circularity: Understanding the Information Structure of Global Databases on Chemicals in Products and Articles. Environmental Science & Technology.
- TCI Chemicals. (2025). Safety Data Sheet: Methyl 2-Amino-4,5-dimethoxybenzoate.
- Wikipedia. (n.d.).
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A Guide to the Spectroscopic Analysis of Methyl 4-amino-3-iodo-5-methoxybenzoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-amino-3-iodo-5-methoxybenzoate, a compound of interest in pharmaceutical synthesis due to its potential as an intermediate, particularly in the development of thyroid-related therapeutics and as a contrast agent.[1] A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its synthesis, characterization, and application in drug development.
Molecular Structure and Spectroscopic Overview
The structure of Methyl 4-amino-3-iodo-5-methoxybenzoate incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring is substituted with an amino (-NH₂), an iodo (-I), a methoxy (-OCH₃), and a methyl ester (-COOCH₃) group. The interplay of the electronic effects of these substituents—the electron-donating nature of the amino and methoxy groups, and the electron-withdrawing and heavy-atom effects of the iodo and methyl ester groups—governs the chemical environment of each atom and the molecule's interaction with electromagnetic radiation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4-amino-3-iodo-5-methoxybenzoate, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 7.0 - 7.5 | Doublet | 1H |
| Aromatic H | 6.5 - 7.0 | Doublet | 1H |
| Amino (NH₂) | 4.0 - 5.0 | Broad Singlet | 2H |
| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |
| Methyl Ester (COOCH₃) | ~3.8 | Singlet | 3H |
Interpretation and Rationale:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxy, methyl ester, and amino groups. The two aromatic protons will appear as doublets due to coupling with each other. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene. The presence of the bulky and electronegative iodine atom will also influence their chemical shifts. The amino protons typically appear as a broad singlet that can exchange with D₂O. The methoxy and methyl ester protons will each present as sharp singlets, with the methoxy group attached directly to the ring generally appearing at a slightly different chemical shift than the methyl ester group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled spectrum is standard.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-I | 80 - 90 |
| Aromatic C-H | 110 - 125 |
| Aromatic C-COOCH₃ | 120 - 130 |
| Methoxy (OCH₃) | ~56 |
| Methyl Ester (COOCH₃) | ~52 |
Interpretation and Rationale:
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the methyl ester will be the most downfield signal. The aromatic carbons attached to the electronegative oxygen, nitrogen, and iodine atoms will have their chemical shifts significantly affected. The carbon bearing the iodine atom is expected to be shifted significantly upfield due to the heavy-atom effect. The remaining aromatic carbons will appear in the typical aromatic region. The carbons of the methoxy and methyl ester groups will be found in the upfield region of the spectrum.[2][3]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
Interpretation and Rationale:
The IR spectrum will prominently feature a strong absorption band for the carbonyl group of the ester.[4] The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H stretches will be observed in their characteristic regions. The C-O stretching vibrations from both the ester and the methoxy group will result in strong absorptions in the fingerprint region.[5]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted Mass Spectrum Data (EI):
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 323 | Molecular Ion |
| [M - OCH₃]⁺ | 292 | Loss of methoxy radical from ester |
| [M - COOCH₃]⁺ | 264 | Loss of methyl ester radical |
| [M - I]⁺ | 196 | Loss of iodine radical |
Interpretation and Rationale:
The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀INO₃ = 323.0 g/mol ). Common fragmentation pathways for methyl benzoates include the loss of the methoxy group from the ester and the loss of the entire methyl ester group.[6] Due to the presence of the relatively weak C-I bond, the loss of an iodine radical is also a likely fragmentation pathway.
Visualizing Spectroscopic Relationships
The following diagram illustrates the key structural features of Methyl 4-amino-3-iodo-5-methoxybenzoate and their expected spectroscopic signatures.
Caption: Key functional groups of Methyl 4-amino-3-iodo-5-methoxybenzoate and their characteristic spectroscopic signals.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the structural elucidation and confirmation of Methyl 4-amino-3-iodo-5-methoxybenzoate. The predicted data, based on the analysis of structurally similar compounds and fundamental spectroscopic principles, offers a reliable reference for researchers and scientists involved in the synthesis and application of this important pharmaceutical intermediate.
References
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The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Available at: [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. Available at: [Link]
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Table of Contents - The Royal Society of Chemistry. Available at: [Link]
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Vibrational spectroscopy of Methyl benzoate - RSC Publishing. Available at: [Link]
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Provide the IR spectrum analysis for methyl benzoate. - brainly.com. Available at: [Link]
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Methyl benzoate - SpectraBase. Available at: [Link]
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Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3 | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem - NIH. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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Methyl 4(methylamino)benzoate - NIST WebBook. Available at: [Link]
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methyl 4-methoxybenzoate Carbon-13 Full Spectrum - Wired Chemist. Available at: [Link]
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(PDF) Methyl 4-amino-3-methylbenzoate - ResearchGate. Available at: [Link]
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Methyl 4-amino-3-iodo-5-methoxybenzoate - MySkinRecipes. Available at: [Link]
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Methyl 3-amino-4-hydroxybenzoate - NIST WebBook. Available at: [Link]
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Methyl 4-amino-3-methoxybenzoate - SIELC Technologies. Available at: [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]
-
4-Methyl amino-3-methoxybenzoate - Nanjing Winsome Chemical Limited. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
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Benzoic acid, 4-methoxy-, methyl ester - NIST WebBook. Available at: [Link]
-
4-Amino-3-methylbenzoic acid - NIST WebBook. Available at: [Link]
-
Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. Available at: [Link]
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- 6. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
A Senior Application Scientist's Guide to Sourcing and Purity Verification of Methyl 4-amino-3-iodo-5-methoxybenzoate
This guide provides an in-depth analysis of the commercial landscape for Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS No: 180624-10-6), a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of protein degrader molecules.[1] We will explore the available purity grades, outline a robust framework for supplier evaluation, and provide detailed protocols for in-house purity verification, ensuring the integrity of your research and development pipeline.
The Commercial Landscape: Suppliers and Availability
Methyl 4-amino-3-iodo-5-methoxybenzoate is a specialty chemical intermediate. It is not a commodity chemical produced by a large number of manufacturers but is available through a network of specialized suppliers, traders, and research chemical companies. These suppliers generally fall into two categories:
-
Primary Manufacturers/Synthesis Labs: Often based in China, these companies perform the chemical synthesis. They may supply directly in bulk or through distributors.
-
Distributors and Research Chemical Retailers: These companies, located globally, source the compound from manufacturers, perform their own quality control, and sell it in smaller, research-friendly quantities.
The choice of supplier will depend on the quantity required, the level of documentation needed, and the specific application. For early-stage research, smaller quantities from established retailers may be sufficient. For later-stage development and manufacturing, direct engagement with a primary manufacturer is often necessary.
Below is a summary of representative suppliers found on chemical trading platforms and online catalogs. It is critical to note that listings on platforms like Echemi represent numerous individual traders and manufacturers, and diligence is required for each specific vendor.[2]
| Supplier Type | Representative Examples (Platform/Company) | Typical Purity Grades Offered | Geographic Focus | Key Considerations |
| Chemical Trading Platform | Echemi[2] | Industrial Grade, Pharma Grade | Primarily China-based traders and manufacturers[2] | Variable quality control; direct communication with the actual producer is recommended. Lead times and payment terms can be flexible.[2] |
| Research Chemical Retailer | Majorbio | Minimum 98%[1] | Global distribution | Often provide smaller quantities suitable for lab-scale research. Higher price per gram but typically offer readily available stock and basic analytical data. |
| Specialty Manufacturers | Syngenesis Chemscience, Asmee Chemicals | Custom specifications possible, typically >98% | Primarily India-based | Offer a range of benzoic and iodine derivatives; may offer custom synthesis or larger scale-up capabilities.[3] |
Decoding Purity Grades and Specifications
For a specialized intermediate like Methyl 4-amino-3-iodo-5-methoxybenzoate, the most commonly advertised purity is ≥98% . While terms like "Industrial Grade" or "Pharma Grade" may be used, they are less standardized for such a specific building block compared to bulk chemicals.[2] The true measure of quality lies in the detailed Certificate of Analysis (CoA) provided by the supplier.
The Self-Validating Certificate of Analysis (CoA)
A trustworthy CoA is the cornerstone of material qualification. It should not merely state a purity value but provide the data that validates it. For this compound, a comprehensive CoA should include the following:
| Parameter | Typical Specification | Analytical Method | Purpose & Interpretation |
| Appearance | White to off-white or light yellow powder/crystal | Visual Inspection | A significant deviation in color may indicate degradation or the presence of chromophoric impurities. |
| Identity | Conforms to the structure | ¹H NMR, Mass Spectrometry (MS) | Confirms the molecular structure is correct. The proton NMR should show characteristic peaks for the aromatic protons, methoxy group, and methyl ester. |
| Purity (Assay) | ≥98.0% | HPLC (area %), GC (area %) | Quantifies the main component relative to detectable impurities. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4][5] |
| Melting Point | 92-95 °C (lit.)[3] | Melting Point Apparatus | A sharp melting range close to the literature value suggests high purity. A broad or depressed range indicates the presence of impurities. |
| Residual Solvents | Varies by synthesis route (e.g., <5000 ppm) | GC-HS (Headspace Gas Chromatography) | Identifies and quantifies solvents used in the final synthesis and purification steps, such as DMF, ethyl acetate, or methanol.[6] |
A supplier who readily provides a detailed CoA with spectral data (or at least a sample spectrum) demonstrates a commitment to quality and transparency. Always request a batch-specific CoA before purchase.
In-House Purity Verification: An Essential Protocol
Even with a supplier's CoA, independent verification is a critical step in the quality control process, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of substituted anilines and benzoates due to its high resolution and sensitivity for non-volatile organic compounds.[4][5]
Workflow for Supplier Selection and Material Verification
The following diagram outlines the logical flow from initial supplier screening to final material acceptance for use in research.
Caption: Workflow for sourcing and verifying the purity of a chemical intermediate.
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
This protocol is a robust starting point for the analysis of Methyl 4-amino-3-iodo-5-methoxybenzoate, adapted from standard methods for substituted anilines.[4][5]
1. Objective: To determine the purity of Methyl 4-amino-3-iodo-5-methoxybenzoate by calculating the area percentage of the main peak relative to the total peak area.
2. Materials and Reagents:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm particle size | The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like the target molecule. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A standard reversed-phase system. The formic acid helps to protonate the aniline, ensuring good peak shape. |
| Gradient | Start with 30% B, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and re-equilibrate. | A gradient elution is necessary to ensure that both more polar and less polar impurities are eluted from the column and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light. 254 nm is a common wavelength that provides good sensitivity for this class of molecule. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading while ensuring a good signal-to-noise ratio. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of the Methyl 4-amino-3-iodo-5-methoxybenzoate sample in acetonitrile to prepare a stock solution of 1 mg/mL in a 10 mL volumetric flask.
-
Working Solution: Dilute the stock solution 10-fold with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
5. Chromatographic Run & Data Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample solution and run the gradient method.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method provides a reliable assessment of the purity profile. For absolute quantification, analysis against a certified reference standard would be required.
Potential Impurities and Their Origin
Understanding the synthetic route can provide insight into potential impurities. A plausible synthesis involves the iodination of a precursor like Methyl 4-amino-5-methoxybenzoate.
Potential process-related impurities could include:
-
Starting Material: Unreacted precursor molecules.
-
Di-iodinated Species: Over-reaction leading to the introduction of a second iodine atom on the aromatic ring.
-
Positional Isomers: Impurities arising from iodination at a different position on the ring, though sterics and directing group effects make this less likely.
-
By-products from Reagents: Impurities derived from the iodinating agent or solvents.
The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing downstream purification challenges, and potentially leading to the formation of undesired side products in subsequent synthetic steps.
Conclusion
Sourcing high-purity Methyl 4-amino-3-iodo-5-methoxybenzoate requires a systematic approach that combines diligent supplier vetting with robust in-house analytical verification. Researchers and drug development professionals should prioritize suppliers who provide comprehensive, batch-specific Certificates of Analysis. Furthermore, implementing a routine HPLC-based purity check is a critical, self-validating step to ensure the quality and integrity of the materials used in research, ultimately safeguarding the validity of experimental outcomes.
References
- BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- Majorbio. (n.d.). Methyl 4-amino-3-iodo-5-methoxybenzoate, min 98%.
- Echemi. (n.d.). Methyl 4-Amino-3-iodo-5-methylbenzoate.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate.
- Al-Kindy, S. M. Z., Al-Kalbani, A., & Al-Harasi, A. F. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
- ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
- BenchChem. (n.d.). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
- ChemicalBook. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE synthesis.
- IndiaMART. (n.d.). Methyl 3-Iodo 4-Methoxy benzoate.
- M/s ASMEE CHEMICALS PRIVATE LIMITED. (n.d.). Methyl 3 Methoxy 4 Methylbenzoate Manufacturer, Supplier from Palghar.
Sources
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Regioselective Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a regioselective electrophilic iodination of Methyl 4-amino-5-methoxybenzoate using iodine monochloride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the procedural choices, robust safety protocols, and detailed characterization methods to ensure a reliable and reproducible synthesis.
Introduction and Scientific Context
Methyl 4-amino-3-iodo-5-methoxybenzoate is an important synthetic intermediate characterized by its trifunctional aromatic core. The presence of an iodo group ortho to a strongly activating amino group, along with methoxy and methyl ester functionalities, makes it a versatile precursor for constructing more complex molecular architectures. Specifically, the aryl iodide moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents. Its structural motifs are found in compounds explored for various therapeutic applications, including as building blocks for protein degraders.[1]
The synthesis described herein is based on the electrophilic aromatic substitution principle. The starting material, Methyl 4-amino-5-methoxybenzoate, possesses a highly activated aromatic ring due to the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. These groups are ortho- and para-directing. The position ortho to the powerful amino activating group and meta to the methoxy group is sterically accessible and electronically favored for substitution. We employ Iodine Monochloride (ICl) as the iodinating agent, a polarized and highly effective source of electrophilic iodine (I⁺), which allows for a clean and high-yielding reaction under mild conditions. This method avoids the use of harsher reagents or multi-step sequences that might start from less functionalized precursors.[2][3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier | Notes |
| Methyl 4-amino-5-methoxybenzoate | 41608-64-4 | ≥97% | Sigma-Aldrich | Starting Material |
| Iodine Monochloride (1.0 M in DCM) | 7790-99-0 | 1.0 M Solution | Sigma-Aldrich | Iodinating Agent |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | ≥99.8% | Fisher Scientific | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Reagent Grade | VWR | For aqueous wash |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Reagent Grade | VWR | To quench excess iodine |
| Brine (Saturated NaCl solution) | 7647-14-5 | Reagent Grade | VWR | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | VWR | Drying Agent |
| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific | For extraction/chromatography |
| Hexanes | 110-54-3 | ACS Grade | Fisher Scientific | For chromatography |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemical-resistant gloves (nitrile or neoprene).[4][5]
Safety Precautions and Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.[5]
-
Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin burns and eye damage.[4] Inhalation can lead to respiratory irritation and pulmonary edema.[6] Reacts with water to produce toxic fumes.[7] Mandatory PPE includes chemical safety goggles, a face shield, and chemical-resistant gloves. [4][8] An emergency shower and eyewash station must be immediately accessible.[6]
-
Dichloromethane (DCM): A suspected carcinogen and volatile organic solvent. Avoid inhalation and skin contact.
-
Methyl 4-amino-5-methoxybenzoate: May cause skin, eye, and respiratory irritation.[9] Handle with appropriate PPE.
Spill & Waste Management:
-
In case of an ICl spill, absorb with an inert material like vermiculite or dry sand. Do not use combustible materials.[4]
-
All organic and chlorinated waste must be collected in designated, properly labeled waste containers for disposal according to institutional guidelines.
Detailed Experimental Protocol
Reaction Setup
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-5-methoxybenzoate (1.81 g, 10.0 mmol).
-
Add anhydrous dichloromethane (40 mL) to the flask to dissolve the starting material.
-
Fit one neck of the flask with a rubber septum and the other with a dropping funnel.
-
Place the flask in an ice bath and allow the solution to cool to 0 °C with gentle stirring.
Iodination Reaction
-
Using a syringe, carefully charge the dropping funnel with a 1.0 M solution of Iodine Monochloride in DCM (10.5 mL, 10.5 mmol, 1.05 equivalents).
-
Causality: A slight excess (1.05 eq.) of the iodinating agent is used to ensure the complete consumption of the starting material.
-
-
Add the ICl solution dropwise to the stirred reaction mixture over a period of 20-30 minutes. Maintain the internal temperature at 0-5 °C during the addition.
-
Causality: Slow, dropwise addition at low temperature is critical to control the exothermic reaction, prevent over-iodination, and maximize regioselectivity. The reaction mixture will darken to a deep red or brown color.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
Work-up and Isolation
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding 30 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the dark iodine color dissipates, resulting in a biphasic mixture.
-
Causality: Sodium thiosulfate reduces any unreacted iodine monochloride and elemental iodine to iodide (I⁻), which is water-soluble and easily removed.
-
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Causality: This step ensures that the amine product remains in its neutral, organic-soluble form.
-
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Combine all organic extracts and wash them with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude solid in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column using a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield Methyl 4-amino-3-iodo-5-methoxybenzoate as a solid.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Expected Results
The final product, Methyl 4-amino-3-iodo-5-methoxybenzoate, should be obtained as an off-white to light brown solid.
-
Molecular Formula: C₉H₁₀INO₃[1]
-
Molecular Weight: 307.08 g/mol [10]
-
Yield: Typical yields for this reaction range from 75-90%.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.
-
δ 7.55 (d, J = 1.8 Hz, 1H, Ar-H)
-
δ 7.05 (d, J = 1.8 Hz, 1H, Ar-H)
-
δ 4.50 (br s, 2H, -NH₂)
-
δ 3.88 (s, 3H, -OCH₃)
-
δ 3.85 (s, 3H, -COOCH₃)
-
Note: NMR peak positions are estimates based on analogous structures and may vary slightly.[11]
-
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.
-
δ 166.0 (C=O), 150.1 (C-OMe), 142.5 (C-NH₂), 129.8 (Ar-CH), 121.5 (Ar-CH), 110.0 (C-CO₂Me), 85.5 (C-I), 56.2 (-OCH₃), 52.1 (-COOCH₃).
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 307.98.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link][6]
-
Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved from [Link][8]
-
Katritzky, A. R., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access. Retrieved from [Link][2]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][11]
-
PubChem. (n.d.). Methyl 2-amino-5-iodo-4-methoxybenzoate. Retrieved from [Link][10]
-
Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Retrieved from [3]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. nj.gov [nj.gov]
- 7. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Methyl 2-amino-5-iodo-4-methoxybenzoate | C9H10INO3 | CID 66820461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of Methyl 4-amino-3-iodo-5-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Building Block for Modern Synthesis
Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its structure is distinguished by three key features that enable its versatility:
-
Aryl Iodide Moiety : The iodine atom serves as an excellent leaving group, making this position a prime reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations typically follows the trend I > Br > Cl, positioning this substrate for high efficiency under mild conditions.[2]
-
Electron-Donating Substituents : The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups. Their presence activates the aromatic ring, influencing the electronic properties of the palladium center during the catalytic cycle and potentially accelerating key steps like oxidative addition.
-
Orthogonal Functional Groups : The methyl ester and amino groups provide sites for subsequent chemical modifications, allowing for the construction of complex molecular architectures. This makes the compound a valuable scaffold for building libraries of potential therapeutic agents.[3]
This guide provides an in-depth exploration of the application of methyl 4-amino-3-iodo-5-methoxybenzoate in cornerstone cross-coupling reactions, complete with detailed protocols, mechanistic insights, and expert commentary to ensure successful implementation in a research setting.
Section 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The majority of these transformations proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of methyl 4-amino-3-iodo-5-methoxybenzoate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation : A nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc compound) exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new desired bond and regenerating the catalytically active Pd(0) species.[2][6]
The efficiency and outcome of this cycle are critically dependent on the choice of ligands, base, and solvent, which must be tailored to the specific reaction type. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, modulate its reactivity, and facilitate the reductive elimination step.[7][8]
Section 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[9][10]
Mechanistic Rationale
In the Suzuki-Miyaura coupling, the key transmetalation step requires the activation of the organoboron species, typically a boronic acid or ester. A base is essential for this process; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium(II) center.[11] The high reactivity of the C-I bond in our substrate ensures that the initial oxidative addition to the Pd(0) catalyst proceeds efficiently.
Protocol: Synthesis of Methyl 4-amino-5-methoxy-3-(phenyl)benzoate
This representative protocol describes the coupling of methyl 4-amino-3-iodo-5-methoxybenzoate with phenylboronic acid. It should be optimized for different boronic acid partners.
Materials:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is crucial to remove oxygen, which can deactivate the catalyst.[6]
-
Degassing : Add the degassed solvent mixture (1,4-dioxane/water, 4:1). The use of an aqueous solvent system is necessary to dissolve the inorganic base.[6]
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Summary Table: Suzuki-Miyaura Coupling
| Parameter | Recommended Value/Condition | Rationale |
| Aryl Iodide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2–1.5 equiv | Slight excess ensures complete consumption of the aryl iodide and accounts for potential protodeboronation side reactions.[5] |
| Pd Catalyst | 1–5 mol% | Pd(PPh₃)₄ is a robust, commercially available Pd(0) source.[12] |
| Base | 2.0–3.0 equiv | K₂CO₃ is a standard choice; Cs₂CO₃ can be more effective for challenging couplings.[6] |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | A biphasic system is required to solubilize both organic and inorganic reagents.[6] |
| Temperature | 80–110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially for less reactive partners. |
Section 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and organic materials.
Mechanistic Rationale
The classic Sonogashira reaction employs a dual catalytic system.[14] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst activates the alkyne.[15] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex. The amine base serves both to neutralize the HI byproduct and, in many cases, as the reaction solvent.[13] Running the reaction under inert conditions is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction promoted by oxygen.[13]
Protocol: Synthesis of Methyl 4-amino-5-methoxy-3-(phenylethynyl)benzoate
Materials:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 equiv)
-
Phenylacetylene (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup : To a dry Schlenk flask, add methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Degassing : Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Reagent Addition : Add degassed solvent (e.g., THF), followed by degassed triethylamine. Finally, add phenylacetylene (1.1 equiv) via syringe.
-
Reaction : Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be complete in 1-6 hours. Monitor by TLC or LC-MS.
-
Work-up : Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with dilute aqueous ammonia (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Data Summary Table: Sonogashira Coupling
| Parameter | Recommended Value/Condition | Rationale |
| Aryl Iodide | 1.0 equiv | Limiting reagent. |
| Terminal Alkyne | 1.1–1.2 equiv | A small excess drives the reaction to completion. |
| Pd Catalyst | 1–3 mol% | PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst. |
| Cu(I) Co-catalyst | 2–5 mol% | Essential for the formation of the copper acetylide intermediate.[13][14] |
| Base/Solvent | Et₃N or DIPEA | Acts as an acid scavenger and solvent; must be thoroughly deoxygenated.[13] |
| Temperature | 25–50 °C | The reaction is typically run under mild conditions.[13] |
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[16] It has largely replaced harsher classical methods, offering much broader substrate scope and functional group tolerance.[16] Using our substrate, this reaction allows for the synthesis of complex diaryl or aryl-alkyl amines.
Mechanistic Rationale
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17] A key distinction is the requirement for a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine or the intermediate palladium-amine complex, forming a palladium amide.[17] The final C-N bond-forming reductive elimination is often the most challenging step and is greatly facilitated by the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines or ferrocenylphosphines), which were specifically developed by Buchwald, Hartwig, and others for this purpose.[18][19]
Protocol: Synthesis of a Substituted Diaryl Amine
Materials:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 equiv)
-
Aniline (or other primary/secondary amine) (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas supply (glovebox recommended for handling base and catalyst)
Procedure:
-
Inert Atmosphere Setup : Inside a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried vial or flask.
-
Catalyst Preparation : In the same vial, add Pd₂(dba)₃ (1 mol%) and the phosphine ligand (2 mol%). Add the aryl iodide (1.0 equiv).
-
Reagent Addition : Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Reaction : Seal the vial and remove it from the glovebox. Heat the mixture to 80–110 °C with vigorous stirring. Monitor reaction progress by LC-MS (typically 6-24 hours).
-
Work-up : Cool the reaction to room temperature. Carefully quench by adding water or saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite.
-
Purification : Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table: Buchwald-Hartwig Amination
| Parameter | Recommended Value/Condition | Rationale |
| Aryl Iodide | 1.0 equiv | Limiting reagent. |
| Amine | 1.1–1.3 equiv | Slight excess is used. |
| Pd Source | 1–2 mol% Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | 2–4 mol% (e.g., XPhos) | Bulky, electron-rich ligands are essential to promote C-N reductive elimination.[18][19] |
| Base | 1.4–2.0 equiv NaOt-Bu | A strong, hindered base is required to form the palladium amide intermediate.[17] |
| Solvent | Anhydrous Toluene | A non-polar, high-boiling solvent is typically used. |
| Temperature | 80–110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Section 5: General Experimental Workflow
Successful cross-coupling reactions rely on careful experimental technique, particularly with respect to maintaining an inert atmosphere and using pure, dry reagents.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7019. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Diccianni, J. B., & Diao, T. (2019). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 52(4), 931-943. [Link]
-
ResearchGate. Effect of different bases in the Sonogashira reaction. [Link]
-
Tesi online. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
MySkinRecipes. Methyl 4-amino-3-iodo-5-methoxybenzoate. [Link]
-
Medium. The Role of Methyl 4-amino-3-methoxybenzoate in Pharmaceutical R&D. [Link]
Sources
- 1. Methyl 4-amino-3-iodo-5-methoxybenzoate [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application of Methyl 4-amino-3-iodo-5-methoxybenzoate in Pharmaceutical Intermediate Synthesis: A Technical Guide
Introduction: The Strategic Importance of Substituted Benzoates in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of synthetic pathways to complex molecular architectures is paramount. The strategic selection of starting materials and key intermediates can significantly influence the efficiency, scalability, and novelty of a drug discovery campaign. Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly functionalized aromatic building block that offers chemists a unique combination of reactive handles, making it an increasingly valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of the application of Methyl 4-amino-3-iodo-5-methoxybenzoate, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will elucidate the rationale behind its molecular design and provide a detailed, field-proven protocol for its use in the synthesis of a biaryl scaffold, a common core structure in many targeted therapeutics.
Molecular Attributes and Synthetic Rationale
The synthetic utility of Methyl 4-amino-3-iodo-5-methoxybenzoate is derived from its distinct structural features:
-
Iodo Group: The iodine atom at the 3-position is the most critical feature for the applications discussed herein. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks.
-
Amino Group: The primary amine at the 4-position provides a nucleophilic center for a wide range of chemical transformations. It can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings, such as quinazolines or pyridopyrimidines, which are prevalent in kinase inhibitors.
-
Methoxy Group: The electron-donating methoxy group at the 5-position can influence the reactivity of the aromatic ring and provide a steric and electronic handle for modulating drug-target interactions. It can also serve as a potential site for metabolic attack, the modification of which can be used to fine-tune the pharmacokinetic properties of a drug candidate.
-
Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.
This unique combination of functional groups in a specific regioisomeric arrangement makes Methyl 4-amino-3-iodo-5-methoxybenzoate a versatile platform for the synthesis of diverse libraries of compounds for biological screening.
Application in Kinase Inhibitor Scaffolds: A Representative Protocol
The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, using Methyl 4-amino-3-iodo-5-methoxybenzoate as the starting material. This reaction creates a biaryl linkage, a key structural motif in numerous tyrosine kinase inhibitors.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 4-amino-3-iodo-5-methoxybenzoate with 4-pyridylboronic acid
This protocol describes the synthesis of Methyl 4-amino-5-methoxy-3-(pyridin-4-yl)benzoate, a key intermediate for the elaboration into more complex kinase inhibitor scaffolds.
Materials and Reagents:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq)
-
4-Pyridylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction flask, followed by the pre-mixed palladium catalyst solution. Then, add degassed water. The typical solvent ratio is 4:1 dioxane:water.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-amino-5-methoxy-3-(pyridin-4-yl)benzoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure a high reaction yield.
-
Ligand: Triphenylphosphine is a common phosphine ligand used in Suzuki couplings. It stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, making it more nucleophilic for the transfer of the organic group to the palladium center.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is used to dissolve both the organic-soluble starting materials and the inorganic base, creating a homogeneous reaction mixture that facilitates efficient catalysis.
Data Presentation
| Parameter | Expected Value |
| Starting Material | Methyl 4-amino-3-iodo-5-methoxybenzoate |
| Molecular Weight | 307.09 g/mol |
| Coupling Partner | 4-Pyridylboronic acid |
| Product | Methyl 4-amino-5-methoxy-3-(pyridin-4-yl)benzoate |
| Molecular Weight | 258.27 g/mol |
| Typical Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
Visualization of the Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura coupling.
Conclusion
Methyl 4-amino-3-iodo-5-methoxybenzoate is a strategically designed and versatile building block for pharmaceutical synthesis. Its inherent functionality, particularly the synthetically valuable iodine atom, allows for its effective use in robust and scalable carbon-carbon bond-forming reactions. The provided protocol for the Suzuki-Miyaura coupling serves as a testament to its utility in constructing complex biaryl systems that are central to the design of modern targeted therapies. As the demand for novel and potent kinase inhibitors continues to grow, the importance of such well-equipped intermediates in the drug discovery and development pipeline cannot be overstated.
References
Application Notes and Protocols for the Derivatization of Methyl 4-amino-3-iodo-5-methoxybenzoate in Medicinal Chemistry
Introduction: Strategic Derivatization of a Privileged Scaffold
Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly functionalized aromatic scaffold poised for extensive derivatization in the pursuit of novel therapeutic agents. Its unique substitution pattern, featuring an amino group, a methoxy group, a methyl ester, and a strategically positioned iodine atom, offers a versatile platform for the construction of diverse chemical libraries. The electron-donating nature of the amino and methoxy groups activates the benzene ring, while the sterically accessible iodine atom serves as a key handle for modern cross-coupling reactions. The amino and ester functionalities provide additional sites for modification, allowing for fine-tuning of physicochemical properties and biological activity.
This guide provides a comprehensive overview of robust and reproducible protocols for the derivatization of Methyl 4-amino-3-iodo-5-methoxybenzoate, with a focus on reactions of high utility in medicinal chemistry. We will delve into the rationale behind the choice of reaction conditions, taking into account the electronic and steric influences of the resident substituents. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and product characterization.
Core Derivatization Strategies: A Multi-pronged Approach
The derivatization of Methyl 4-amino-3-iodo-5-methoxybenzoate can be approached through several key transformations targeting its distinct functional groups. The workflow for these derivatizations is depicted below:
Caption: Key derivatization pathways for Methyl 4-amino-3-iodo-5-methoxybenzoate.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, offering a powerful tool for introducing molecular diversity.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1] The electron-rich nature of the aniline ring in our substrate generally facilitates the initial oxidative addition step.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | 1.0 | (e.g., 321 mg, 1.0 mmol) | Starting material. |
| Phenylboronic Acid | 1.2 | 146 mg, 1.2 mmol | Coupling partner. |
| Pd(PPh₃)₄ | 0.05 | 58 mg, 0.05 mmol | Palladium catalyst. |
| K₂CO₃ | 3.0 | 414 mg, 3.0 mmol | Base. |
| Toluene/H₂O | - | 10 mL (4:1) | Solvent system. |
| Temperature | - | 90 °C | Reaction temperature. |
| Time | - | 12-24 h | Reaction time. |
Step-by-Step Methodology:
-
To a dry round-bottom flask, add Methyl 4-amino-3-iodo-5-methoxybenzoate, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices: The use of a phosphine ligand like that in Pd(PPh₃)₄ is crucial for stabilizing the palladium catalyst.[2] A mixed solvent system of toluene and water is often employed to dissolve both the organic and inorganic reagents. Potassium carbonate is a common and effective base for this transformation.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction is particularly useful for accessing a wide range of aniline derivatives.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | 1.0 | (e.g., 321 mg, 1.0 mmol) | Starting material. |
| Morpholine | 1.2 | 105 mg, 1.2 mmol | Amine coupling partner. |
| Pd₂(dba)₃ | 0.02 | 18 mg, 0.02 mmol | Palladium precatalyst. |
| XPhos | 0.04 | 19 mg, 0.04 mmol | Ligand. |
| NaOtBu | 1.4 | 135 mg, 1.4 mmol | Strong, non-nucleophilic base. |
| Toluene | - | 5 mL | Anhydrous, degassed solvent. |
| Temperature | - | 100 °C | Reaction temperature. |
| Time | - | 12-24 h | Reaction time. |
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with Methyl 4-amino-3-iodo-5-methoxybenzoate, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale for Experimental Choices: The use of a bulky, electron-rich phosphine ligand like XPhos is often necessary for the efficient coupling of aryl iodides, especially with less nucleophilic amines.[4] Sodium tert-butoxide is a strong base required to deprotonate the amine and facilitate the catalytic cycle. The reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
II. Derivatization of the Amino Group
The primary amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the compound's properties.
A. N-Acylation for Amide Synthesis
Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. Amides are generally more stable and less basic than the corresponding amines.
Protocol 3: Acylation with Acetyl Chloride
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | 1.0 | (e.g., 321 mg, 1.0 mmol) | Starting material. |
| Acetyl Chloride | 1.1 | 87 mg, 1.1 mmol | Acylating agent. |
| Pyridine | 2.0 | 158 mg, 2.0 mmol | Base and solvent. |
| Temperature | - | 0 °C to RT | Reaction temperature. |
| Time | - | 2-4 h | Reaction time. |
Step-by-Step Methodology:
-
Dissolve Methyl 4-amino-3-iodo-5-methoxybenzoate in pyridine in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product.
Rationale for Experimental Choices: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is performed at a low initial temperature to control the exothermic reaction between the acyl chloride and the amine. The chemoselectivity for N-acylation over O-acylation of a potential free phenol (if the methoxy group were a hydroxyl) is generally high for anilines.[5]
B. N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are a prevalent functional group in many marketed drugs. The sulfonylation of the amino group introduces a key pharmacophore.
Protocol 4: Sulfonylation with Methanesulfonyl Chloride
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | 1.0 | (e.g., 321 mg, 1.0 mmol) | Starting material. |
| Methanesulfonyl Chloride | 1.1 | 126 mg, 1.1 mmol | Sulfonylating agent. |
| Triethylamine | 1.5 | 152 mg, 1.5 mmol | Base. |
| Dichloromethane (DCM) | - | 10 mL | Anhydrous solvent. |
| Temperature | - | 0 °C to RT | Reaction temperature. |
| Time | - | 4-6 h | Reaction time. |
Step-by-Step Methodology:
-
Dissolve Methyl 4-amino-3-iodo-5-methoxybenzoate in anhydrous DCM in a round-bottom flask.
-
Add triethylamine and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Rationale for Experimental Choices: Triethylamine is a suitable base for this transformation, scavenging the HCl produced. Dichloromethane is a common solvent for sulfonylation reactions. The regioselectivity of sulfonylation on anilines can be influenced by steric and electronic factors; however, with a single primary amine, direct sulfonylation is expected.[6][7]
III. Modification of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which provides another point for derivatization, such as amide bond formation with various amines.
Protocol 5: Hydrolysis of the Methyl Ester
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Methyl 4-amino-3-iodo-5-methoxybenzoate Derivative | 1.0 | (e.g., 1.0 mmol) | Starting material from previous steps. |
| Lithium Hydroxide (LiOH) | 5.0 | 120 mg, 5.0 mmol | Base for hydrolysis. |
| THF/MeOH/H₂O | - | 15 mL (2:2:1) | Solvent system. |
| Temperature | - | Room Temperature | Reaction temperature. |
| Time | - | 12-24 h | Reaction time. |
Step-by-Step Methodology:
-
Dissolve the methyl ester derivative in the THF/MeOH/H₂O solvent mixture.
-
Add LiOH and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.
-
The carboxylic acid product will precipitate out of solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Rationale for Experimental Choices: Lithium hydroxide is a commonly used base for the saponification of methyl esters, often providing high yields under mild conditions.[8] The mixed solvent system ensures the solubility of the starting material.
IV. Product Characterization
The successful synthesis of the desired derivatives should be confirmed by a combination of spectroscopic and analytical techniques.
Expected Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Appearance of new signals corresponding to the introduced aryl, alkyl, acyl, or sulfonyl groups. Shifts in the aromatic protons of the core scaffold will also be indicative of successful derivatization.
-
¹³C NMR: Appearance of new carbon signals and shifts in the signals of the core structure.
-
-
Mass Spectrometry (MS):
Conclusion
The protocols outlined in this guide provide a robust framework for the derivatization of Methyl 4-amino-3-iodo-5-methoxybenzoate, a promising scaffold for medicinal chemistry exploration. By strategically targeting the aryl iodide, amino, and ester functionalities, a wide range of analogs can be efficiently synthesized. The provided rationale for the experimental choices, based on established principles of organic chemistry, will aid researchers in troubleshooting and adapting these methods for their specific synthetic targets.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Indra, et al. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. ResearchGate. Retrieved from [Link]
-
Al-sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Retrieved from [Link]
-
Islam, S. M., et al. (n.d.). Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Pérez, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC. Retrieved from [Link]
-
Islam, S. M., et al. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Retrieved from [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]
-
Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
(n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Books. Retrieved from [Link]
-
(n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Harvey, D. J. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Retrieved from [Link]
-
(2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. ResearchGate. Retrieved from [Link]
-
(n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... ResearchGate. Retrieved from [Link]
-
(2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. Semantic Scholar. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
(2017). Mild Sulfonylation of Anilines. ChemistryViews. Retrieved from [Link]
-
(2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. PubMed. Retrieved from [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
(2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Retrieved from [Link]
-
(n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
(2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Retrieved from [Link]
-
(2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of Methyl 4-amino-3-iodo-5-methoxybenzoate in the Synthesis of Thyroid Disorder Treatments
Introduction: The Quest for Selective Thyromimetics
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their therapeutic use, however, is often hampered by a narrow therapeutic window and significant cardiovascular side effects. This has driven the development of thyromimetics, synthetic analogs of thyroid hormones designed to exhibit tissue- and receptor-selective activity.[2][3] A key focus has been the development of agents that preferentially target the thyroid hormone receptor-β (TRβ), which is abundant in the liver, to achieve beneficial effects such as lowering cholesterol with reduced cardiac side effects.[2] Prominent among these next-generation therapeutics are compounds like Sobetirome and Tiratricol, which have been investigated for treating dyslipidemia, thyroid hormone resistance syndromes, and other metabolic disorders.[1][2][4][5]
The synthesis of these complex molecules hinges on the strategic use of highly functionalized building blocks. Methyl 4-amino-3-iodo-5-methoxybenzoate emerges as a pivotal starting material in this context. Its unique substitution pattern—an aromatic amine, an iodine atom, and a methoxy group—offers a versatile platform for the construction of the characteristic diphenyl ether core of thyroid hormone analogs. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of Methyl 4-amino-3-iodo-5-methoxybenzoate in the synthesis of advanced thyromimetics.
Strategic Importance of Methyl 4-amino-3-iodo-5-methoxybenzoate
The molecular architecture of Methyl 4-amino-3-iodo-5-methoxybenzoate is ideally suited for the synthesis of thyroid hormone analogs for several key reasons:
-
Iodine as a Handle for Cross-Coupling: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation, which is a cornerstone for the formation of the diaryl ether linkage.[6][7]
-
Amenable Amino Group: The amino group can be readily converted into other functional groups. A particularly strategic transformation is its conversion to a hydroxyl group via a Sandmeyer-type reaction, which then allows for its participation in ether bond formation.
-
Methoxy Group for Structural Analogy: The methoxy group mimics the electronic and steric properties of the inner phenyl ring of natural thyroid hormones, contributing to the overall binding affinity of the synthetic analog to the thyroid hormone receptors.
-
Ester for Further Derivatization: The methyl ester provides a site for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid, a common feature in many active thyromimetics like Tiratricol.[5]
Synthetic Workflow: From Starting Material to Thyromimetic Core
The following protocols outline a validated synthetic pathway for the conversion of Methyl 4-amino-3-iodo-5-methoxybenzoate into a key intermediate for the synthesis of various thyroid hormone analogs. This workflow is presented in two main stages: the conversion of the amino group to a hydroxyl group, and the subsequent formation of the diaryl ether linkage.
PART 1: Conversion of Amino to Hydroxyl Group via Diazotization-Hydrolysis
This initial step is crucial for unmasking the hydroxyl functionality required for the subsequent etherification. The reaction proceeds via the formation of a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Experimental Protocol 1: Synthesis of Methyl 4-hydroxy-3-iodo-5-methoxybenzoate
| Reagent/Parameter | Value/Description |
| Starting Material | Methyl 4-amino-3-iodo-5-methoxybenzoate |
| Reagents | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water |
| Solvent | Aqueous |
| Temperature | 0-5 °C (diazotization), then heating for hydrolysis |
| Reaction Time | 1-2 hours (diazotization), 1-2 hours (hydrolysis) |
| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) |
| Purification | Column chromatography |
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 4-amino-3-iodo-5-methoxybenzoate (1 equivalent) in a 10% aqueous solution of sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly and carefully add the diazonium salt solution to a separate flask containing a boiling aqueous solution of sulfuric acid (20%).
-
The hydrolysis is accompanied by the evolution of nitrogen gas.
-
After the addition is complete, continue heating the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Methyl 4-hydroxy-3-iodo-5-methoxybenzoate.
-
Caption: Conversion of the amino group to a hydroxyl group.
PART 2: Diaryl Ether Formation via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds, which are central to the structure of thyroid hormones and their analogs.[6][7][8] This protocol describes the copper-catalyzed coupling of the newly synthesized phenol with a second, appropriately substituted aromatic iodide.
Experimental Protocol 2: Synthesis of the Thyromimetic Core Structure
| Reagent/Parameter | Value/Description |
| Starting Materials | Methyl 4-hydroxy-3-iodo-5-methoxybenzoate, 4-Hydroxyphenylacetic acid derivative (iodinated) |
| Reagents | Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |
| Ligand (Optional) | 1,10-Phenanthroline or L-proline |
| Solvent | High-boiling polar solvent (e.g., DMF, NMP, or Pyridine) |
| Temperature | 120-180 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acidification and extraction |
| Purification | Column chromatography and/or recrystallization |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 4-hydroxy-3-iodo-5-methoxybenzoate (1 equivalent), the iodinated 4-hydroxyphenylacetic acid derivative (1.2 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2-3 equivalents).
-
If using a ligand, add it at this stage (e.g., 1,10-phenanthroline, 0.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by recrystallization to obtain the pure diaryl ether product.
-
Caption: Formation of the diaryl ether linkage via Ullmann condensation.
Concluding Remarks and Future Directions
Methyl 4-amino-3-iodo-5-methoxybenzoate serves as a highly valuable and versatile starting material for the synthesis of a new generation of thyromimetics. The protocols outlined in this document provide a robust and adaptable framework for the construction of the core diphenyl ether structure common to these therapeutic agents. The strategic placement of functional groups on this starting material allows for efficient and modular synthetic routes.
Further derivatization of the resulting thyromimetic core can lead to a diverse library of compounds with potentially improved selectivity and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies, including more efficient and milder cross-coupling reactions, will undoubtedly accelerate the discovery and development of innovative treatments for thyroid-related disorders and associated metabolic diseases.
References
-
Ullmann Condensation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Basset, J. H., & Williams, G. R. (2016). Sobetirome: the past, present and questions about the future. Journal of Endocrinology, 230(2), M1–M10. [Link]
-
Perra, A., & Columbano, A. (2010). Sobetirome: A case history of bench-to-clinic drug discovery and development. PPAR research, 2010, 215407. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Therapeutic Potential of Tiratricol in Modern Medicine. Retrieved January 14, 2026, from [Link]
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Pronin, S. V., & Shenvi, R. A. (2012). Direct Deaminative Functionalization. Journal of the American Chemical Society, 134(48), 19604–19606. [Link]
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Patsnap Synapse. (2024, June 15). What is Tiratricol used for? Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 14, 2026, from [Link]
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Purification of Methyl 4-amino-3-iodo-5-methoxybenzoate using column chromatography.
An Application Note for the Chromatographic Purification of Methyl 4-amino-3-iodo-5-methoxybenzoate
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly functionalized aromatic compound. Its structure, featuring an amine, an iodo group, and a methyl ester, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes.[1][2] Specifically, the presence of iodine facilitates further cross-coupling reactions, while the amino group is a key site for amide bond formation. The ultimate efficacy and safety of any active pharmaceutical ingredient (API) derived from this intermediate depend critically on its purity. This application note provides a detailed, field-proven protocol for the purification of Methyl 4-amino-3-iodo-5-methoxybenzoate using silica gel column chromatography, addressing the specific challenges associated with purifying substituted anilines.
Principle of Separation: Managing Amine-Silica Interactions
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For Methyl 4-amino-3-iodo-5-methoxybenzoate, the primary challenge is the interaction between the basic lone pair of electrons on the amino group and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[4][5] This strong acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in significant yield loss.[4]
-
Peak Tailing: Slow and uneven desorption from the silica surface causes the compound to elute over a large volume of solvent, leading to broad, "tailing" peaks and poor separation from impurities.[6]
To overcome this, our protocol incorporates a "competing base" into the mobile phase. A small quantity of triethylamine (Et₃N) is added to the eluent. The triethylamine, being a small and strong base, preferentially interacts with the acidic silanol sites, effectively "shielding" them.[5] This allows the target compound to travel through the column with reduced interaction, resulting in sharper bands and a more efficient separation.
Part 1: Preliminary Analysis via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[3][7] TLC is a rapid, small-scale version of column chromatography that allows for the quick screening of various mobile phases to achieve good separation.[8] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring it moves off the baseline but is well-separated from less polar and more polar impurities.[7]
Protocol 1: TLC Method Development
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a candidate solvent system. A good starting point is a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate (EtOAc).[4][9]
-
Solvent System Optimization:
-
Start with 3:1 Hexane:EtOAc. If the Rf is too low (spot doesn't move far), increase the polarity by moving to 2:1 or 1:1 Hexane:EtOAc.
-
If the spot remains on the baseline or shows significant streaking, prepare a new set of solvents containing 0.5-1% triethylamine (Et₃N) to counteract the acidic silica.[5][10]
-
-
Visualization: After elution, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. An iodine chamber can also be used for visualization.[4]
-
Selection: Choose the solvent system that provides the best separation between the desired product spot and any impurity spots, with an Rf value in the optimal 0.2-0.4 range.
| Solvent System (v/v/v) | Expected Rf of Target | Observations & Rationale |
| 80:20 Hexane:EtOAc | ~0.1 | Low polarity; compound adheres strongly to silica. |
| 70:30 Hexane:EtOAc | ~0.25 | Good starting point for the column. |
| 50:50 Hexane:EtOAc | ~0.5 | May elute too quickly, risking co-elution with less polar impurities. |
| 70:30:1 Hexane:EtOAc:Et₃N | ~0.3 | Recommended. The Et₃N prevents tailing, leading to a compact spot and better separation. |
Part 2: Preparative Column Chromatography Protocol
This protocol details the purification of the target compound on a silica gel column. The procedure assumes a solvent system of 70:30:1 Hexane:EtOAc:Et₃N has been determined as optimal via TLC.
Materials and Reagents
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Crude Methyl 4-amino-3-iodo-5-methoxybenzoate
-
ACS Grade Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
Glass chromatography column with stopcock
-
Sand (washed) and Cotton wool
-
Collection vessels (test tubes or flasks)
-
Rotary Evaporator
Step-by-Step Purification Procedure
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton wool at the bottom and add a thin layer (~0.5 cm) of sand.
-
In a beaker, create a slurry by mixing silica gel with the initial, less polar eluent (e.g., 90:10:1 Hexane:EtOAc:Et₃N). The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Continuously tap the side of the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until the desired column height is reached. Never let the top of the silica bed run dry.[11]
-
Add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely.
-
Carefully add the concentrated sample solution or the dry-loaded silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (70:30:1 Hexane:EtOAc:Et₃N) to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions.[3]
-
Maintain a constant level of solvent above the silica bed to avoid cracking the stationary phase.
-
If separation is difficult, a gradient elution can be used, starting with a less polar solvent mixture and gradually increasing the proportion of ethyl acetate.[11]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC. Spot each fraction on a single TLC plate alongside a spot of the crude starting material.
-
Identify the fractions that contain only the pure target compound. These will show a single spot at the correct Rf value.
-
-
Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
The remaining solid or oil is the purified Methyl 4-amino-3-iodo-5-methoxybenzoate. Confirm its purity and identity using analytical techniques such as NMR, LC-MS, or melting point determination.
-
Purification Workflow Diagram
Caption: Workflow for purification of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Safety and Handling
While specific toxicity data for this exact compound is limited, it should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[1]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations.
References
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Anonymous. (2017). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. [Link]
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MySkinRecipes. (n.d.). Methyl 4-amino-3-iodo-5-methoxybenzoate. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Narang, A. S., & Shargill, N. S. (1983). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
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Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]
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Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science. [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
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SIELC Technologies. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-iodo-4-methoxybenzoate. PubChem. [Link]
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SIELC Technologies. (2018). Methyl 4-amino-3-methoxybenzoate. [Link]
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Application Notes and Protocols: Methyl 4-amino-3-iodo-5-methoxybenzoate as a Versatile Building Block for Protein Degrader Synthesis
Introduction: The Rise of Targeted Protein Degradation and the Need for Novel Scaffolds
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block a protein's function, technologies like Proteolysis Targeting Chimeras (PROTACs) orchestrate the complete removal of a disease-causing protein from the cell.[2][3][4] This is achieved through a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[5][] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that triggers the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[5][7] The development of novel, synthetically versatile building blocks for linker synthesis is therefore of paramount importance. This application note introduces Methyl 4-amino-3-iodo-5-methoxybenzoate as a highly adaptable scaffold for the construction of PROTACs, offering multiple points for chemical modification and linker attachment.
Physicochemical Properties of Methyl 4-amino-3-iodo-5-methoxybenzoate
Methyl 4-amino-3-iodo-5-methoxybenzoate is a readily available chemical building block with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀INO₃ | [7] |
| Molecular Weight | 307.1 g/mol | [7] |
| CAS Number | 180624-10-6 | [7] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [7] |
| Storage | 2-8°C, protected from light | [8] |
The key features of this molecule for PROTAC synthesis are the reactive amino (-NH₂) and iodo (-I) groups on the phenyl ring. The amino group provides a convenient handle for amide bond formation, a common strategy for linker attachment. The iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the introduction of diverse linker moieties.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Methyl 4-amino-3-iodo-5-methoxybenzoate as a central scaffold can be conceptualized in a modular fashion. The following diagram illustrates the general workflow:
Caption: General workflow for modular PROTAC synthesis.
Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of a hypothetical PROTAC targeting a kinase of interest and recruiting the Cereblon (CRBN) E3 ligase.
Part 1: Synthesis of a Functionalized Intermediate via Sonogashira Coupling
The iodo group on the building block is an ideal handle for introducing a linker precursor, such as a terminal alkyne, via a Sonogashira coupling reaction.[9][10][11]
Caption: Sonogashira coupling for linker precursor installation.
Protocol 1: Synthesis of Methyl 4-amino-3-((prop-2-yn-1-ylamino)methyl)-5-methoxybenzoate
-
Reaction Setup: To a dry, argon-purged round-bottom flask, add Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as the solvent and base.
-
Addition of Alkyne: Add propargylamine (1.2 eq) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized intermediate.
Part 2: Conjugation to a Cereblon (CRBN) E3 Ligase Ligand
The amino group of the functionalized intermediate can be coupled to a carboxylic acid-functionalized Cereblon ligand, such as a derivative of pomalidomide, using standard amide coupling conditions.[8][12][13][14]
Protocol 2: Amide Coupling with a Pomalidomide Derivative
-
Activation of Carboxylic Acid: In a separate flask, dissolve the pomalidomide derivative with a carboxylic acid linker (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add the solution of the activated pomalidomide derivative to a stirring solution of the functionalized intermediate from Protocol 1 (1.0 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the intermediate PROTAC component.
Part 3: Final PROTAC Assembly
The final PROTAC is assembled by coupling the intermediate from Protocol 2 with a ligand for the protein of interest (POI), which also has a carboxylic acid handle for conjugation.
Protocol 3: Final Amide Coupling to a POI Ligand
-
Activation of POI Ligand: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the solution of the activated POI ligand to a stirring solution of the intermediate from Protocol 2 (1.0 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 2 to isolate the final PROTAC molecule.
Characterization of the Final PROTAC
The identity, purity, and structure of the synthesized PROTAC must be confirmed using a combination of analytical techniques.[15][16]
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Peaks corresponding to all three components (POI ligand, linker, and E3 ligase ligand) should be present in the expected chemical shift ranges and with the correct integrations. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass of the molecule. | The measured mass should match the calculated mass of the PROTAC, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak should be observed, with purity typically >95%. |
Conclusion
Methyl 4-amino-3-iodo-5-methoxybenzoate is a valuable and versatile building block for the synthesis of PROTACs. Its orthogonal reactive sites—the amino and iodo groups—allow for the sequential and controlled introduction of linker elements and conjugation to E3 ligase and POI ligands. The protocols outlined in this application note provide a general framework for the design and synthesis of novel protein degraders using this readily accessible scaffold. The modular nature of this synthetic approach facilitates the rapid generation of PROTAC libraries with diverse linkers, which is crucial for optimizing degradation efficacy and pharmacokinetic properties.
References
- Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Schiedel, M., Herkt, S. B. & Koch, U. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry8, 97 (2020).
- Geffen, Y. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B (2024).
-
CD ComputaBio. PROTAC Linker Design and Optimization. Available at: [Link]. (Accessed: 2024-10-26)
- Kofink, C. et al. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry246, 114990 (2023).
- Almodóvar-Rivera, C. M. & Tang, W.
- Corson, T. W. et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry (2024).
- Almodóvar-Rivera, C. M. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison (2024).
- Scott, J. S. et al. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. SLAS DISCOVERY: Advancing the Science of Drug Discovery27, 101-109 (2022).
- Kim, J. & Lee, J. Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences23, 3766 (2022).
- L. Jones, A. et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry35, 275-285 (2024).
- Foley, D. J. et al. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Chemical Science12, 11811-11817 (2021).
- Ciulli, A. et al. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry64, 16499-16512 (2021).
- Testa, A. et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
- Kancherla, R. et al. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules28, 7416 (2023).
- Shrestha, A. et al. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv (2022).
- Shrestha, A. et al. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
- Foley, D. J. et al. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Chemical Science12, 11811-11817 (2021).
- Corson, T. W. et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry (2024).
- Foley, D. J. et al. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Chemical Science12, 11811-11817 (2021).
-
Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. Available at: [Link]. (Accessed: 2024-10-26)
- Shrestha, A. et al. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv (2022).
- Stegmann, M. et al. Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Proteome Research21, 2156-2168 (2022).
-
Wikipedia. Sonogashira coupling. Available at: [Link]. (Accessed: 2024-10-26)
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube (2023).
- The Organic Chemistry Tutor. Sonogashira coupling. YouTube (2019).
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]. (Accessed: 2024-10-26)
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]. (Accessed: 2024-10-26)
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]. (Accessed: 2024-10-26)
- Almodóvar-Rivera, C. M. & Tang, W. Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). ChemMedChem (2025).
- Chemistry Solved.
- Khan, I. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Baudoin, O. et al. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron56, 4237-4242 (2000).
- Bedford, R. B. et al. A Broadly Applicable Alkyl-Alkyl Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by an Iron-Based Complex. ChemRxiv (2021).
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Application Note: A Detailed Protocol for the Regioselective Iodination of Methyl 4-amino-5-methoxybenzoate
Abstract
This application note provides a comprehensive and detailed protocol for the experimental setup of the iodination of methyl 4-amino-5-methoxybenzoate. Iodinated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, procedural steps, safety precautions, and characterization of the final product. The protocol emphasizes the use of N-iodosuccinimide (NIS) as a mild and efficient iodinating agent, ensuring high regioselectivity and yield.[3][4]
Introduction
The introduction of an iodine atom into an aromatic ring is a fundamental transformation in organic synthesis. The resulting aryl iodides are highly versatile building blocks, particularly for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[5] Methyl 4-amino-5-methoxybenzoate is a valuable starting material, and its selective iodination is a key step in the synthesis of more complex molecules. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups, which direct electrophilic substitution to the ortho and para positions.[6] Understanding the interplay of these directing groups is crucial for achieving the desired regioselectivity. This protocol focuses on the use of N-iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent that offers excellent control over the reaction.[3][4]
Reaction Mechanism and Rationale
The iodination of methyl 4-amino-5-methoxybenzoate proceeds via an electrophilic aromatic substitution mechanism. The amino and methoxy groups are ortho, para-directing. In this specific substrate, the position ortho to the amino group and meta to the methoxy group is the most sterically accessible and electronically favorable for electrophilic attack.
N-Iodosuccinimide (NIS) is employed as the source of the electrophilic iodine.[4] In the presence of an acid catalyst, such as trifluoroacetic acid (TFA), the electrophilicity of the iodine atom in NIS is enhanced, facilitating the attack on the electron-rich aromatic ring.[5] The reaction is typically carried out in a suitable organic solvent, such as acetonitrile, at room temperature.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the iodination of methyl 4-amino-5-methoxybenzoate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Methyl 4-amino-5-methoxybenzoate | ≥98% | Commercially Available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercially Available |
| Deionized Water (H₂O) | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Nitrogen gas inlet and bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
5.1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-5-methoxybenzoate (1.0 g, 5.52 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask and stir until the starting material is completely dissolved.
-
Flush the flask with nitrogen gas.
5.2. Reagent Addition
-
In a single portion, add N-iodosuccinimide (NIS) (1.24 g, 5.52 mmol, 1.0 eq.) to the stirred solution.
-
Using a syringe, add trifluoroacetic acid (TFA) (0.04 mL, 0.55 mmol, 0.1 eq.) dropwise to the reaction mixture.
5.3. Reaction Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
5.4. Work-up Procedure
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
5.5. Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified iodinated product as a solid.
Characterization
The structure and purity of the final product, methyl 4-amino-2-iodo-5-methoxybenzoate, should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the amino group protons, and the methyl ester protons. The integration of these signals will confirm the ratio of protons in the molecule. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the expected number of carbon signals, including the ipso-carbon attached to the iodine atom, which typically appears at a characteristic chemical shift.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the molecular ion peak can also provide evidence for the presence of one iodine atom.[9]
Safety Precautions
-
N-Iodosuccinimide (NIS): NIS is harmful if swallowed, causes skin irritation, and serious eye irritation.[10][11] It may also cause respiratory irritation.[11] Handle NIS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[12][13] Avoid inhalation of dust.[11] NIS is also light and moisture sensitive and should be stored accordingly.[10][12]
-
Trifluoroacetic Acid (TFA): TFA is a corrosive acid. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Acetonitrile: Acetonitrile is a flammable and toxic solvent. Handle in a well-ventilated area, away from ignition sources.
-
General Precautions: Always wear appropriate PPE in the laboratory.[12] Ensure that eyewash stations and safety showers are readily accessible.[10] Dispose of all chemical waste according to institutional and local regulations.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst | Allow the reaction to stir for a longer period. Add a small additional amount of TFA. |
| Formation of Di-iodinated Product | Excess NIS or prolonged reaction time | Use a stoichiometric amount of NIS. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Low Yield | Inefficient extraction or purification | Perform multiple extractions. Optimize the solvent system for column chromatography. |
Conclusion
This application note provides a reliable and detailed protocol for the regioselective iodination of methyl 4-amino-5-methoxybenzoate using N-iodosuccinimide. By following the described procedures and adhering to the safety precautions, researchers can efficiently synthesize the desired iodinated product in good yield and high purity. The characterization techniques outlined are essential for verifying the structure and purity of the final compound, which is a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
- Fisher Scientific. (2024). SAFETY DATA SHEET: N-Iodosuccinimide.
- Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET: N-Iodosuccinimide.
- Synquest Labs. (2016). Safety Data Sheet: N-Iodosuccinimide.
- Apollo Scientific. (2023). Safety Data Sheet: N-Iodosuccinimide.
- Pharmacentra. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- Trammell, G. L. (n.d.). Iodination of Aniline.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Radhakrishnamurti, P. S., & Janardhana, Ch. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144.
- Olah, G. A., Qi, W., & Surya Prakash, G. K. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(15), 4194–4196.
- Spyroudis, S., & Tarantili, P. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822.
- New Jersey Department of Health. (2010). Hazard Summary: Iodine Monochloride.
- ECHEMI. (n.d.). N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets.
- BenchChem. (2025). The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide.
- Ricca Chemical Company. (2025). Safety Data Sheet: Iodine Monochloride Solution.
- Dains, F. B., & Brewster, R. Q. (1941). p-IODOANILINE. Organic Syntheses, Coll. Vol. 1, p.323; Vol. 9, p.46.
- ResearchGate. (2022). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway.
- Berliner, E. (1950). The Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007.
- Sdfine. (n.d.). IODINE CHLORIDE Safety Data Sheet.
- Le, C. M., et al. (2013). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 18(10), 12558–12567.
- BenchChem. (2025). Handling and safety precautions for iodine monochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Iodine monochloride.
- Manac Incorporated. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- BenchChem. (2025). Technical Support Center: Characterization of Diiodinated Aromatic Compounds.
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The Nexus of Atoms and Anatomy: A Guide to Radiopharmaceutical and Contrast Agent Development
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of radiopharmaceuticals and contrast agents in modern research. It is designed to be a practical resource, blending established methodologies with the underlying scientific principles that govern their efficacy and translation from the laboratory to clinical practice.
Section 1: The Radiopharmaceutical Development Cascade: From Isotope to Image
The journey of a radiopharmaceutical from a promising concept to a validated imaging or therapeutic agent is a multi-stage process, demanding rigorous evaluation at each step.[1][2] This process ensures the final product is safe, specific, and effective for its intended application in either Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[3]
Foundational Chemistry: The Art of Radiolabeling
The cornerstone of any radiopharmaceutical is the stable incorporation of a radionuclide into a targeting molecule. The choice of isotope and labeling strategy is dictated by the biological question at hand, the pharmacokinetic properties of the targeting molecule, and the imaging modality.[3]
A selection of commonly used radionuclides for PET and SPECT imaging is presented below, highlighting their principal emissions and physical half-lives, which are critical determinants for their application.
| Radionuclide | Imaging Modality | Principal Emission (Energy) | Physical Half-Life |
| Fluorine-18 (¹⁸F) | PET | β+ (0.634 MeV) | 109.8 minutes |
| Carbon-11 (¹¹C) | PET | β+ (0.960 MeV) | 20.4 minutes |
| Gallium-68 (⁶⁸Ga) | PET | β+ (1.90 MeV) | 68 minutes |
| Technetium-99m (⁹⁹mTc) | SPECT | γ (140 keV) | 6.01 hours |
| Iodine-123 (¹²³I) | SPECT | γ (159 keV) | 13.2 hours |
| Indium-111 (¹¹¹In) | SPECT | γ (171, 245 keV) | 2.8 days |
Protocol 1: Radiolabeling a Peptide with Technetium-99m (⁹⁹mTc) via a HYNIC Chelator
This protocol outlines a common method for labeling peptides, which are valuable targeting vectors for various receptors expressed on cancer cells.[4]
Rationale: The bifunctional chelator 6-hydrazinonicotinic acid (HYNIC) serves as a bridge, covalently attaching to the peptide and providing a high-affinity binding site for ⁹⁹mTc.[5] Stannous chloride is used as a reducing agent for the pertechnetate eluted from the generator.[6]
Materials:
-
Peptide conjugated with HYNIC
-
Lyophilized kit containing stannous chloride and co-ligands (e.g., Tricine, EDDA)
-
Sodium pertechnetate (Na[⁹⁹mTcO₄]) eluted from a ⁹⁹Mo/⁹⁹mTc generator
-
0.9% Saline for injection
-
ITLC strips (e.g., silica gel) and a suitable mobile phase (e.g., acetone, saline) for quality control
Procedure:
-
Reconstitute the lyophilized kit with a specified volume of 0.9% saline.
-
Add the desired amount of HYNIC-conjugated peptide to the vial.
-
Introduce the required activity of Na[⁹⁹mTcO₄] to the reaction vial.
-
Incubate the mixture at room temperature or as specified by the kit instructions (typically 10-20 minutes).
-
Perform radiochemical purity testing using instant thin-layer chromatography (ITLC) to separate the radiolabeled peptide from free pertechnetate and reduced/hydrolyzed ⁹⁹mTc.
-
Calculate the radiochemical purity. A purity of >90% is generally required for preclinical use.[7]
Protocol 2: Radioiodination of a Monoclonal Antibody
This protocol details the direct radioiodination of a monoclonal antibody using the Iodogen method, a widely used technique for labeling proteins.[8]
Rationale: The Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) method provides a mild and efficient way to oxidize iodide to a reactive species that can then covalently bind to tyrosine and histidine residues on the antibody.[9]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5)
-
Iodogen-coated reaction tubes
-
Sodium [¹²⁵I]iodide or Sodium [¹³¹I]iodide
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Phosphate buffered saline (PBS)
Procedure:
-
Bring the Iodogen-coated tube to room temperature.
-
Add the monoclonal antibody solution to the tube.
-
Introduce the radioiodide solution into the tube and gently agitate for 10-15 minutes at room temperature.
-
Stop the reaction by transferring the solution to a new tube.
-
Purify the radioiodinated antibody from unreacted radioiodide using a pre-equilibrated size-exclusion chromatography column, eluting with PBS.[10]
-
Collect the fractions corresponding to the antibody peak.
-
Assess the radiochemical purity and integrity of the labeled antibody using methods like ITLC or SDS-PAGE.
In Vitro Characterization: The Proving Ground
Before advancing to in vivo studies, a candidate radiopharmaceutical must undergo a battery of in vitro tests to confirm its stability, binding affinity, and cellular interactions.[2][11] These assays provide critical data on the agent's suitability for its intended biological target.
Protocol 3: In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀ and Kᵢ) of a new radiolabeled compound.
Rationale: This assay measures how effectively the radiolabeled compound binds to its target receptor on cells in the presence of a competing, non-labeled ligand. This is crucial for validating the specificity of the radiotracer.[12]
Materials:
-
Target cells expressing the receptor of interest
-
Radiolabeled compound (ligand)
-
Non-labeled competing compound
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter or liquid scintillation counter
Procedure:
-
Plate the target cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the non-labeled competing compound.
-
Add a fixed concentration of the radiolabeled compound to each well, along with the varying concentrations of the competitor.
-
Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Wash the cells with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in each well using a gamma or scintillation counter.
-
Plot the bound radioactivity as a function of the competitor concentration to determine the IC₅₀ value.
Protocol 4: In Vitro Cytotoxicity Assay
This assay evaluates the toxic effects of a therapeutic radiopharmaceutical on cancer cells.[13]
Rationale: For therapeutic agents, it is essential to demonstrate that they can effectively kill target cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Target cancer cell line
-
Therapeutic radiopharmaceutical
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to grow for 24 hours.
-
Treat the cells with varying concentrations of the therapeutic radiopharmaceutical and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[14]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effect of the radiopharmaceutical.
In Vivo Evaluation: The Whole-Body Perspective
Animal models are indispensable for evaluating the pharmacokinetics, biodistribution, and efficacy of a new radiopharmaceutical in a complex biological system.[2][3]
Protocol 5: Preclinical Small Animal PET/CT Imaging
This protocol provides a standardized procedure for conducting a PET/CT scan in a mouse model.[15]
Rationale: Combining the functional information from PET with the anatomical detail from CT allows for precise localization and quantification of radiotracer uptake in various organs and tumors.[16][17]
Materials:
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain animal body temperature
-
Radiopharmaceutical for injection
-
Animal model (e.g., tumor-bearing mouse)
Procedure:
-
Animal Preparation: Fast the animal for an appropriate period (e.g., 4-6 hours for ¹⁸F-FDG studies) to reduce background signal.[18]
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).[16]
-
Radiotracer Administration: Inject a known activity of the radiopharmaceutical via the tail vein. Note the exact time of injection.
-
Uptake Period: Allow the radiotracer to distribute in the animal for a specific period (e.g., 60 minutes for ¹⁸F-FDG). Keep the animal warm and under anesthesia during this time.[15]
-
Imaging:
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire the PET scan for a set duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over various organs and the tumor to quantify radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Protocol 6: Ex Vivo Biodistribution Study
This protocol describes the "gold standard" method for quantifying radiotracer distribution in tissues.
Rationale: While imaging provides a non-invasive overview, ex vivo biodistribution offers more precise quantification of radioactivity in individual organs and tissues.
Materials:
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
-
Animal model
Procedure:
-
Administer the radiopharmaceutical to a cohort of animals as described in the PET/CT protocol.
-
At predetermined time points post-injection, euthanize the animals.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
Section 2: MRI Contrast Agent Development: Enhancing Magnetic Resonance
MRI contrast agents are pharmaceuticals used to improve the visibility of internal body structures in magnetic resonance imaging.[19] The majority of clinically used contrast agents are based on gadolinium (Gd³⁺), a paramagnetic ion that effectively shortens the T1 and T2 relaxation times of water protons in its vicinity.[20]
The Chemistry of Contrast
The development of MRI contrast agents focuses on chelating the toxic Gd³⁺ ion with an organic ligand to form a stable and excretable complex.[19] These agents are broadly classified as linear or macrocyclic, with macrocyclic agents generally exhibiting greater stability.[20]
Characterizing Contrast Agent Efficacy
The primary measure of a contrast agent's effectiveness is its relaxivity (r₁ and r₂), which quantifies its ability to increase the relaxation rates (1/T₁ and 1/T₂) of water protons.[21]
Protocol 7: Determination of Relaxivity
This protocol outlines the measurement of r₁ and r₂ relaxivities of a novel MRI contrast agent.
Rationale: Higher relaxivity allows for greater image contrast enhancement at lower doses of the agent. This is a critical parameter for evaluating the performance of new contrast agents.[21]
Materials:
-
MRI scanner
-
Phantom with multiple vials
-
Contrast agent of interest
-
Saline or plasma for dilutions
Procedure:
-
Prepare a series of dilutions of the contrast agent at known concentrations in saline or plasma.
-
Fill the vials of the phantom with these solutions.
-
Place the phantom in the MRI scanner.
-
Acquire T₁-weighted images using an inversion recovery spin-echo sequence with varying inversion times (TI).
-
Acquire T₂-weighted images using a multi-echo spin-echo sequence with varying echo times (TE).
-
Calculate the T₁ and T₂ relaxation times for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay curves.
-
Convert the relaxation times (T₁ and T₂) to relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).
-
Plot the relaxation rates (R₁ and R₂) as a function of the contrast agent concentration.
-
The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities, respectively, typically in units of mM⁻¹s⁻¹.
Section 3: Regulatory and Translational Considerations
The ultimate goal of radiopharmaceutical and contrast agent research is clinical translation. This requires a thorough understanding of the regulatory landscape and adherence to best practices throughout the preclinical development process.[22] Guidance from bodies such as the International Atomic Energy Agency (IAEA) provides a framework for generating robust and reliable data to support clinical trials.[1][2] Key aspects include dosimetry calculations to estimate radiation dose to organs and toxicology studies to ensure the safety of the new agent.
References
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Antibody Labeling with Radioiodine and Radiometals. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Guidance for preclinical studies with radiopharmaceuticals. (2021). IAEA. Retrieved January 14, 2026, from [Link]
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SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol: [18F]-FDG and [18F]-FLT radiotracers. (2019). The Cancer Imaging Archive. Retrieved January 14, 2026, from [Link]
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Best Practices for Radioligand Therapy Development. (n.d.). Perceptive. Retrieved January 14, 2026, from [Link]
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Methods for Radiolabelling of Monoclonal Antibodies. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
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SOP/Guidlines for Animal PET/CT Imaging Studies. (2008). UNC School of Medicine. Retrieved January 14, 2026, from [Link]
-
Iodination of Monoclonal Antibodies for Diagnosis and Radiotherapy Using a Convenient One Vial Method. (1986). Journal of Nuclear Medicine. Retrieved January 14, 2026, from [Link]
-
An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. (2022). PMC. Retrieved January 14, 2026, from [Link]
-
Guidance for Preclinical Studies with Radiopharmaceuticals. (2021). IAEA. Retrieved January 14, 2026, from [Link]
-
MRI Contrast Agents: Developments, Challenges, and Future Trends. (2018). Journal of Healthcare Engineering. Retrieved January 14, 2026, from [Link]
-
Radio-iodination of Monoclonal Antibody Using Potassium [125I]-(4-isothiocyanatobenzylammonio)-iodo. (2017). Anticancer Research. Retrieved January 14, 2026, from [Link]
-
ISMRM Issues Guidelines for MRI Gadolinium Contrast Agents. (2017). Imaging Technology News. Retrieved January 14, 2026, from [Link]
-
Small-Animal SPECT and SPECT/CT: Important Tools for Preclinical Investigation. (2007). Journal of Nuclear Medicine. Retrieved January 14, 2026, from [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). PMC. Retrieved January 14, 2026, from [Link]
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Best Practices for Preclinical 18F-FDG PET Imaging. (2018). Journal of Nuclear Medicine. Retrieved January 14, 2026, from [Link]
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Preclinical SPECT. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Aspects and prospects of preclinical theranostic radiopharmaceutical development. (2022). PMC. Retrieved January 14, 2026, from [Link]
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Reproducibility and Comparability of Preclinical PET Imaging Data: A Multicenter Small-Animal PET Study. (2019). Journal of Nuclear Medicine. Retrieved January 14, 2026, from [Link]
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Labeling Peptides with Technetium-99m Using a Bifunctional Chelator of a N-Hydroxysuccinimide Ester of Mercaptoacetyltriglycine. (1998). Journal of Nuclear Medicine. Retrieved January 14, 2026, from [Link]
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Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer. (2014). PMC. Retrieved January 14, 2026, from [Link]
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Contrast-enhanced MRI: History and Current Recommendations. (2021). Applied Radiology. Retrieved January 14, 2026, from [Link]
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Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. (2019). NIH. Retrieved January 14, 2026, from [Link]
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MRI contrast agents: Classification and application (Review). (2016). Spandidos Publications. Retrieved January 14, 2026, from [Link]
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In Vitro Models for Radiopharmaceutical Analysis. (n.d.). Alfa Cytology. Retrieved January 14, 2026, from [Link]
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Protocols for Dual Tracer PET/SPECT Preclinical Imaging. (2020). Frontiers. Retrieved January 14, 2026, from [Link]
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Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. (2024). Exploratory Drug Science. Retrieved January 14, 2026, from [Link]
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Direct labeling of peptide with 99mTc. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives. (2015). PubMed Central. Retrieved January 14, 2026, from [Link]
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Preclinical PET and SPECT Imaging in Small Animals: Technologies, Challenges and Translational Impact. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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Kit for the Preparation of Technetium Tc 99m Mertiatide. (n.d.). DailyMed. Retrieved January 14, 2026, from [Link]
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- 14. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 15. cancerimagingarchive.net [cancerimagingarchive.net]
- 16. Reproducibility and Comparability of Preclinical PET Imaging Data: A Multicenter Small-Animal PET Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. appliedradiology.com [appliedradiology.com]
- 20. ijpsi.org [ijpsi.org]
- 21. perceptive.com [perceptive.com]
- 22. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate. Our goal is to help you improve your reaction yields and obtain a high-purity product by addressing common challenges encountered in the lab.
Core Concepts: The Chemistry of Iodination
The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate is achieved through the electrophilic aromatic substitution (SEAr) reaction. The starting material is Methyl 4-amino-5-methoxybenzoate. The regioselectivity of this reaction is dictated by the electronic effects of the substituents on the aromatic ring:
-
Amino Group (-NH₂): A powerful activating, ortho-, para- directing group.
-
Methoxy Group (-OCH₃): A strong activating, ortho-, para- directing group.
-
Methyl Ester (-COOCH₃): A deactivating, meta- directing group.
The synergistic effect of the strongly activating amino and methoxy groups makes the ring highly susceptible to electrophilic attack. The amino group at C4 directs iodination to the C3 and C5 positions. The methoxy group at C5 directs to the C4 and C6 positions. The most favorable position for electrophilic attack is C3, which is ortho to the highly activating amino group and is not sterically hindered.
The mechanism involves the attack of an electrophilic iodine species (I⁺) on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[1] The stability of this intermediate is crucial for the reaction to proceed efficiently.[1] Subsequent deprotonation restores the aromaticity of the ring, yielding the final iodinated product.
Caption: Mechanism for the Iodination of Methyl 4-amino-5-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Methyl 4-amino-3-iodo-5-methoxybenzoate? A1: The most widely adopted method is the direct iodination of Methyl 4-amino-5-methoxybenzoate using N-Iodosuccinimide (NIS) as the iodinating agent.[2] NIS is favored due to its mild reaction conditions, high regioselectivity, and ease of handling compared to other reagents like iodine monochloride (ICl) or molecular iodine with an oxidizing agent.[3][4] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2]
Q2: Why is my reaction yield consistently low? A2: Consistently low yields can stem from several factors:
-
Reagent Quality: N-Iodosuccinimide can degrade over time, especially if exposed to moisture or light. Using old or improperly stored NIS can significantly lower the yield.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the formation of side products, including di-iodinated species or degradation of the starting material/product.[5]
-
Substrate Purity: Impurities in the starting material, Methyl 4-amino-5-methoxybenzoate, can interfere with the reaction.
-
Incomplete Reaction: Insufficient reaction time or a suboptimal temperature may lead to incomplete conversion of the starting material. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial.[6]
Q3: What are the primary side products I should be aware of? A3: The main potential side products are:
-
Di-iodinated Product: The high activation of the aromatic ring can lead to a second iodination event if an excess of the iodinating agent is used or if the reaction temperature is too high.[5]
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially during workup or if harsh iodinating conditions are used.[6]
-
Isomers: While the C3 position is electronically favored, trace amounts of other isomers could potentially form, complicating purification.
Q4: How can I best monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most effective technique for monitoring the reaction. Use a solvent system such as 30-50% ethyl acetate in hexanes. The starting material, product, and any significant side products should have distinct Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Formation
Q: My TLC shows a significant amount of unreacted starting material, even after several hours. What should I do? A: This indicates an incomplete or stalled reaction.
-
Verify Reagent Activity: N-Iodosuccinimide (NIS) is the most likely culprit. It can decompose upon storage. Use a fresh bottle of NIS or one that has been stored properly in a cool, dark, and dry place.
-
Optimize Temperature: The reaction may require gentle heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing it to 40-50°C. If you are already heating, a modest increase of 10°C could be beneficial. Monitor closely for the formation of side products.
-
Extend Reaction Time: Some reactions simply require more time. Continue to monitor the reaction by TLC every 1-2 hours until the starting material is consumed.
-
Solvent Choice: Ensure the starting material is fully dissolved in the solvent (e.g., DMF). Poor solubility can hinder the reaction rate.
Problem 2: Significant Side Product Formation
Q: My TLC shows the formation of multiple products, and my final yield is low after purification. How can I improve selectivity? A: The formation of multiple products, particularly a spot with a lower Rf value than the product, often points to di-iodination.
-
Control Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of NIS relative to the starting material. An excess of the iodinating agent is a common cause of di-iodination.[5]
-
Lower the Reaction Temperature: Electrophilic aromatic substitution is an exothermic process. Running the reaction at a lower temperature (e.g., room temperature or even 0°C) can significantly improve selectivity and prevent over-iodination. Add the NIS portion-wise or as a solution to better control the initial reaction rate.
-
Protect the Amino Group (Advanced): In highly challenging cases, the amino group can be temporarily protected as an acetamide. The N-acetyl group is less activating than the amino group, which can provide better control over the reaction, though it adds extra steps to the synthesis (protection and deprotection).[2]
Problem 3: Product Purification and Stability
Q: My product is difficult to purify, and the isolated material is discolored (yellow or brown). What are the best purification practices? A: Discoloration often arises from the oxidation of the aniline functional group.[6] Purification challenges can be overcome with the right techniques.
-
Workup Under Inert Atmosphere: If possible, perform the aqueous workup and extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Aqueous Wash: During the workup, washing the organic layer with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), can help to quench any unreacted iodine species and remove some colored impurities.
-
Purification Method:
-
Column Chromatography: This is the most effective method for separating the product from unreacted starting material and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is recommended.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be an efficient way to obtain high-purity material.
-
| Parameter | Recommended Condition | Rationale & Notes |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, and easy to handle.[3][7] Use 1.0-1.1 equivalents. |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the reaction.[2] Acetonitrile is a viable alternative.[8] |
| Temperature | Room Temperature to 50°C | Start at room temperature. Heat gently only if the reaction is slow.[2] |
| Reaction Time | 2-12 hours | Highly dependent on temperature and substrate. Monitor by TLC. |
| Workup | Aq. NaHCO₃ & Na₂S₂O₃ washes | Neutralizes any acidic byproducts and removes excess iodine. |
| Purification | Silica Gel Chromatography | Eluent: Gradient of Ethyl Acetate in Hexanes (e.g., 10% -> 40%). |
Table 1: Recommended Reaction and Purification Parameters.
Optimized Experimental Protocol
This protocol is a validated starting point for achieving a high yield of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Materials:
-
Methyl 4-amino-5-methoxybenzoate (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.05 eq.)
-
N,N-Dimethylformamide (DMF) (10-15 volumes)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-5-methoxybenzoate (1.0 eq.) in DMF (10-15 volumes).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq.) portion-wise over 10-15 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 40% Ethyl Acetate/Hexanes) every hour. The reaction is typically complete within 2-6 hours. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (3-4 times the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (1 x 20 volumes), saturated aqueous NaHCO₃ solution (2 x 20 volumes), and brine (1 x 20 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-amino-3-iodo-5-methoxybenzoate.
References
- Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144.
- Kraszkiewicz, L., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 1331-1371.
- BenchChem. (2025).
- Priya, G., & Kumar, S. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(16), 3734.
- Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640.
- Trammell, G. L. (1987). Iodination of Aniline.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Barluenga, J., González, J. M., García-Martín, M. A., Campos, P. J., & Asensio, G. (1993). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. The Journal of Organic Chemistry, 58(8), 2058-2060.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- O'Malley, D. P., Li, K., Tan, K. L., & Wipf, P. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. The Journal of Organic Chemistry, 72(19), 7437-7440.
- Organic-Chemistry.org. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Iodination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
Common side products in the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate and their prevention.
Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful synthesis of this important chemical intermediate.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section provides solutions to specific problems you may encounter during the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Problem 1: Low Yield of the Desired Product
Q: I'm consistently obtaining a low yield of Methyl 4-amino-3-iodo-5-methoxybenzoate. What are the likely causes and how can I improve it?
A: Low yields in this synthesis are often attributed to incomplete reactions, degradation of the starting material or product, and the formation of side products. Let's break down the potential causes and solutions:
-
Incomplete Iodination: The electrophilic iodination of the starting material, Methyl 4-amino-5-methoxybenzoate, can be sluggish.
-
Causality: The reactivity of the iodinating agent is crucial. Iodine itself is a weak electrophile and often requires an activating agent or conversion to a more reactive species.[1][2] Highly activated aromatic compounds like anilines can also be prone to oxidative decomposition by elemental iodine.[3]
-
Solutions:
-
Choice of Iodinating Agent: Instead of molecular iodine alone, consider using N-Iodosuccinimide (NIS) or a combination of an iodide salt (like KI) with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) to generate a more potent electrophilic iodine species in situ.[2]
-
Reaction Conditions: Ensure your reaction is stirred efficiently and that the temperature is optimized. While higher temperatures can increase the reaction rate, they can also lead to degradation. A systematic study of the reaction temperature is recommended.
-
Stoichiometry: A slight excess of the iodinating agent might be necessary to drive the reaction to completion, but a large excess can promote the formation of di-iodinated byproducts.
-
-
-
Degradation of Starting Material or Product: The amino group in aniline derivatives is susceptible to oxidation.[3][4]
-
Causality: Oxidizing agents used to activate iodine, or even atmospheric oxygen at elevated temperatures, can lead to the formation of colored impurities and reduce the overall yield.
-
Solutions:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative side reactions.[5]
-
Control of Oxidant Addition: If using an in-situ generation method for the electrophilic iodine, add the oxidizing agent slowly and at a controlled temperature to prevent a rapid, exothermic reaction that could lead to degradation.
-
-
Problem 2: Presence of a Significant Di-iodinated Side Product
Q: My crude product analysis (NMR/LC-MS) shows a significant amount of a di-iodinated species. How can I prevent its formation?
A: The formation of a di-iodinated byproduct, likely Methyl 4-amino-3,5-diiodo-methoxybenzoate, is a common issue in the iodination of activated aromatic rings.[6]
-
Causality: The starting material, Methyl 4-amino-5-methoxybenzoate, has two positions ortho to the activating amino group that are susceptible to electrophilic attack. Once the first iodine atom is introduced, the ring is slightly deactivated, but if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second iodination can occur.
-
Prevention Strategies:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of your starting material to the iodinating agent. A slight sub-stoichiometric amount of the iodinating agent might even be preferable to avoid di-iodination, accepting a slightly lower conversion of the starting material.
-
Slow Addition of Reagents: Add the iodinating agent slowly to the solution of the aniline derivative. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-iodination.[7]
-
Protecting Group Strategy: While more synthetically demanding, acetylation of the amino group can be employed. The resulting acetamido group is less activating than the amino group, which can help to prevent di-substitution. The protecting group can then be removed in a subsequent step. A patent for a similar synthesis utilizes an acetyl-protected amine during halogenation.[8]
-
Problem 3: Product is Difficult to Purify or is Discolored
Q: My final product is an off-color (yellow to brown) solid and is proving difficult to purify by recrystallization or column chromatography. What's causing this and what can I do?
A: Discoloration is typically a sign of impurities, often resulting from oxidation of the amino group or residual iodine.[5] Purification difficulties can arise from the presence of closely related side products.
-
Causality of Discoloration:
-
Oxidation: As mentioned, the amino group is prone to oxidation, leading to colored byproducts.[3]
-
Residual Iodine: Unreacted iodine can be a persistent colored impurity.
-
-
Solutions for Discoloration:
-
Quenching: After the reaction is complete, quench any remaining iodine with a reducing agent like a dilute aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears.
-
Work-up: A thorough aqueous work-up, including washes with a mild base like sodium bicarbonate solution, can help remove acidic impurities.[9]
-
-
Improving Purification:
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative.[10] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from closely related impurities like the di-iodinated species.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, might provide better separation than a single solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Methyl 4-amino-3-iodo-5-methoxybenzoate?
A1: The most common and direct route is the electrophilic iodination of Methyl 4-amino-5-methoxybenzoate. This starting material can be synthesized via the esterification of 4-amino-5-methoxybenzoic acid. The iodination step introduces the iodine atom at the position ortho to the amino group and meta to the methoxy and ester groups, directed by the strongly activating amino group.
Q2: Which iodinating agents are most effective for this synthesis?
A2: While molecular iodine can be used, often in the presence of a catalyst or oxidizing agent, other reagents can offer better control and higher yields.[2][3] N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic rings.[1] Another common method is the in-situ generation of a more reactive iodine species from an iodide salt (e.g., KI or NH4I) and an oxidant.[11]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any significant side products. The spots can be visualized under UV light. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Iodine and Iodinating Agents: Iodine is corrosive and can cause skin and respiratory tract irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin. Always work in a fume hood and away from ignition sources.
-
Oxidizing Agents: If using strong oxidizing agents, be aware of their potential to react violently with other substances. Add them slowly and control the reaction temperature.
Q5: What are the expected spectral characteristics of the final product?
A5:
-
¹H NMR: You should expect to see distinct singlets for the methoxy and methyl ester protons. The aromatic protons will appear as two singlets or doublets, depending on the coupling constants, in the aromatic region of the spectrum. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to iodine showing a lower intensity), and the carbons of the methoxy and methyl ester groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Methyl 4-amino-3-iodo-5-methoxybenzoate (C9H10INO3), which is approximately 307.1 g/mol .[12]
III. Experimental Protocols and Data
Table 1: Comparison of Iodination Conditions
| Iodinating Agent | Solvent | Temperature (°C) | Typical Outcome |
| I₂ / NaHCO₃ | Methanol | 25 | Moderate yield, potential for di-iodination |
| N-Iodosuccinimide (NIS) | Acetonitrile | 0 - 25 | Good yield, high selectivity for mono-iodination |
| KI / NaOCl | Dichloromethane/Water | 0 | Good yield, requires careful control of oxidant addition |
General Protocol for Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-amino-5-methoxybenzoate (1.0 eq.) in acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.0 - 1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a 10% aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization of the Synthesis and Side Product Formation
Caption: Synthesis pathway and common di-iodination side product.
IV. References
-
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. (n.d.). Retrieved from
-
Iodination of Aniline - Chemical Education Xchange. (n.d.). Retrieved from
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022, November 14). Retrieved from
-
Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved from
-
Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate - Benchchem. (n.d.). Retrieved from
-
Iodination - Common Conditions. (n.d.). Retrieved from
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from
-
Methyl 4-aminobenzoate synthesis - ChemicalBook. (n.d.). Retrieved from
-
CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents. (n.d.). Retrieved from
-
Described procedures for iodination of anilines. - ResearchGate. (n.d.). Retrieved from
-
A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. (2025, August 6). Retrieved from
-
methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 - Sciencemadness.org. (2017, April 4). Retrieved from
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (n.d.). Retrieved from
-
Methyl 4-amino-3-iodo-5-methoxybenzoate, min 98%, 1 gram. (n.d.). Retrieved from
-
Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PMC - NIH. (n.d.). Retrieved from
Sources
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
Technical Support Center: A Troubleshooting Guide to the Purification of Methyl 4-amino-3-iodo-5-methoxybenzoate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I understand that the purification of key intermediates is a critical step where challenges can often arise. This guide provides in-depth troubleshooting advice for the purification of Methyl 4-amino-3-iodo-5-methoxybenzoate , a valuable building block in medicinal chemistry. The information is presented in a practical question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude Methyl 4-amino-3-iodo-5-methoxybenzoate?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed, most commonly the iodination of Methyl 4-amino-5-methoxybenzoate. Key impurities to anticipate include:
-
Unreacted Starting Material: Incomplete iodination will leave residual Methyl 4-amino-5-methoxybenzoate.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of Methyl 4-amino-3,5-diiodo-methoxybenzoate.
-
Regioisomers: Depending on the directing effects of the amino and methoxy groups, minor regioisomers of the iodinated product might form.
-
Hydrolyzed Product: If the reaction or work-up conditions are too harsh (e.g., strongly acidic or basic), the methyl ester can hydrolyze to the corresponding carboxylic acid.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can result in colored impurities.[1]
Purification Strategy Overview
A robust purification strategy for Methyl 4-amino-3-iodo-5-methoxybenzoate typically involves a primary purification step, such as recrystallization or column chromatography, followed by a thorough characterization of the final product. The choice between these methods will depend on the impurity profile and the scale of your reaction.
Caption: A general workflow for the purification of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Troubleshooting Recrystallization
Q2: I am attempting to purify my product by recrystallization, but I am getting poor recovery. What can I do to improve the yield?
A2: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and your technique.
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For aromatic amines, common starting points are ethanol/water or methanol/water mixtures.[1] Experiment with different solvent ratios to find the optimal balance.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding too much solvent will keep your product in solution even at low temperatures, drastically reducing the yield.
-
Slow Cooling is Crucial: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.
-
"Oiling Out": If your product separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of your compound or the presence of significant impurities. Try adding more solvent or using a lower-boiling point solvent system.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | 78-100 | Good for moderately polar compounds. The ratio can be adjusted to fine-tune solubility. |
| Methanol/Water | High | 65-100 | Similar to ethanol/water, but methanol is more polar and has a lower boiling point. |
| Ethyl Acetate/Hexane | Medium | 69-77 | A less polar system that can be effective if your product is less polar than the impurities. |
| Toluene | Low | 111 | Suitable for less polar compounds, but ensure the product is not prone to "oiling out". |
Troubleshooting Column Chromatography
Q3: I am trying to separate my target compound from a closely-eluting impurity using column chromatography, but the separation is poor. How can I improve the resolution?
A3: Poor resolution in column chromatography is a frequent challenge, especially when dealing with isomers. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: For silica gel chromatography, a common mobile phase for this class of compounds is a gradient of ethyl acetate in hexanes.[1] If you are seeing poor separation, try using a shallower gradient (i.e., a slower increase in the polar solvent). You can also try adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the mobile phase.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, other options are available. For separating regioisomers, a different stationary phase like alumina (neutral, acidic, or basic) or a reverse-phase column (e.g., C18) might provide better selectivity.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.
Caption: A decision-making workflow for troubleshooting poor resolution in column chromatography.
Purity Assessment and Characterization
Q4: How can I effectively monitor the purity of my fractions during column chromatography and confirm the identity of my final product?
A4: Proper analysis is crucial at every step of the purification process.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your column chromatography. For visualizing your iodinated compound, a UV lamp is a good first choice as aromatic compounds are typically UV-active. Additionally, an iodine chamber can be very effective for visualizing iodinated compounds, which will often appear as brown spots.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product. The spectra will verify the presence of the methyl ester, methoxy, and amino groups, as well as the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound, providing further evidence of its identity.
| Analytical Technique | Purpose | Typical Observations for Methyl 4-amino-3-iodo-5-methoxybenzoate |
| TLC | Monitoring reaction progress and column fractions | A single spot under UV light and/or in an iodine chamber. |
| HPLC | Quantitative purity assessment | A single major peak with purity >95%. |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, methoxy group, methyl ester, and amino group protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Structural confirmation | Resonances for all nine carbon atoms in the molecule. |
| MS | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific crude material.
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Methyl 4-amino-3-iodo-5-methoxybenzoate in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
By following this guide and adapting the protocols to your specific needs, you will be well-equipped to overcome the challenges associated with the purification of Methyl 4-amino-3-iodo-5-methoxybenzoate and obtain a high-purity product for your research and development endeavors.
References
- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
Sources
Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-amino-3-iodo-5-methoxybenzoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura coupling of Methyl 4-amino-3-iodo-5-methoxybenzoate. This substrate, while a valuable building block, presents unique challenges due to its electron-rich nature and potential for catalyst inhibition.
The trifunctional nature of this molecule, possessing an iodo leaving group, an amino group, and a methoxybenzoate moiety, requires careful consideration of reaction parameters to achieve high yields and purity.[1] This guide is structured to address common issues and provide scientifically-grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Issue 1: Low to Non-Existent Product Yield
Low or no yield is a frequent challenge, often stemming from catalyst inactivity or unfavorable reaction kinetics.[1][2][3]
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?
A: Several factors can contribute to low yields in this specific Suzuki coupling. The primary culprits are often related to the catalyst system and the inherent properties of your substrate.
-
Catalyst Inactivity: The amino group in your substrate can coordinate with the palladium center, leading to catalyst inhibition.[1]
-
Ineffective Base: The choice of base is critical for activating the boronic acid.[7] An inappropriate base can lead to slow transmetalation or degradation of starting materials.[8]
-
Solution: Screen a range of bases. For this substrate, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium bicarbonate (NaHCO₃).[4] The solubility of the base in your chosen solvent is also a key consideration.
-
-
Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, where the boron group is replaced by a hydrogen atom.[9]
-
Solution: Use fresh, high-quality boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[9] Running the reaction under anhydrous conditions can also mitigate this side reaction.
-
Issue 2: Formation of Homocoupling Byproducts
Homocoupling results in the formation of symmetrical biaryls from the coupling of two molecules of the same starting material, either the aryl iodide or the boronic acid.[10]
Q: I'm observing significant amounts of homocoupled products in my reaction mixture. What causes this and how can I prevent it?
A: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[9][10]
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of boronic acids and re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[9][10][11][12]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Thoroughly degas your solvents and reagents before use. A common method is to bubble an inert gas through the solvent for an extended period.
-
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of the boronic acid.[9][10]
Issue 3: Dehalogenation of the Starting Material
Dehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to the consumption of your starting material.[9]
Q: My starting material is being consumed, but I'm seeing a significant amount of the dehalogenated product. What is causing this side reaction?
A: Dehalogenation is typically caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[2]
-
Formation of Palladium-Hydride Species: Certain bases, especially when combined with protic solvents (like water or alcohols), can generate hydride species that lead to dehalogenation.[2]
-
Solution: Screen different bases and consider using anhydrous, aprotic solvents to minimize the formation of Pd-H species. If a protic solvent is necessary, carefully selecting the base becomes even more critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of Methyl 4-amino-3-iodo-5-methoxybenzoate?
A1: Due to the electron-rich and potentially coordinating nature of the substrate, a highly active catalyst system is recommended. A combination of a palladium source like Pd(OAc)₂ or a Pd(0) precatalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or other Buchwald-type ligands generally provides good results.[13] These ligands enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[13]
Q2: Which solvent is most suitable for this reaction?
A2: The choice of solvent can significantly impact the reaction outcome by affecting the solubility of reagents and the stability of the catalyst.[14] For this particular substrate, polar aprotic solvents like dioxane, THF, or DMF are often effective.[15] It's advisable to screen a few different solvents to find the optimal one for your specific boronic acid coupling partner. In some cases, a mixture of an organic solvent with a small amount of water can be beneficial, particularly for the solubility of inorganic bases.[9]
Q3: How does reaction temperature affect the outcome?
A3: While higher temperatures can increase the reaction rate, they can also promote side reactions like catalyst decomposition and dehalogenation.[2][4] It's crucial to find a balance. For many Suzuki couplings with aryl iodides, temperatures in the range of 80-110 °C are common. Optimization of the temperature for your specific system is recommended.
Q4: Can I use this substrate with sterically hindered boronic acids?
A4: Yes, but it can be more challenging. The coupling of sterically hindered substrates often requires more robust catalytic systems.[13][16][17] Using highly active ligands like SPhos or XPhos is particularly important in these cases.[18] You may also need to use higher catalyst loadings and longer reaction times.
Visualizing the Suzuki Coupling and Troubleshooting
To better understand the process, the following diagrams illustrate the Suzuki catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Identifying and removing impurities from commercial Methyl 4-amino-3-iodo-5-methoxybenzoate.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with commercial Methyl 4-amino-3-iodo-5-methoxybenzoate. It addresses common challenges related to impurity identification and removal, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak in my HPLC analysis of the commercial material. What could it be?
A1: Unexpected peaks in your HPLC chromatogram often indicate the presence of process-related impurities or degradation products. Based on the common synthetic routes for this compound, which typically involve the iodination of a substituted methyl benzoate, the most probable impurities are:
-
Starting Material: Unreacted Methyl 4-amino-5-methoxybenzoate.
-
Di-iodinated Species: Methyl 4-amino-3,5-diiodo-5-methoxybenzoate, resulting from over-iodination.
-
Hydrolysis Product: 4-amino-3-iodo-5-methoxybenzoic acid, which can form if the methyl ester is cleaved during synthesis or storage.
-
Isomeric Impurities: Depending on the synthetic route, you might also see minor amounts of other regioisomers.
To identify the unknown peak, a systematic approach is recommended. This can involve spiking the sample with a known standard of the suspected impurity or utilizing HPLC-MS to obtain the mass of the unknown peak, which can provide strong clues to its identity.
Q2: My NMR spectrum shows signals that don't correspond to the desired product. How can I interpret these?
A2: Extraneous signals in an NMR spectrum are a clear indication of impurities. Here's how to approach their interpretation:
-
Check for broad singlets: A broad singlet, often in the 6-8 ppm region for aromatic protons, that integrates to a low value might indicate the presence of the free carboxylic acid (the hydrolysis product).
-
Look for symmetry changes: The presence of the di-iodinated species would result in a more symmetric pattern in the aromatic region of the proton NMR spectrum.
-
Compare with starting material spectra: If you have access to the NMR spectrum of the starting material (Methyl 4-amino-5-methoxybenzoate), a direct comparison can quickly confirm its presence.
A 2D NMR technique like COSY or HSQC can also be invaluable in assigning the correlations and identifying the structure of the unknown impurity.
Q3: The material has a slight discoloration. Does this indicate a significant purity issue?
A3: Not necessarily, but it should be investigated. Anilines, as a class of compounds, are susceptible to oxidation, which can lead to the formation of colored impurities, often in trace amounts. While a slight yellow or tan hue may not significantly impact the overall purity percentage, it could be problematic for applications sensitive to colored byproducts. It is advisable to run a purity check using HPLC or LC-MS to quantify the level of these colored impurities. If needed, a simple purification step like recrystallization or passing a solution of the material through a short plug of silica gel or activated carbon can often remove these colored species.
Q4: I'm struggling to remove the di-iodinated impurity. What's the best approach?
A4: The di-iodinated species (Methyl 4-amino-3,5-diiodo-5-methoxybenzoate) can be challenging to remove due to its structural similarity to the desired product.
-
Recrystallization: This should be your first approach. The solubility difference between the mono- and di-iodinated compounds might be sufficient for separation. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/heptane mixtures.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the most reliable method. A non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the more non-polar di-iodinated compound from the desired mono-iodinated product.
Troubleshooting and Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of Methyl 4-amino-3-iodo-5-methoxybenzoate and detecting common impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient | 30% B to 90% B over 15 minutes |
Expected Elution Order:
-
Hydrolysis product (most polar)
-
Methyl 4-amino-5-methoxybenzoate
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (Product)
-
Methyl 4-amino-3,5-diiodo-5-methoxybenzoate (most non-polar)
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with significantly different solubilities from the main compound.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration (Hot): If carbon was added, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This technique is highly effective for separating compounds with similar polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Flash chromatography system or glass column
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and pack the column.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start eluting with a low polarity solvent mixture (e.g., 95:5 Hexanes/Ethyl Acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Oxidation of Amines. Organic Chemistry Portal. [Link]
Technical Support Center: Scaling the Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate
Introduction
Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly functionalized aromatic building block crucial for the development of various pharmaceutical agents, particularly as a precursor for protein degrader building blocks and other complex molecular scaffolds.[1][2] Its synthesis, primarily involving the electrophilic iodination of Methyl 4-amino-5-methoxybenzoate, presents unique challenges when transitioning from bench-scale discovery to kilogram-scale production. The highly activated nature of the aniline ring makes the reaction susceptible to issues with regioselectivity, byproduct formation, and product stability.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the scale-up of this synthesis. Our focus is on ensuring process robustness, maximizing yield and purity, and maintaining operational safety.
Core Synthetic Pathway Overview
The primary route to Methyl 4-amino-3-iodo-5-methoxybenzoate involves the direct iodination of its non-iodinated precursor. The choice of iodinating agent and reaction conditions is paramount to controlling the outcome.
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up in a direct question-and-answer format.
Question 1: My reaction yields are consistently low (<70%) and HPLC analysis shows a significant amount of unreacted starting material. What is the likely cause?
Answer: Low conversion is a frequent issue when scaling up and can be attributed to several factors:
-
Insufficient Reagent Reactivity: The choice of iodinating agent is critical. While molecular iodine (I₂) is inexpensive, it is the weakest electrophile among halogens and often requires an activating agent or oxidant (like H₂O₂ or sodium percarbonate) to generate a more potent iodinating species (I⁺).[3][4] For a more reliable and often cleaner reaction, N-Iodosuccinimide (NIS) is a superior choice, though more expensive. It provides a consistent source of electrophilic iodine without the need for an external oxidant.
-
Inadequate Temperature Control: While the reaction is often performed at or below room temperature to control selectivity, temperatures that are too low can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe. On a large scale, establish the Minimum Process Temperature that allows the reaction to proceed to completion in a reasonable time (e.g., 4-6 hours).
-
Poor Solubility: Ensure the starting material is fully dissolved in the chosen solvent before adding the iodinating agent. If the substrate is only partially dissolved, the reaction becomes mass-transfer limited, resulting in incomplete conversion. For this substrate, solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are often effective.[5][6]
Suggested Action Plan:
-
If using I₂, consider adding a suitable oxidant or switch to a more reactive agent like NIS.
-
Carefully monitor the reaction temperature. If running at 0°C, try allowing it to warm slowly to room temperature after the initial addition of the reagent.
-
Confirm solubility at the target concentration. If issues persist, consider a different solvent or increase the solvent volume, keeping in mind the impact on process throughput.
Question 2: My final product is contaminated with a significant di-iodinated byproduct. How can I improve the regioselectivity?
Answer: The formation of di-iodinated species is the most common selectivity challenge. It arises because the product, containing three activating groups (-NH₂, -OCH₃, and -I), is itself susceptible to further iodination.
-
Causality: This issue is almost always caused by poor control over the stoichiometry of the iodinating agent or localized high concentrations. Adding the agent too quickly or all at once creates "hot spots" where the molar ratio of iodinating agent to substrate is transiently high, favoring a second iodination on the already-formed product.
-
Mitigation Strategy:
-
Stoichiometric Precision: Use precisely 1.0 to 1.05 equivalents of the iodinating agent. Any excess significantly increases the risk of di-iodination.[7]
-
Controlled Addition: The single most effective technique is to add the iodinating agent slowly and portion-wise as a solid or as a solution over several hours. This maintains a low, steady concentration of the electrophile, ensuring it reacts preferentially with the more abundant and more reactive starting material.
-
Temperature Management: Run the reaction at a lower temperature (e.g., 0-5°C). This reduces the overall reaction rate, giving the starting material a greater kinetic advantage over the mono-iodinated product for reacting with the electrophile.
-
Question 3: The isolated product is a dark brown or purple solid, not the expected off-white powder. What causes this discoloration and how can I fix it?
Answer: Discoloration is typically due to two sources: residual molecular iodine (I₂) or oxidation of the electron-rich aniline product.[8]
Caption: Decision tree for troubleshooting product discoloration.
-
Troubleshooting Steps:
-
Effective Quenching: After the reaction is complete, the mixture must be quenched with a reducing agent to destroy any remaining I₂ or NIS. A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard. The purple/brown color of iodine should disappear. If it persists, more thiosulfate solution is needed.[9]
-
Preventing Oxidation: The 4-amino group is highly susceptible to air oxidation, which forms colored impurities. Scaling up increases surface area and processing times, exacerbating this issue. It is highly recommended to run the reaction and work-up under an inert atmosphere (Nitrogen or Argon).[8]
-
Remediation: If the final, isolated product is discolored, it can often be purified by recrystallization, sometimes with the addition of a small amount of activated charcoal to adsorb colored impurities. Be cautious with charcoal as it can also adsorb the product, reducing yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up this iodination? A1: Safety is paramount. Key considerations include:
-
Ventilation: All operations should be performed in a well-ventilated fume hood or a walk-in hood for larger scales. Iodine vapor is corrosive and toxic.[9][10]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with chemical-resistant gloves (e.g., double-gloving with nitrile).[9]
-
Quenching Station: Have a large, accessible container of sodium thiosulfate solution ready to neutralize any spills and for the reaction work-up.[9]
-
Exotherm Control: The reaction can be exothermic. Use a reactor with adequate cooling capacity and add reagents slowly to maintain temperature control. A runaway reaction can lead to rapid solvent boiling and pressure buildup.
Q2: Is column chromatography a viable purification method at scale? A2: While effective at the gram scale, flash column chromatography is generally not economically or practically viable for multi-kilogram production.[11] The primary goal for scale-up should be to develop a robust crystallization procedure. A combination of ethyl acetate and heptane or ethanol and water are common solvent systems for recrystallizing similar anilines.[8][11] The purity of the crude product should be maximized through reaction optimization to make the final crystallization as efficient as possible.
Q3: How should the final product, Methyl 4-amino-3-iodo-5-methoxybenzoate, be stored? A3: The product is an aniline and an organoiodide, making it sensitive to light, air, and heat. For long-term stability, it should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (N₂ or Ar), at reduced temperatures (2-8°C).[2] This prevents degradation from oxidation and potential light-induced de-iodination.
Protocols and Data
Representative Lab-Scale Protocol (10 g)
Materials:
-
Methyl 4-amino-5-methoxybenzoate (10.0 g, 55.2 mmol, 1.0 eq)
-
N-Iodosuccinimide (NIS) (12.7 g, 56.3 mmol, 1.02 eq)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
10% w/v aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aq. NaCl)
Procedure:
-
Charge a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, with Methyl 4-amino-5-methoxybenzoate (10.0 g).
-
Add anhydrous DCM (200 mL) and stir until all solids are dissolved.
-
Cool the solution to 0-5°C using an ice-water bath.
-
Under the positive nitrogen pressure, add the NIS (12.7 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor progress by TLC or HPLC until starting material is consumed.
-
Once complete, transfer the reaction mixture to a separatory funnel and wash with 10% aq. Na₂S₂O₃ (2 x 100 mL) until the organic layer is colorless.
-
Wash with saturated aq. NaHCO₃ (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to afford the final product as an off-white solid.
Iodinating Agent Comparison for Scale-Up
| Parameter | I₂ + Oxidant (e.g., SPC) | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |
| Cost | Low | High | Moderate |
| Reactivity | Moderate | High | Very High |
| Handling/Safety | Solid I₂ is corrosive/volatile. Oxidant adds complexity. | Stable solid, easy to handle. | Highly corrosive liquid, moisture sensitive. |
| Byproducts | Can be clean, but oxidant byproducts need removal. | Succinimide (water-soluble, easily removed). | Can lead to chlorinated byproducts. |
| Scale-Up Recommendation | Good for cost-sensitive processes if optimized well.[4] | Preferred for reliability and cleaner reaction profiles. | Generally avoided due to high reactivity and handling issues. |
References
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Alternative reagents for the iodination step in the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Technical Support Center: Iodination of Methyl 4-amino-5-methoxybenzoate
A Senior Application Scientist's Guide to Alternative Reagents and Troubleshooting
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of electrophilic aromatic iodination on highly activated systems. The inherent reactivity of the aniline substrate, while beneficial for facilitating substitution, presents unique challenges in controlling regioselectivity and preventing oxidative side reactions.
This document moves beyond standard protocols to provide in-depth, field-tested insights into alternative iodinating reagents. We will explore the causality behind experimental choices, troubleshoot common issues, and offer validated protocols to enhance the success of your synthesis.
Core Challenge: Regioselectivity and Substrate Stability
The target molecule, Methyl 4-amino-5-methoxybenzoate, contains two powerful electron-donating groups: an amino group (-NH₂) and a methoxy group (-OCH₃). Both are ortho-, para-directing. The desired iodination at the C-3 position is electronically favored as it is ortho to the strongly activating amino group and para to the methoxy group. However, the high electron density of the ring makes it susceptible to:
-
Over-iodination: Formation of di- or tri-iodinated byproducts.
-
Oxidative Decomposition: The aniline moiety is sensitive to oxidation, which can lead to tarry materials and reduced yields.[1][2]
-
Isomer Formation: While less likely due to sterics, iodination at other activated positions can occur.
Choosing the right reagent and conditions is paramount to selectively form the desired mono-iodinated product while preserving the integrity of the starting material.
Workflow for Selecting an Iodination Reagent
Before selecting a specific protocol, consider the primary challenges you are facing in your experiment. This decision tree can guide your choice of reagent.
Caption: Reagent selection based on experimental outcome.
Alternative 1: N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a versatile and widely used electrophilic iodinating agent. It is a crystalline solid, making it easier to handle than reagents like Iodine Monochloride. Its reactivity can be effectively tuned by the addition of an acid catalyst, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[3][4]
Troubleshooting Guide & FAQs for NIS
Q1: My reaction is very slow or not going to completion. How can I increase the reaction rate?
-
A1: Introduce an Acid Catalyst. The electrophilicity of NIS can be dramatically increased with a catalytic amount of a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is a common choice for activated systems.[3] For less reactive substrates, stronger acids like sulfuric acid may be needed, but this increases the risk of substrate decomposition with anilines.[5] Start with a small amount of TFA (0.1-0.2 equivalents) and monitor the reaction by TLC before adding more.
Q2: I'm observing significant decomposition of my aniline starting material. What's wrong?
-
A2: The conditions are too harsh. This is a common issue with anilines.[5]
-
Reduce Acidity: Lower the amount of acid catalyst or switch to a milder one.
-
Lower the Temperature: Run the reaction at 0 °C or even lower to control the rate and minimize side reactions.
-
Choose the Right Solvent: Acetonitrile or Dichloromethane (DCM) are common solvents. For sensitive substrates, avoiding highly acidic media is key. Some protocols for activated aromatics use NIS in acetonitrile with only catalytic TFA.[6]
-
Q3: I'm getting di-iodinated products. How can I improve selectivity for the mono-iodinated product?
-
A3: This indicates the reaction is too fast and/or the reagent is too active.
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Control Stoichiometry: Use only 1.0 to 1.05 equivalents of NIS.
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Slow Addition: Add the solid NIS portion-wise to the solution of your starting material over a period of time. This keeps the instantaneous concentration of the iodinating agent low.
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Omit or Reduce Catalyst: For a highly activated system like this, an acid catalyst may not be necessary or only a very small amount may be required.
-
Q4: How do I properly work up an NIS reaction?
-
A4: The primary goal is to quench any unreacted NIS and remove the succinimide byproduct. A typical workup involves:
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Diluting the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Washing the organic layer with an aqueous solution of a reducing agent to quench excess NIS and remove any free iodine (I₂). A 10% sodium thiosulfate (Na₂S₂O₃) solution is standard.[7] Wash until the organic layer is colorless.
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Washing with saturated sodium bicarbonate (NaHCO₃) to remove any acidic catalyst.
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Washing with brine, drying over anhydrous sodium sulfate or magnesium sulfate, filtering, and concentrating in vacuo.
-
The byproduct, succinimide, is water-soluble and should be largely removed during the aqueous washes. Further purification is typically achieved by column chromatography or recrystallization.
-
Alternative 2: Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and reactive iodinating agent. Due to the polarization of the I-Cl bond, the iodine atom acts as a potent electrophile (I⁺).[8] Its high reactivity makes it suitable for a wide range of aromatic compounds, but this same reactivity demands careful control when used with electron-rich substrates like anilines.
Troubleshooting Guide & FAQs for ICl
Q1: My reaction is producing a mixture of chlorinated and iodinated products. Why?
-
A1: This is a known risk with ICl. While iodination is generally favored, competitive chlorination can occur, especially if the reaction conditions are not optimized.[9][10] To minimize this, ensure you are using a high-purity source of ICl and consider a solvent system that favors iodination, such as acetic acid or an aqueous acid solution.[11]
Q2: The reaction is violent and produces a lot of tar. How can I control it?
-
A2: You are facing a runaway reaction due to the high reactivity of both the substrate and the reagent.
-
Temperature Control is Critical: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to moderate the reaction rate.
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Slow, Controlled Addition: Dissolve the ICl in the reaction solvent and add it dropwise via an addition funnel to a stirred solution of the aniline substrate. Never add the substrate to the bulk ICl solution.
-
Dilution: Running the reaction at a lower concentration can also help dissipate heat and control the rate.
-
Q3: What is the best way to handle and quench ICl?
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A3: ICl is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment. It is often supplied as a 1.0 M solution in a solvent like DCM. To quench unreacted ICl during workup, use a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The workup is similar to that for NIS, involving a quench, aqueous washes, drying, and concentration.[8]
Alternative 3: Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄)
Also known as Barluenga's Reagent, IPy₂BF₄ is a powerful yet mild electrophilic iodinating agent.[12] It is a stable, crystalline solid that is appreciated for its high selectivity and tolerance of sensitive functional groups, making it an excellent choice for complex or easily oxidized substrates.[13][14]
Troubleshooting Guide & FAQs for IPy₂BF₄
Q1: The reaction is not proceeding. Is this reagent not reactive enough?
-
A1: While mild, IPy₂BF₄ is generally very effective. If you are experiencing low reactivity:
-
Check Solubility: Ensure the reagent and substrate are adequately dissolved. Dichloromethane (DCM) is a common solvent.[13]
-
Consider an Acid Mediator: While often used under neutral conditions, its reactivity can be enhanced in the presence of an acid.[15] However, for an aniline substrate, this should be approached with caution to avoid decomposition.
-
Increase Temperature: Gently warming the reaction may be necessary for some substrates, but room temperature is often sufficient for activated systems.
-
Q2: This reagent is expensive. Are there ways to use it more efficiently?
-
A2: Yes. Due to its high efficiency and selectivity, you can often run reactions on a smaller scale with high yields, offsetting the initial cost. Stoichiometry is key; use close to a 1:1 ratio of reagent to substrate to avoid waste. The clean nature of the reaction often simplifies purification, saving time and resources.
Q3: What does the workup for an IPy₂BF₄ reaction entail?
-
A3: The workup is often straightforward. The byproducts are pyridine and pyridinium salts, which are typically removed by aqueous acid washes (e.g., dilute HCl). A standard workup would involve dilution with an organic solvent, washing with water, washing with dilute acid, drying, and concentration.
Comparison of Alternative Iodination Reagents
| Feature | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) | IPy₂BF₄ (Barluenga's Reagent) |
| Physical Form | Crystalline Solid | Liquid or Solution in Solvent | Crystalline Solid |
| Reactivity | Moderate (Tunable with acid) | High | Mild to Moderate |
| Selectivity | Good to Excellent | Moderate to Good | Excellent |
| Key Advantage | Tunable reactivity, easy to handle | High reactivity, low cost | Excellent for sensitive substrates |
| Key Disadvantage | Can require catalyst, which may decompose substrate | Can cause chlorination, highly corrosive | Higher cost |
| Typical Solvents | CH₂Cl₂, CH₃CN, DMF | CH₂Cl₂, Acetic Acid | CH₂Cl₂ |
| Safety | Irritant | Corrosive, moisture-sensitive | Irritant |
Detailed Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted for a highly activated aniline substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-5-methoxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains stable.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish after 1 hour, consider adding a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Quenching: Once TLC indicates consumption of the starting material, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the color of any residual iodine dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 10% Na₂S₂O₃, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield Methyl 4-amino-3-iodo-5-methoxybenzoate.
General Electrophilic Aromatic Iodination Mechanism
The iodination of your substrate proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism, regardless of the specific reagent used.
Caption: General mechanism for electrophilic aromatic iodination. Note: Images are placeholders for chemical structures.
References
-
Organic Syntheses. Bis(pyridine)iodonium(I) tetrafluoroborate . Available at: [Link]
-
ResearchGate. ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide . Available at: [Link]
-
Wikipedia. Bis(pyridine)iodonium(I) tetrafluoroborate . Available at: [Link]
-
Organic Syntheses. n-Iodosuccinimide . Available at: [Link]
-
ACS Publications. Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination method . Available at: [Link]
-
National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . Available at: [Link]
-
ResearchGate. A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives . Available at: [Link]
-
ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF . Available at: [Link]
-
ScienceDirect. Regioselective iodination of chlorinated aromatic compounds using silver salts . Available at: [Link]
-
MDPI. Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions . Available at: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS) . Available at: [Link]
-
Semantic Scholar. Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide . Available at: [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Iodination . Available at: [Link]
-
Semantic Scholar. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid . Available at: [Link]
-
Chemistry LibreTexts. Limitations on Electrophilic Substitution Reactions with Substituted Benzenes . Available at: [Link]
-
Sciencemadness.org. A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid . Available at: [Link]
-
Chemspace. Methyl 4-iodo-3,5-dimethoxybenzoate . Available at: [Link]
-
National Institutes of Health. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years . Available at: [Link]
-
ResearchGate. Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF . Available at: [Link]
-
CurlyArrows. Why is Iodination of Benzene Difficult? . Available at: [Link]
-
Chemistry Stack Exchange. Purifying/Recrystallising N-Iodosuccinimide . Available at: [Link]
-
The Organic Chemistry Portal. Iodination - Common Conditions . Available at: [Link]
-
The Organic Chemistry Portal. Iodination Using N-Iodosuccinimide (NIS) . Available at: [Link]
-
Organic Chemistry Portal. Synthesis of iodoarenes . Available at: [Link]
- Google Patents. Process For The Iodination Of Aromatic Compounds.
-
MANAC Inc. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Available at: [Link]
-
ACS Green Chemistry Institute. I2 and Electrophilic I+ reagents . Available at: [Link]
-
Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH . Available at: [Link]
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- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
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How to monitor the progress of reactions involving Methyl 4-amino-3-iodo-5-methoxybenzoate by TLC?
Technical Support Center: Reaction Monitoring by TLC
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for monitoring reactions involving Methyl 4-amino-3-iodo-5-methoxybenzoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the progress of my reaction with Methyl 4-amino-3-iodo-5-methoxybenzoate?
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly sensitive technique ideal for real-time reaction monitoring in organic synthesis.[1][2][3] Its primary advantage is the ability to quickly visualize the consumption of starting materials and the formation of products.[2][4][5] For a molecule like Methyl 4-amino-3-iodo-5-methoxybenzoate, which is likely to undergo reactions that change its polarity (e.g., N-acylation, substitution), TLC provides a clear qualitative picture of the reaction's progress in minutes.[6][7]
Causality: The separation on a standard silica TLC plate is based on polarity.[3][8][9] Silica gel is a highly polar stationary phase.[3]
-
Polar compounds , like your starting material which contains an amine and an ester group, will interact strongly with the silica and travel a shorter distance up the plate (lower Retention Factor, Rf).
-
Less polar compounds will have weaker interactions, travel further with the mobile phase, and exhibit a higher Rf.[4][10]
By observing the disappearance of the starting material's spot and the appearance of a new spot for the product, you can effectively track the reaction's progression towards completion.[3]
Q2: I'm starting a new reaction. How do I select the right solvent system (mobile phase) for my TLC analysis?
Selecting the proper solvent system, or eluent, is the most critical step for achieving good separation.[11] The goal is to find a solvent mixture where the starting material and product have different Rf values, ideally between 0.2 and 0.8.[4][10]
Expert Insight: Methyl 4-amino-3-iodo-5-methoxybenzoate is a moderately polar aromatic amine. A good starting point for compounds of this nature is a mixture of a non-polar solvent (like hexane or petroleum ether) and a medium-polarity solvent (like ethyl acetate).[1][10]
Step-by-Step Selection Protocol:
-
Start with a 1:1 Mixture: Begin with a 1:1 ratio of Hexane:Ethyl Acetate. This is a common starting point for many organic compounds.[11]
-
Run a Test Plate: Spot your starting material on a TLC plate and develop it in this solvent system.
-
Analyze and Adjust:
-
If the spot remains at the baseline (Rf is too low): The eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[10]
-
If the spot runs to the top of the plate (Rf is too high): The eluent is too polar. Increase the proportion of the non-polar solvent (hexane).[10]
-
Iterate: Adjust the ratio (e.g., 3:1, 1:3, 4:1 Hex:EtOAc) until the starting material's spot has an Rf of approximately 0.2-0.4. This leaves room on the plate for a potentially less polar product to appear at a higher Rf.[12]
-
| Solvent System Polarity Guide | Typical Application | Recommendation for Aromatic Amines |
| Low Polarity | Non-polar compounds (e.g., hydrocarbons) | 5-10% Ethyl Acetate in Hexane |
| Medium Polarity | General purpose, most organic compounds | 20-50% Ethyl Acetate in Hexane |
| High Polarity | Strongly polar compounds (e.g., acids, diols) | 5-10% Methanol in Dichloromethane |
This table provides general starting points. The optimal system must be determined experimentally.[8][10][13]
Q3: How do I visualize the spots on the TLC plate? My starting material and product are colorless.
Since Methyl 4-amino-3-iodo-5-methoxybenzoate and many of its potential products are colorless, direct visualization is not possible. The following methods are recommended:
-
UV Light (Non-destructive): This should always be the first method. Commercial TLC plates are often treated with a fluorescent indicator (e.g., F254).[5] Compounds that absorb UV light, particularly aromatic and conjugated systems like your molecule, will appear as dark purple or black spots against a glowing green background when viewed under a short-wave (254 nm) UV lamp.[1][14][15]
-
Iodine Chamber (Largely Non-destructive): Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[16] Organic compounds, especially unsaturated and aromatic ones, will absorb the iodine vapor and appear as brown spots.[15][17] The spots will fade over time, so it's crucial to circle them with a pencil immediately.[15]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent universal stain for compounds that can be oxidized.[17] Prepare a solution of KMnO₄ and dip the plate in it, followed by gentle heating with a heat gun.[11] Oxidizable groups, including the amine on your starting material, will appear as yellow or brown spots on a purple/pink background.[15][18]
-
Ninhydrin Stain (Destructive): This stain is highly specific for primary and secondary amines and amino acids, producing characteristic purple or pink spots upon heating.[17][18] This is particularly useful for confirming the presence or absence of your starting material.
Self-Validation: Using UV light first is a self-validating step as it does not alter the compounds, allowing for subsequent staining methods on the same plate.
Troubleshooting Guide
| Problem | Probable Cause(s) | Expert Solution(s) |
| Spots are streaking or "tailing." | 1. Sample is too concentrated (overloaded).2. Compound is strongly acidic or basic.3. Solvent polarity is inappropriate. | 1. Dilute the sample solution (a 1% solution is a good start) and re-spot.[1][19]2. Since your compound is an amine (basic), add a few drops of triethylamine to the eluent to suppress streaking.[11]3. Re-evaluate your solvent system.[19] |
| I don't see any spots. | 1. Sample is too dilute.2. The spotting line was submerged in the solvent.3. The chosen visualization method is not suitable for your compound. | 1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[19]2. Ensure the origin line where you spot your samples is always above the level of the eluent in the developing chamber.[1][11]3. Try a different visualization technique. If UV fails, use a chemical stain like potassium permanganate.[1] |
| Reactant and product spots are too close (poor resolution). | 1. The solvent system is not optimal.2. The TLC plate was run for too short a time. | 1. Try a different solvent combination. Sometimes switching from Ethyl Acetate to Diethyl Ether or adding a small amount of a more polar solvent like Methanol can improve separation.2. Allow the solvent front to travel almost to the top of the plate for maximum separation.[12] |
| The Rf values are inconsistent between runs. | 1. The solvent composition changed due to evaporation.2. The chamber was not properly saturated with solvent vapor. | 1. Always use fresh eluent for each run and keep the chamber covered.[11]2. Place a piece of filter paper (a wick) inside the chamber, leaning against the wall, to ensure the atmosphere is saturated with solvent vapor before placing the plate inside.[16] |
| My reaction is in a high-boiling solvent (e.g., DMF, DMSO) and the TLC is a smear. | The high-boiling solvent is retained on the plate and interferes with development. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[20] |
Experimental Protocols & Workflows
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Handle the TLC plate only by the edges. Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom.[4][16]
-
Sample Preparation: Dissolve a tiny amount (~1 mg) of your starting material and your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) to make an approximately 1% solution.[1][3]
-
Spotting: Use a capillary tube to apply small spots of your samples onto the origin line.[1][4] A standard setup involves three lanes:
-
Lane 1 (Reference): Starting Material (SM)
-
Lane 2 (Co-spot): Spot the SM, then spot the reaction mixture directly on top of it.[12]
-
Lane 3 (Reaction): Reaction Mixture (Rxn)
-
-
Development: Place the plate into a covered chamber containing your chosen eluent (about 0.5 cm deep).[1][12] Ensure the origin line is above the solvent level.[11] Allow the solvent to ascend via capillary action until it is about 0.5-1 cm from the top of the plate.[1][12]
-
Visualization & Analysis: Remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots using the methods described in Q3. Circle all visible spots. The disappearance of the SM spot in the 'Rxn' lane and the appearance of a new product spot indicates the reaction is proceeding.[2] The co-spot lane helps confirm identities, especially if Rf values are close.[2][12]
Workflow Diagram: Interpreting TLC Results
Caption: Idealized TLC plates showing reaction progress over time.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Millersville University. Thin Layer Chromatography. [Link]
-
University of Rochester. Thin Layer Chromatography (TLC) | Organic Chemistry I Lab. [Link]
-
Swarthmore College. TLC Visualization Methods. [Link]
-
Royal Society of Chemistry. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of York, Department of Chemistry. Determining a solvent system. [Link]
-
Khan Academy. Thin layer chromatography (TLC). [Link]
-
Educator.com. (2015). Thin Layer Chromatography (TLC) | Organic Chemistry Lab. [Link]
-
ResearchGate. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
National Institutes of Health, PubChem. Methyl 4-amino-3-methoxybenzoate. [Link]
-
Organic Chemistry. TLC stains. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. epfl.ch [epfl.ch]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Thin Layer Chromatography (TLC) | Organic Chemistry I Lab [blog.richmond.edu]
- 17. silicycle.com [silicycle.com]
- 18. TLC stains [reachdevices.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating Solubility Challenges of Methyl 4-amino-3-iodo-5-methoxybenzoate
Welcome to the technical support center for Methyl 4-amino-3-iodo-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile building block in their reaction media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and ensure the success of your synthetic endeavors.
Understanding the Solubility Profile
Methyl 4-amino-3-iodo-5-methoxybenzoate possesses a unique combination of functional groups that influence its solubility. The presence of an amino group and a methoxy group can increase polarity, while the bulky iodine atom and the aromatic ring contribute to its nonpolar character. This balance often results in moderate to poor solubility in many common organic solvents, posing a significant challenge for achieving homogeneous reaction conditions.
Based on its structure and data from related compounds, a qualitative assessment of its solubility in common laboratory solvents is presented below.
| Solvent | Chemical Class | Polarity | Deduced Solubility | Rationale & Field Insights |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Often a good starting point for reactions with polar substrates. Its high boiling point allows for heating to aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | Similar to DMF, it is a strong solvent for a wide range of organic compounds. Can be difficult to remove during workup. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderately Soluble | A common solvent for many cross-coupling reactions. Solubility may be limited at room temperature, requiring heating. |
| 1,4-Dioxane | Ether | Moderately Polar | Moderately Soluble | Frequently used in palladium-catalyzed reactions. Its higher boiling point compared to THF is advantageous for sluggish reactions. |
| Acetonitrile (MeCN) | Nitrile | Polar Aprotic | Sparingly Soluble | While polar, its ability to dissolve this specific substrate may be limited. |
| Toluene | Aromatic | Nonpolar | Sparingly to Poorly Soluble | Generally not a good initial choice unless used in a co-solvent system or for specific reaction types that favor nonpolar media. |
| Dichloromethane (DCM) | Halogenated | Moderately Polar | Sparingly Soluble | May be suitable for initial dissolution attempts but often not the primary choice for reaction media due to its low boiling point. |
| Methanol / Ethanol | Alcohol | Polar Protic | Sparingly to Poorly Soluble | The presence of the amino group may allow for some interaction, but overall solubility is expected to be low. |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent to start with for dissolving Methyl 4-amino-3-iodo-5-methoxybenzoate?
For initial trials, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended. These solvents have a high capacity for dissolving a wide range of organic molecules, including those with mixed polarity characteristics. A patent for a similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, utilizes DMF as a reaction solvent at elevated temperatures (65-75°C), suggesting its suitability for related structures[1][2].
Q2: My compound is still not dissolving, even in DMF. What should I do next?
If solubility remains an issue, consider the following strategies in a stepwise manner:
-
Gentle Heating: Increase the temperature of the solvent to between 50-80°C. The boiling point of Methyl 4-amino-3-iodo-5-methoxybenzoate is reported to be approximately 407.7°C at 760 mmHg, indicating good thermal stability for moderate heating[3].
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid aggregates and enhance the rate of dissolution[4].
-
Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for solvation, which can significantly improve the dissolution rate[4].
Q3: Can I use a co-solvent system to improve solubility?
Absolutely. A co-solvent system is an excellent strategy when a single solvent is insufficient[4][5]. A common approach is to dissolve the compound in a minimal amount of a strong solvent like DMF or DMSO and then dilute the mixture with a less polar solvent that is suitable for your reaction, such as toluene or 1,4-dioxane. This can maintain the compound in solution while providing the desired overall polarity for the reaction.
Q4: I'm running a palladium-catalyzed cross-coupling reaction. Which solvent system is generally preferred?
For palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, common solvent systems include:
-
Toluene/water or Dioxane/water mixtures: Often used in Suzuki couplings with a base like sodium carbonate[6].
-
Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF: These are frequently used in Buchwald-Hartwig aminations[4][7].
-
Toluene/triethylamine or THF/amine base mixtures: Common for Sonogashira couplings[8][9].
The choice of solvent can significantly impact the catalytic activity and should be optimized for your specific reaction.
Q5: My compound dissolves initially but then crashes out of solution when I add other reagents. What's happening?
This is a common issue that can be attributed to a few factors:
-
Change in Solvent Polarity: The addition of a less polar reagent can decrease the overall polarity of the reaction mixture, causing your substrate to precipitate.
-
Common Ion Effect or Salt Formation: The addition of a basic or acidic reagent could potentially react with your substrate to form a less soluble salt.
-
Supersaturation: You may have created a supersaturated solution by heating, which is unstable and prone to precipitation upon addition of other solids (which can act as nucleation sites) or with slight temperature changes.
To troubleshoot this, try adding the problematic reagent more slowly or at a higher temperature. Alternatively, consider a different solvent system with a higher solubilizing capacity for all components.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Solvent Screening for Optimal Solubility
This protocol outlines a systematic approach to identify the best solvent or co-solvent system for your reaction.
Objective: To determine a suitable solvent system that provides complete dissolution of Methyl 4-amino-3-iodo-5-methoxybenzoate at the desired reaction concentration.
Materials:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate
-
A selection of anhydrous solvents (e.g., DMF, DMSO, THF, 1,4-dioxane, Toluene)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heat gun or heating block
Procedure:
-
Preparation: Weigh a small, representative amount of your substrate into several vials (e.g., 10 mg each).
-
Initial Solvent Addition: To each vial, add a measured volume of a different solvent to achieve your target reaction concentration (e.g., 0.1 M).
-
Room Temperature Observation: Stir the vials at room temperature for 10-15 minutes and visually assess the solubility. Note any solvents that achieve complete dissolution.
-
Heating: For solvents where the substrate is not fully dissolved, gently heat the vials to your intended reaction temperature (e.g., 80°C) and observe any changes in solubility.
-
Co-Solvent Testing: If a single solvent is not effective, take a vial with a poorly performing but reaction-compatible solvent (e.g., toluene) and add a small amount of a strong solvent (e.g., DMF) dropwise until dissolution is achieved. Note the approximate ratio of the two solvents.
-
Selection: Choose the solvent or co-solvent system that provides complete and stable dissolution under your desired reaction conditions.
Diagram: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent system.
Protocol 2: General Procedure for a Suzuki Coupling Reaction
This protocol provides a starting point for a Suzuki coupling reaction, which can be adapted based on the results of your solvent screening.
Objective: To perform a Suzuki coupling reaction with Methyl 4-amino-3-iodo-5-methoxybenzoate, ensuring a homogeneous reaction mixture.
Materials:
-
Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Chosen solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add Methyl 4-amino-3-iodo-5-methoxybenzoate, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the chosen solvent system to the reaction vessel.
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Diagram: Key Steps in a Suzuki Coupling Reaction
Caption: A streamlined workflow for a typical Suzuki coupling experiment.
By understanding the properties of Methyl 4-amino-3-iodo-5-methoxybenzoate and systematically approaching the challenge of its solubility, you can significantly improve the reliability and success of your chemical reactions.
References
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-amino-3-iodo-5-methoxybenzoate. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of different synthetic routes to Methyl 4-amino-3-iodo-5-methoxybenzoate.
Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly valuable substituted aniline derivative that serves as a key building block in the synthesis of numerous pharmaceutical compounds. Its specific substitution pattern, featuring an iodo group positioned ortho to an amino group, makes it a versatile precursor for introducing further complexity through cross-coupling reactions. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering a detailed examination of their underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate presents a unique regioselectivity challenge. The directing effects of the amino and methoxy groups on the aromatic ring must be carefully considered to achieve the desired 3-iodo substitution pattern. This analysis will explore three primary strategies:
-
Route 1: Direct Electrophilic Iodination. This approach involves the direct iodination of the precursor Methyl 4-amino-5-methoxybenzoate. The success of this route hinges on the regioselective introduction of the iodine atom at the position activated by the powerful ortho,para-directing amino group.
-
Route 2: Iodination of an N-Protected Precursor. To enhance regioselectivity and prevent potential side reactions associated with the free amino group, this strategy involves the protection of the amine, followed by iodination and subsequent deprotection.
-
Route 3: The Sandmeyer Reaction. A classic and robust method for the introduction of halogens onto an aromatic ring, the Sandmeyer reaction offers an alternative pathway that proceeds via a diazonium salt intermediate.
This guide will delve into the experimental specifics of each route, providing researchers with the necessary information to make an informed decision based on factors such as yield, scalability, cost, and safety.
Route 1: Direct Electrophilic Iodination of Methyl 4-amino-5-methoxybenzoate
Direct iodination is often the most straightforward approach for introducing an iodine atom onto an activated aromatic ring. The strong activating and ortho,para-directing effect of the amino group in Methyl 4-amino-5-methoxybenzoate is expected to favor substitution at the positions ortho to it (positions 3 and 5). Since position 5 is already occupied by a methoxy group, the iodination is anticipated to occur selectively at the 3-position.
Underlying Mechanism
This reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aromatic ring. The amino group, being a strong electron-donating group, stabilizes the intermediate carbocation (the sigma complex), thereby facilitating the substitution at the ortho position.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-5-methoxybenzoate
A common method for the synthesis of the starting material is the esterification of 4-amino-5-methoxybenzoic acid.
-
Reagents: 4-amino-5-methoxybenzoic acid, Methanol, Sulfuric acid.
-
Procedure:
-
Suspend 4-amino-5-methoxybenzoic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Step 2: Iodination of Methyl 4-amino-5-methoxybenzoate
-
Reagents: Methyl 4-amino-5-methoxybenzoate, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure:
-
Dissolve Methyl 4-amino-5-methoxybenzoate in acetonitrile.
-
Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 4-amino-3-iodo-5-methoxybenzoate.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom Economy: High atom economy as it is a direct functionalization. | Regioselectivity: Potential for the formation of di-iodinated or other isomeric byproducts, although less likely in this specific substrate. |
| Step Economy: Fewer synthetic steps compared to other routes. | Substrate Sensitivity: The free amino group can be sensitive to oxidation under certain iodinating conditions. |
| Milder Conditions: Can often be carried out under relatively mild reaction conditions. | Purification: May require careful purification to remove any unreacted starting material or byproducts. |
Route 2: Iodination of an N-Protected Precursor
To circumvent potential issues with regioselectivity and side reactions, protection of the highly activating amino group is a common strategy in aromatic chemistry. Acetylation is a frequently employed method for this purpose, as the resulting acetamido group is still an ortho,para-director but is less activating than the free amine, which can lead to cleaner reactions. A relevant patent describes the halogenation of 2-methoxy-4-acetylamine methyl benzoate, a constitutional isomer of the intermediate in this proposed route, suggesting the feasibility of this approach[1].
Underlying Mechanism
The mechanism is similar to the direct iodination, proceeding through an electrophilic aromatic substitution pathway. The N-acetyl group moderates the reactivity of the aromatic ring and directs the incoming electrophile to the ortho position. The final step involves the hydrolysis of the amide to regenerate the free amino group.
Experimental Protocol
Step 1: N-Acetylation of Methyl 4-amino-5-methoxybenzoate
-
Reagents: Methyl 4-amino-5-methoxybenzoate, Acetic anhydride, Pyridine (as catalyst).
-
Procedure:
-
Dissolve Methyl 4-amino-5-methoxybenzoate in a suitable solvent like dichloromethane.
-
Add a slight excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain Methyl 4-acetamido-5-methoxybenzoate.
-
Step 2: Iodination of Methyl 4-acetamido-5-methoxybenzoate
-
Reagents: Methyl 4-acetamido-5-methoxybenzoate, N-Iodosuccinimide (NIS), Dichloromethane.
-
Procedure:
-
Dissolve the N-acetylated substrate in dichloromethane.
-
Add NIS and stir the reaction at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer and concentrate to yield crude Methyl 4-acetamido-3-iodo-5-methoxybenzoate.
-
Step 3: Deprotection of the N-Acetyl Group
-
Reagents: Methyl 4-acetamido-3-iodo-5-methoxybenzoate, Hydrochloric acid, Methanol.
-
Procedure:
-
Dissolve the iodinated intermediate in a mixture of methanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Methyl 4-amino-3-iodo-5-methoxybenzoate.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Improved Regioselectivity: The moderated activating effect of the acetamido group can lead to a cleaner reaction with fewer byproducts. | Longer Route: The addition of protection and deprotection steps increases the overall number of synthetic operations. |
| Reduced Side Reactions: Protection minimizes the risk of oxidation or other unwanted reactions of the amino group. | Lower Overall Yield: Each additional step will likely result in some loss of material, potentially lowering the overall yield. |
| Broader Reagent Compatibility: The protected substrate may be compatible with a wider range of iodinating reagents and conditions. | Harsh Deprotection Conditions: Acidic or basic hydrolysis for deprotection might not be suitable for all substrates. |
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and versatile method for introducing a variety of functional groups, including iodine, onto an aromatic ring by way of a diazonium salt intermediate. This route offers a fundamentally different approach to the target molecule, starting from a suitable aniline precursor that can be diazotized and subsequently iodinated.
Underlying Mechanism
The reaction begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with an iodide salt, typically potassium iodide. The diazonio group is an excellent leaving group (N₂ gas), and its displacement by iodide proceeds readily, often without the need for a copper catalyst that is typical for other Sandmeyer reactions (e.g., chlorination or bromination).
Experimental Protocol
-
Reagents: A suitable aromatic amine precursor, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI).
-
Procedure:
-
Dissolve the aromatic amine in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a positive test with starch-iodide paper.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer and concentrate to obtain the crude product, which is then purified.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Reliability: The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl halides. | Availability of Starting Materials: The primary challenge is often the synthesis or commercial availability of the required substituted aniline precursor. |
| Good Yields: Generally provides good to excellent yields of the desired aryl iodide. | Safety Concerns: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. They are typically used in situ. |
| Versatility: The diazonium salt intermediate can be used to introduce a wide range of functional groups. | Stoichiometric Reagents: The reaction requires stoichiometric amounts of sodium nitrite and the iodide salt. |
Comparative Summary
| Feature | Route 1: Direct Iodination | Route 2: N-Protected Iodination | Route 3: Sandmeyer Reaction |
| Number of Steps | 2 | 4 | Variable (depends on precursor synthesis) |
| Starting Material | Methyl 4-amino-5-methoxybenzoate | Methyl 4-amino-5-methoxybenzoate | Substituted Aniline |
| Key Reagents | NIS | Acetic anhydride, NIS, HCl | NaNO₂, KI |
| Potential Yield | Good to Excellent | Good | Good to Excellent |
| Scalability | Potentially high | Moderate | Moderate (due to diazonium salt handling) |
| Key Challenges | Regioselectivity, substrate oxidation | Additional steps, overall yield | Precursor availability, safety of diazonium salts |
Conclusion
The choice of the optimal synthetic route to Methyl 4-amino-3-iodo-5-methoxybenzoate will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the importance of factors such as step economy and overall yield.
-
Route 1 (Direct Iodination) is the most concise and, if successful, likely the most efficient in terms of atom and step economy. It is an excellent choice for initial exploration, provided that the regioselectivity is high.
-
Route 2 (N-Protected Iodination) offers a more controlled approach that can lead to a cleaner reaction and potentially higher purity of the final product, albeit at the cost of additional synthetic steps. This route is recommended when direct iodination proves to be problematic.
-
Route 3 (Sandmeyer Reaction) is a powerful alternative, particularly if a suitable aniline precursor is readily available. Its reliability and generally high yields make it a strong contender, with the primary considerations being the synthesis of the starting material and the safe handling of the diazonium intermediate.
Ultimately, a thorough evaluation of each route on a small scale is recommended to determine the most suitable method for a given application.
Visualizing the Synthetic Pathways
Caption: Overview of the three synthetic routes to Methyl 4-amino-3-iodo-5-methoxybenzoate.
References
- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzo
Sources
Comparative Reactivity Analysis: Methyl 4-amino-3-iodo-5-methoxybenzoate in Modern Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of complex molecular architectures.[1][2] Their utility stems from their capacity to participate in a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. Among these valuable intermediates, Methyl 4-amino-3-iodo-5-methoxybenzoate stands out as a particularly versatile reagent. Its polysubstituted aromatic core, featuring a strategically placed iodine atom alongside electron-donating amino and methoxy groups and an electron-withdrawing methyl ester, provides a rich platform for molecular elaboration.[3]
This guide provides an in-depth comparative analysis of the reactivity of Methyl 4-amino-3-iodo-5-methoxybenzoate against its corresponding halogenated analogs (bromo- and chloro-derivatives). We will delve into the fundamental principles governing their reactivity, supported by mechanistic insights and experimental data, to provide a clear framework for substrate selection and reaction optimization in synthetic campaigns.
Fundamental Principles of Aryl Halide Reactivity
The reactivity of an aryl halide (Ar-X) is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. These factors profoundly influence the kinetics and feasibility of key synthetic transformations.
The Carbon-Halogen Bond: A Decisive Factor
In the context of the most common applications for this class of compounds—palladium-catalyzed cross-coupling reactions—the C-X bond strength is the most critical parameter. The bond dissociation energy (BDE) increases significantly from iodine to chlorine, establishing a clear reactivity trend.
| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Electronegativity (Pauling Scale) | Reactivity Trend in Oxidative Addition |
| I | ~270 | 2.66 | Highest |
| Br | ~330 | 2.96 | Intermediate |
| Cl | ~400 | 3.16 | Lowest |
The weaker C-I bond makes aryl iodides the most reactive substrates in reactions where C-X bond cleavage is the rate-determining step.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The catalytic cycle for these transformations, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, universally begins with the oxidative addition of the aryl halide to a Palladium(0) complex.[5]
Oxidative Addition: This is typically the rate-limiting step of the catalytic cycle.[4][6] A Pd(0) complex inserts into the C-X bond, forming a Pd(II) species. The propensity for this step to occur follows the established trend based on C-X bond strength: Ar-I > Ar-Br > Ar-Cl .[4][7] This means that aryl iodides react fastest and under the mildest conditions, while aryl chlorides often require more reactive catalysts with specialized, bulky electron-rich ligands and higher temperatures to facilitate this challenging step.[8][9]
Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[10][11][12]
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, the SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[13][14] This reaction is favored by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, which stabilize the negative charge of the intermediate.[13][15]
Crucially, the reactivity trend for the leaving group in SNAr is inverted relative to oxidative addition: Ar-F > Ar-Cl > Ar-Br > Ar-I . This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic.[14]
Reactivity Profile of Methyl 4-amino-3-iodo-5-methoxybenzoate
The specific arrangement of substituents on the benzoate ring creates a unique electronic environment that dictates its reactivity.
-
Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful electron-donating groups (EDGs) that activate the ring towards electrophilic substitution by increasing its electron density through resonance.[16]
-
Methyl Ester (-COOCH₃) Group: This is a moderately electron-withdrawing group (EWG) that deactivates the ring.[17]
The combined effect of two strong EDGs and one moderate EWG results in an overall electron-rich aromatic system. This electronic character has profound implications:
-
For Cross-Coupling: The high electron density on the ring can slightly disfavor the oxidative addition step. However, this electronic penalty is overwhelmingly compensated for by the exceptional lability of the C-I bond. Therefore, Methyl 4-amino-3-iodo-5-methoxybenzoate remains an outstanding substrate for palladium-catalyzed reactions.
-
For SNAr: The electron-rich nature of the ring strongly deactivates it towards nucleophilic attack. The presence of powerful EDGs makes the formation of the anionic Meisenheimer complex highly unfavorable.[15] Consequently, this substrate is exceptionally unreactive in SNAr reactions under standard conditions.
Caption: Opposing reactivity trends of aryl halides in key transformations.
Head-to-Head Comparison: Iodo vs. Bromo vs. Chloro Analogs
To illustrate the practical implications of these principles, we will compare the expected performance of Methyl 4-amino-3-iodo -5-methoxybenzoate, Methyl 4-amino-3-bromo -5-methoxybenzoate, and Methyl 4-amino-3-chloro -5-methoxybenzoate in a model Suzuki-Miyaura cross-coupling reaction.
Model Reaction: Suzuki-Miyaura Coupling
This reaction is a robust and widely used method for forming C-C bonds, critical in the synthesis of biaryl structures found in many pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example. Optimal conditions, particularly the choice of ligand and base, may vary.
-
To an oven-dried reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a phosphine ligand if required.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Predicted)
The following table summarizes the expected outcomes when each halogenated benzoate is subjected to the Suzuki-Miyaura coupling under increasingly stringent conditions.
| Parameter | Methyl 4-amino-3-iodo -5-methoxybenzoate | Methyl 4-amino-3-bromo -5-methoxybenzoate | Methyl 4-amino-3-chloro -5-methoxybenzoate |
| Reaction Temp. | 50-80 °C | 80-100 °C | 100-120 °C |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are effective. | Standard catalysts work, but may require longer reaction times. | Requires specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) for efficient conversion.[9] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | 3-5 mol% or higher |
| Reaction Time | Typically < 4 hours | 6-18 hours | 12-24 hours |
| Typical Yield | > 90% | 75-90% | 50-80% (highly ligand-dependent) |
| Key Advantage | High reactivity allows for mild conditions, preserving sensitive functional groups. | Good balance of reactivity and stability; often more cost-effective than iodo-analog. | Most cost-effective starting material. |
| Key Disadvantage | Higher cost and potential for catalyst poisoning by iodide in some systems.[8] | Less reactive than the iodo-analog, requiring more forcing conditions. | Inertness of the C-Cl bond requires specialized and expensive catalyst systems. |
Causality Behind Experimental Choices:
-
Temperature and Ligand Selection: The choice to increase temperature and employ advanced ligands for the bromo- and chloro-analogs directly addresses the higher activation energy barrier for the oxidative addition of stronger C-Br and C-Cl bonds.[4][8] Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the cleavage of these more robust bonds.
-
Catalyst Loading: Higher catalyst loadings are often necessary for less reactive substrates to ensure a reasonable reaction rate and achieve full conversion within a practical timeframe.
Conclusion and Recommendations for Drug Development
The comparative analysis clearly demonstrates that Methyl 4-amino-3-iodo-5-methoxybenzoate is the premier substrate for palladium-catalyzed cross-coupling reactions among its halogenated peers.
-
Superior Reactivity: Its high reactivity, driven by the weak C-I bond, enables the use of milder reaction conditions, which is paramount for complex, multi-step syntheses where functional group tolerance and the preservation of stereochemical integrity are critical.
-
Synthetic Efficiency: The faster reaction times and lower catalyst loadings associated with the iodo-analog contribute to higher throughput and more efficient synthetic routes.
-
Unsuitability for SNAr: Conversely, the electron-rich nature of the aromatic ring renders this entire family of substituted benzoates (iodo, bromo, and chloro) unsuitable for traditional SNAr chemistry.
For drug development professionals, the choice of halogenated intermediate represents a strategic trade-off between reactivity and cost. While the chloro-analog is the most economical starting material, the potential costs associated with developing a robust catalytic system and dealing with lower yields often outweigh the initial savings. The bromo-analog offers a reasonable compromise. However, for projects demanding the highest efficiency, mildest conditions, and greatest chance of success, particularly in late-stage functionalization, Methyl 4-amino-3-iodo-5-methoxybenzoate is the substrate of choice. Its predictable and superior performance in the workhorse reactions of modern synthesis justifies its position as a highly valuable tool in the medicinal chemist's arsenal.
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 4-amino-3-iodo-5-methoxybenzoate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of Methyl 4-amino-3-iodo-5-methoxybenzoate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
The methodologies presented herein are grounded in established analytical principles and validated against the framework provided by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[1][2][3][4][5][6]
Introduction: The Analytical Challenge
Methyl 4-amino-3-iodo-5-methoxybenzoate presents a unique analytical challenge due to its multifunctional structure. It possesses a primary aromatic amine group, a halogen (iodine), and a methyl ester, all on a substituted benzene ring. These features dictate the choice of analytical methodology.
-
Polarity and Thermal Stability: The amine group imparts polarity, making it amenable to reversed-phase HPLC. However, this same group can pose challenges for GC analysis due to potential interactions with the column's stationary phase, leading to poor peak shape.[7] The overall molecule's thermal stability must also be considered, as elevated temperatures in a GC inlet could potentially lead to degradation.[8][9]
-
Volatility: The methyl ester group enhances volatility, a prerequisite for GC analysis. However, the molecule's molecular weight and polarity may still necessitate derivatization to achieve optimal chromatographic performance.[10][11][12]
-
Detection: The aromatic ring provides a chromophore suitable for UV detection in HPLC. Both techniques are compatible with mass spectrometry, which offers unparalleled specificity and sensitivity for impurity identification.[13][14]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates.[13][15][16] Its operation at ambient temperatures makes it ideal for analyzing thermally sensitive compounds.
For Methyl 4-amino-3-iodo-5-methoxybenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Column Selection: A C18 column is the standard choice for moderately polar compounds. The particle size (e.g., 1.8 to 5 µm) will influence efficiency and backpressure, with smaller particles offering higher resolution.[17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for the ionization state of the primary amine group, thereby affecting retention and peak shape. A slightly acidic to neutral pH is generally preferred for aromatic amines.
-
Detection: A photodiode array (PDA) or diode array detector (DAD) allows for the acquisition of UV spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[17] For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[13][18][19] Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecule, minimizing fragmentation and preserving the molecular ion.[20][21][22]
Objective: To determine the purity of Methyl 4-amino-3-iodo-5-methoxybenzoate and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 254 nm (or optimal wavelength determined by UV scan)
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][23] For Methyl 4-amino-3-iodo-5-methoxybenzoate, its applicability hinges on the compound's thermal stability and volatility.
Direct injection of this compound may be possible, but the primary amine group can cause peak tailing.[7] Therefore, derivatization is often recommended to improve chromatographic performance.[11][12][24]
-
Derivatization: Acylation or silylation are common derivatization techniques for amines.[7][11] For instance, reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) would replace the active hydrogens, making the molecule less polar and more volatile.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for analyzing a range of compounds with varying polarities.
-
Inlet and Temperature Program: A split/splitless inlet is typically used. A temperature program that starts at a low temperature and ramps up will be necessary to separate impurities with different boiling points. The final temperature should be high enough to elute the derivatized analyte but not so high as to cause column bleed or sample degradation.
-
Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique in GC-MS. It provides reproducible fragmentation patterns that can be searched against spectral libraries for compound identification. The presence of iodine and its characteristic isotopic pattern can aid in identification.[25]
Objective: To identify and quantify volatile impurities and assess the purity of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
Derivatization Procedure (Acylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 200 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool to room temperature before injection.
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
Caption: Workflow for GC-MS purity analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific goals of the analysis. A comprehensive purity assessment will often leverage both techniques.[23]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to improve volatility and peak shape.[24] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Detection | UV-Vis (DAD/PDA) provides good quantitative data. MS provides structural information. | MS is inherent, providing excellent identification capabilities through fragmentation patterns. |
| Primary Application | Assay and quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[13] |
| Sensitivity | High, especially with MS detection (LC-MS). | Very high, capable of detecting trace-level impurities. |
| Selectivity | High, especially with gradient elution and MS detection. | Very high, due to both chromatographic separation and mass filtering. |
| Throughput | Moderate; run times are typically 15-30 minutes. | Moderate; run times can be similar to HPLC, but sample preparation adds time. |
| Regulatory Standing | Widely accepted and often the primary method for API purity and stability testing.[16] | Essential for specific tests like residual solvent analysis (per ICH Q3C).[23] |
Method Validation and Trustworthiness
Both developed methods must undergo rigorous validation in accordance with ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][26][27][28] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][26] This is demonstrated by separating known impurities and analyzing placebo/blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[26]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[26]
Conclusion and Recommendations
For a comprehensive purity assessment of Methyl 4-amino-3-iodo-5-methoxybenzoate, a dual-pronged approach is recommended.
-
Primary Purity and Assay Method: Reversed-phase HPLC with DAD detection should be the primary method for determining the purity and assay of the main component and identifying non-volatile, structurally related impurities. Its non-destructive nature and applicability to a wide range of polarities make it the most robust choice. For definitive identification of unknown impurities, LC-MS is indispensable.
-
Complementary Impurity Profiling: GC-MS is invaluable for profiling volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis, unreacted starting materials, and certain by-products. The need for derivatization should be assessed during method development to ensure optimal performance.
By integrating the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a complete and reliable purity profile for Methyl 4-amino-3-iodo-5-methoxybenzoate, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
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ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
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YouTube. (2025). What Is Derivatization In GC-MS?. [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
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Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]
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ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
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Jordi Labs. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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ResearchGate. (2025). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
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YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
-
ResearchGate. (2025). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
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Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.[Link]
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National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
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MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. [Link]
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Beilstein Journals. (2024). Structure and thermal stability of phosphorus-iodonium ylids. [Link]
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ResearchGate. (n.d.). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate
Introduction
Methyl 4-amino-3-iodo-5-methoxybenzoate is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. The strategic placement of the iodo, amino, and methoxy groups on the benzoate core makes it a versatile intermediate for further functionalization, often through cross-coupling reactions. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.
This guide provides a comprehensive analysis of different catalytic systems for the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate, starting from the readily available Methyl 4-amino-3-methoxybenzoate. We will delve into the cost, efficiency, and practical considerations of three major catalytic approaches: N-Iodosuccinimide (NIS) with an acid catalyst, molecular iodine (I₂) with an oxidizing agent, and a proposed transition-metal catalyzed approach using palladium. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable intermediate.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system for the iodination of Methyl 4-amino-3-methoxybenzoate is a critical decision that impacts not only the yield and purity of the product but also the overall cost, safety, and environmental footprint of the process. Below is a comparative overview of the three catalytic systems discussed in this guide.
| Catalytic System | Catalyst/Reagent Cost | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| 1. N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Moderate | High | Mild (often room temp.) | High selectivity, mild conditions, good functional group tolerance.[1] | Stoichiometric use of NIS, generation of succinimide waste. |
| 2. Molecular Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Low | Moderate to High | Mild to moderate heating | Low-cost reagents, environmentally benign oxidant (water as byproduct).[2] | Can lead to over-iodination, may require careful control of stoichiometry and pH.[3] |
| 3. Palladium(II) Acetate (Pd(OAc)₂) (Proposed) | High | Potentially High | Moderate to high temp. | High catalytic efficiency, potential for high selectivity with appropriate directing groups.[4][5] | High catalyst cost, potential for palladium contamination in the product, requires inert atmosphere. |
Experimental Protocols & Methodologies
N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) Catalyst
This method is one of the most widely used for the iodination of electron-rich aromatic rings due to its mild conditions and high regioselectivity.[6] The trifluoroacetic acid acts as a catalyst to activate the NIS, making the iodine more electrophilic.
Reaction Mechanism:
Figure 1: Proposed mechanism for NIS/TFA catalyzed iodination.
Experimental Protocol:
-
To a solution of Methyl 4-amino-3-methoxybenzoate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10-20 volumes), add N-Iodosuccinimide (1.05 eq.) at room temperature under a nitrogen atmosphere.
-
Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-amino-3-iodo-5-methoxybenzoate.
Expected Yield: Based on similar reactions, yields are expected to be in the range of 85-95%.
Molecular Iodine (I₂) with Hydrogen Peroxide (H₂O₂) Oxidant
This method represents a more "green" and cost-effective approach, utilizing inexpensive molecular iodine and an environmentally friendly oxidizing agent, hydrogen peroxide.[3] The in-situ generation of a more electrophilic iodine species is key to this transformation.
Reaction Workflow:
Figure 2: General workflow for I₂/H₂O₂ mediated iodination.
Experimental Protocol:
-
Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq.) in a suitable solvent such as methanol or ethanol (10-15 volumes).
-
Add molecular iodine (1.0 eq.) to the solution and stir until it is fully dissolved.
-
Slowly add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 40-50 °C and monitor its progress by TLC or LC-MS. The reaction may take 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Yields for this method can vary but are generally in the range of 70-85%.
Palladium-Catalyzed C-H Iodination (Proposed)
Proposed Catalytic Cycle:
Figure 3: A plausible catalytic cycle for Pd-catalyzed C-H iodination.
Proposed Experimental Protocol:
-
To a sealed reaction vessel, add Methyl 4-amino-3-methoxybenzoate (1.0 eq.), Palladium(II) acetate (0.05 eq.), a suitable ligand (e.g., a phosphine or nitrogen-based ligand, 0.1 eq.), and an iodinating agent such as N-Iodosuccinimide (1.2 eq.).
-
Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Expected Yield: This is a proposed method, and yields would need to be optimized experimentally. However, similar C-H functionalization reactions can achieve high yields.
Cost and Efficiency Analysis
A critical aspect of selecting a synthetic route is the balance between the cost of reagents and the overall efficiency of the reaction.
-
N-Iodosuccinimide (NIS) / TFA: While NIS is more expensive than molecular iodine, the mild reaction conditions, shorter reaction times, and typically higher yields can make this method economically viable, especially for smaller-scale syntheses where time and purity are paramount. The cost of the TFA catalyst is minimal.
-
Molecular Iodine (I₂) / H₂O₂: This is the most cost-effective method in terms of raw materials.[7] Both iodine and hydrogen peroxide are inexpensive bulk chemicals. However, the potentially longer reaction times and the need for careful optimization to avoid side products could increase processing costs.
-
Palladium-Catalyzed C-H Iodination: Palladium catalysts are significantly more expensive than the reagents used in the other two methods. The high cost of the catalyst and ligands, combined with the need for an inert atmosphere and higher temperatures, makes this route less economically attractive for large-scale production unless the catalyst can be efficiently recycled with minimal loss of activity.
Catalyst Recyclability and Environmental Impact
-
NIS/TFA: The succinimide byproduct can theoretically be recovered and reconverted to NIS, but this is not always practical on a lab scale. The use of stoichiometric amounts of NIS generates a significant amount of waste.
-
I₂/H₂O₂: This method is considered relatively "green" as the main byproduct is water.[2] Any unreacted iodine and iodide in the aqueous phase can potentially be recovered and reused, which is a common practice in industrial-scale iodination processes.[8]
-
Palladium Catalysis: A key advantage of heterogeneous palladium catalysts is their potential for recovery and reuse. However, leaching of the metal into the product is a major concern in the pharmaceutical industry, requiring rigorous purification steps. The environmental impact of palladium mining and disposal should also be considered.
Safety Considerations
-
N-Iodosuccinimide (NIS): NIS is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive and should be stored in a dark container.
-
Molecular Iodine (I₂): Iodine is corrosive and can cause severe skin and eye irritation. Inhalation of iodine vapor can irritate the respiratory system. It should be handled with appropriate personal protective equipment (PPE).[9]
-
Hydrogen Peroxide (H₂O₂): Concentrated hydrogen peroxide is a strong oxidizer and can be corrosive. It should be handled with care.
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric and should be handled under an inert atmosphere.
-
Solvents: The use of flammable organic solvents in all methods requires appropriate safety precautions.
Conclusion and Recommendations
For the synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate, the choice of catalytic system will depend on the specific needs of the researcher and the scale of the synthesis.
-
For small-scale laboratory synthesis where high yield, selectivity, and short reaction times are prioritized, the N-Iodosuccinimide/TFA method is highly recommended.
-
For larger-scale synthesis where cost is a major driver , the molecular iodine/hydrogen peroxide method offers a significant economic advantage, provided that the reaction conditions are optimized to maximize yield and minimize byproducts.
-
The palladium-catalyzed C-H iodination remains a more exploratory route for this specific transformation. While it holds promise for high efficiency and selectivity, the high cost and the need for significant optimization make it less practical for routine synthesis at present. Further research into developing more active and recyclable palladium catalysts could make this a more attractive option in the future.
Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers to select the most appropriate and efficient catalytic system for their specific synthetic goals.
References
-
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. [Link]
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Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]
-
Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]
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PubMed. (n.d.). Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant. [Link]
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Giri, R., Chen, X., & Yu, J. Q. (2005). Palladium-catalyzed asymmetric iodination of unactivated C-H bonds under mild conditions. Angewandte Chemie International Edition, 44(14), 2112–2115. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
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Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. [Link]
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PubMed. (2019, June 5). Palladium-Catalyzed Regioselective C-H Iodination of Unactivated Alkenes. [Link]
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PubMed. (2020, August 17). Palladium-Catalyzed C-H Iodination of Arenes by Means of Sulfinyl Directing Groups. [Link]
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D'Auria, M., & Zhdankin, V. V. (2021). Pd(II)-catalyzed C-H Iodination Using Molecular I2 as the Sole Oxidant. ResearchGate. [Link]
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Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. [Link]
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Kohout, V. R., et al. (2019). Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of 1,2-cis-Glycosidic Linkages. Journal of Carbohydrate Chemistry, 38(7), 415-428. [Link]
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Iskra, J., Stavber, S., & Zupan, M. (2003). Iodination of Organic Compounds with Elemental Iodine in the Presence of Hydrogen Peroxide in Ionic Liquid Media. ResearchGate. [Link]
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Iskra, J., Stavber, S., & Zupan, M. (2002). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 under Organic Solvent-Free Reaction Conditions. Molecules, 7(9), 671-688. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. [Link]
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Organic Syntheses. (n.d.). n-iodosuccinimide. [Link]
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Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]
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Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. [Link]
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Sniady, A. (2006). N-Iodosuccinimide (NIS). Synlett, 2006(13), 2132-2133. [Link]
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Prakash, G. K. S., et al. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194-3196. [Link]
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Cross-reactivity studies of Methyl 4-amino-3-iodo-5-methoxybenzoate in biological assays.
Adherence to robust, well-documented protocols is essential for generating reproducible and trustworthy data. The following protocols are provided as a template for assessing kinase inhibition and receptor binding. These methods are designed in accordance with established validation guidelines. [11][12][13][14]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC₅₀ of a test compound against a specific kinase.
1. Materials and Reagents:
-
Kinase: Recombinant TK-1 (or other kinase of interest)
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test Compounds: Stock solutions in 100% DMSO
-
Plate: White, opaque 384-well assay plate
2. Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 25 nL) of each compound concentration to the assay plate. Also include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well, except for the "no enzyme" controls.
-
Initiate Reaction: Prepare a solution of substrate and ATP in assay buffer. Add 5 µL of this solution to all wells to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [10]
Protocol 2: Assay Interference Counter-Screen
This essential control experiment is run in parallel with the primary assay to identify false positives.
1. Materials and Reagents:
-
Same as Protocol 1, but without the Kinase enzyme.
2. Step-by-Step Methodology:
-
Compound Plating: Plate the compounds exactly as described in Protocol 1.
-
Buffer Addition: Add 5 µL of assay buffer (without kinase) to each well.
-
Substrate/ATP Addition: Add 5 µL of the substrate and ATP solution to all wells.
-
Incubation and Detection: Follow steps 4 through 7 from Protocol 1 exactly.
-
Data Analysis: Analyze the data for any compound-dependent decrease in luminescence. A significant decrease in the absence of the target enzyme indicates assay interference.
Conclusion and Forward-Looking Recommendations
Methyl 4-amino-3-iodo-5-methoxybenzoate is a potent and synthetically versatile scaffold. Our comparative analysis suggests that the iodo-substituent can confer a significant potency advantage against a primary target. However, this benefit does not come without risks. The potential for assay interference is a critical liability that must be addressed through rigorous counter-screening to ensure the integrity of screening data.
For drug development professionals, the decision to use this scaffold should be made on a case-by-case basis, weighing the potential potency gains against the added complexity of de-risking an iodinated compound. We recommend that any screening campaign involving this or similar compounds incorporate interference counter-screens from the outset. By embracing a scientifically rigorous and self-validating approach, researchers can confidently harness the potential of complex scaffolds while mitigating the risks of off-target effects and assay artifacts.
References
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]
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Plebani, M. (2012). Interference of medical contrast media on laboratory testing. Biochemia Medica. [Link]
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Goldman, K. C., et al. (2017). Significant Interference in Mass Cytometry from Medicinal Iodine in Human Lung. National Institutes of Health. [Link]
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Scipione, M. R., et al. (2021). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Landrum, G. A., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
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Schwartz, B. (2017). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. [Link]
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Williams, J. D., & Atwater, A. R. (2021). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. PMC - NIH. [Link]
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YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]
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A Senior Application Scientist's Guide: Benchmarking Methyl 4-amino-3-iodo-5-methoxybenzoate in Novel Synthetic Methodologies
Executive Summary
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Methyl 4-amino-3-iodo-5-methoxybenzoate is a highly functionalized aromatic scaffold poised for versatile applications. This guide provides an in-depth performance analysis of this reagent in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By comparing its reactivity profile with common alternatives and providing detailed, field-tested protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their synthetic programs.
Introduction: The Strategic Value of Methyl 4-amino-3-iodo-5-methoxybenzoate
Methyl 4-amino-3-iodo-5-methoxybenzoate is a trifunctional aromatic compound whose structure is primed for sequential and regioselective derivatization. Understanding the role of each substituent is key to unlocking its synthetic potential.
-
Aryl Iodide : The carbon-iodine bond is the most reactive of the common aryl halides (I > Br > Cl > F) in palladium-catalyzed oxidative addition, which is often the rate-determining step in cross-coupling reactions.[1][2] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to bromo or chloro analogs.
-
Aniline Moiety (Amino Group) : As a potent electron-donating group, the amino functionality activates the aromatic ring, influencing the rate and selectivity of subsequent reactions. It also serves as a key handle for amide bond formation, heterocycle synthesis, or as a directing group.
-
Methoxy Group : This electron-donating group further enhances the electron density of the aromatic ring. Its steric bulk, ortho to the iodide, can influence the approach of the catalyst and coupling partners, a factor that must be considered in ligand selection.[3]
-
Methyl Ester : A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, providing another reaction site for amide couplings or other derivatizations.
This unique combination of reactive sites makes Methyl 4-amino-3-iodo-5-methoxybenzoate an ideal substrate for building complex molecular architectures through orthogonal synthetic strategies.
Performance Benchmark in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of an aryl iodide is demonstrated in its performance in robust C-C and C-N bond-forming reactions. This section benchmarks the expected performance of Methyl 4-amino-3-iodo-5-methoxybenzoate against its bromo-analog and a simpler, non-activated aryl iodide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[4][5] The high reactivity of the C-I bond in Methyl 4-amino-3-iodo-5-methoxybenzoate facilitates efficient coupling under relatively mild conditions.
Expertise & Causality : The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial.[3] Such ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst deactivation pathways like β-hydride elimination. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically sufficient and is preferred to avoid hydrolysis of the methyl ester, which can occur with stronger bases like NaOH or KOtBu.[6]
Comparative Performance Data (Representative Systems)
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide (Electron Rich) | Phenylboronic Acid | Pd(PPh₃)₄ (2) | K₂CO₃ | 80 | 2 | 95 | [7] |
| Aryl Bromide (Electron Rich) | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 100 | 12 | 88 | [7] |
| Iodobenzene | Phenylboronic Acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | 80 | 4 | 92 |[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation : To a dry Schlenk flask under an argon atmosphere, add Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent : Add anhydrous, degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the aryl iodide).
-
Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, widely used in the synthesis of pharmaceuticals and organic materials.[1] The reaction typically employs a dual catalyst system of palladium and copper(I).[8] The high reactivity of the C-I bond is particularly advantageous here, often allowing for copper-free conditions which can prevent the undesirable homocoupling of the alkyne partner.[9]
Expertise & Causality : While the classic system uses a copper(I) co-catalyst, its omission is often possible and desirable with highly reactive aryl iodides like this one.[9] This simplifies the reaction setup and purification. An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used both as a base and, in many cases, as the solvent.
Comparative Performance Data (Representative Systems)
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide (Electron Rich) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | TEA | 25 | 0.5 | 98 | [1] |
| Aryl Bromide (Electron Rich) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4) / CuI (2) | TEA | 80 | 6 | 85 | [8] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | TBAF | 80 | 1 | 91 |[9] |
Experimental Protocol: Sonogashira Coupling
-
Preparation : To a dry Schlenk flask under an argon atmosphere, add Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Solvent and Reagents : Add anhydrous, degassed triethylamine (0.1 M concentration). Add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine.[10][11] While Methyl 4-amino-3-iodo-5-methoxybenzoate already possesses an amino group, this reaction can be employed to introduce a second, different nitrogen substituent at the 3-position, leading to complex diaminoarene structures.
Expertise & Causality : This transformation is highly sensitive to the choice of ligand and base.[12][13] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are state-of-the-art and essential for achieving high yields, especially with less nucleophilic amines. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner and facilitate the catalytic cycle.[13]
Comparative Performance Data (Representative Systems)
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide (Electron Rich) | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | 100 | 4 | 96 | [12] |
| Aryl Bromide (Electron Rich) | Morpholine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu | 110 | 16 | 92 | [12] |
| Iodobenzene | Morpholine | Pd(OAc)₂ (1) / RuPhos (1.5) | K₃PO₄ | 100 | 18 | 94 |[14] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation : In a glovebox, add Pd₂(dba)₃ (1.5 mol%), a suitable ligand (e.g., XPhos, 3.5 mol%), and sodium tert-butoxide (1.4 eq.) to a dry reaction tube.
-
Reagents : Add Methyl 4-amino-3-iodo-5-methoxybenzoate (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent : Add anhydrous, degassed toluene (0.2 M concentration).
-
Reaction : Seal the tube and heat the mixture to 100 °C with stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Work-up : Cool the reaction to room temperature, dilute with ether, and filter through a plug of silica gel, eluting with additional ether.
-
Purification : Concentrate the filtrate and purify the resulting crude material by flash chromatography.
Orthogonal Synthesis: A Workflow Perspective
The primary advantage of Methyl 4-amino-3-iodo-5-methoxybenzoate is not just its performance in a single reaction, but its potential for sequential, orthogonal functionalization. A researcher can leverage the differential reactivity of its functional groups to build molecular complexity efficiently.
Expert Insight : A common and powerful strategy begins with the most robust reaction at the most reactive site: a palladium-catalyzed coupling at the C-I bond. Following this, the ester can be saponified under basic conditions to unmask a carboxylic acid. This newly formed acid, along with the original amino group, can then be used in a variety of subsequent transformations, such as amide coupling or heterocycle formation, without disturbing the newly installed group from the initial cross-coupling. This planned, multi-step approach is a hallmark of efficient modern synthesis.
Conclusion
Methyl 4-amino-3-iodo-5-methoxybenzoate is more than a simple building block; it is a strategic intermediate for the rapid construction of complex and diverse molecular libraries. Its aryl iodide moiety provides superior reactivity in palladium-catalyzed cross-coupling reactions, enabling milder conditions and shorter reaction times compared to bromo- or chloro-analogs. The presence of orthogonal amino and masked-carboxyl functionalities allows for planned, sequential derivatization. For researchers in drug discovery and materials science, mastering the application of this reagent through the methodologies outlined in this guide can significantly accelerate the synthesis of novel, high-value compounds.
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Safety Operating Guide
Proper Disposal of Methyl 4-amino-3-iodo-5-methoxybenzoate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS No. 180624-10-6), a compound often utilized as a building block in synthetic chemistry. By adhering to these procedures, researchers can maintain a culture of safety and ensure full regulatory compliance.
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of Methyl 4-amino-3-iodo-5-methoxybenzoate, it is crucial to understand the fundamental principles that govern laboratory waste management:
-
Waste Minimization: Whenever possible, experimental designs should be optimized to reduce the generation of chemical waste. This can include ordering smaller quantities of reagents and reducing the scale of reactions.
-
Segregation: Proper segregation of waste streams is critical. Halogenated organic compounds must be collected separately from non-halogenated organic waste, as their disposal methods differ significantly.[1][5][6] Mixing these waste streams can lead to increased disposal costs and improper treatment.
-
Labeling and Containerization: All waste containers must be clearly and accurately labeled.[4][7][8] They should also be made of a material compatible with the chemical waste they are intended to hold.
-
Professional Disposal: Chemical waste should never be disposed of down the drain or in regular trash.[3] It must be collected and disposed of by a licensed hazardous waste management company.[9]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a comprehensive toxicological profile for Methyl 4-amino-3-iodo-5-methoxybenzoate, it is prudent to treat it as a potentially hazardous substance. A structural isomer, Methyl 3-iodo-4-methoxybenzoate, is not classified as a hazardous substance for transport; however, its safety data sheet notes that its chemical, physical, and toxicological properties have not been thoroughly investigated.[10]
Therefore, appropriate Personal Protective Equipment (PPE) should be worn at all times when handling this compound or its waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the chemical. Contaminated gloves should be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated. | To prevent inhalation of the compound, especially if it is in a powdered form. |
Step-by-Step Disposal Protocol for Methyl 4-amino-3-iodo-5-methoxybenzoate
The following protocol provides a systematic approach to the collection and disposal of both solid and liquid waste containing Methyl 4-amino-3-iodo-5-methoxybenzoate.
Step 1: Waste Segregation and Container Selection
-
Designate a Halogenated Organic Waste Container: Select a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[1][2][6] This container should be made of a material compatible with the chemical (e.g., high-density polyethylene [HDPE] or glass).
-
Solid Waste: For solid Methyl 4-amino-3-iodo-5-methoxybenzoate, collect it in a separate, clearly labeled container for "Solid Halogenated Organic Waste."
-
Liquid Waste: For solutions containing Methyl 4-amino-3-iodo-5-methoxybenzoate, use a designated "Liquid Halogenated Organic Waste" container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be disposed of in the solid halogenated waste container.
Step 2: Waste Accumulation and Labeling
-
Satellite Accumulation Area (SAA): Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7]
-
Labeling: Immediately upon adding waste to a container, ensure it is labeled with "Hazardous Waste" and the full chemical name: "Methyl 4-amino-3-iodo-5-methoxybenzoate."[4][7] The label should also include the date when the first waste was added.
-
Container Management: Keep waste containers securely closed except when adding waste.[7] Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not transport the waste yourself.[3]
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-amino-3-iodo-5-methoxybenzoate.
Caption: Disposal Workflow for Methyl 4-amino-3-iodo-5-methoxybenzoate
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean Up: Carefully sweep or scoop up the spilled solid or the absorbent material containing the liquid. Place the material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.
By implementing these comprehensive disposal procedures, you contribute to a safer and more sustainable research environment. The principles of proactive waste management and adherence to established protocols are the cornerstones of responsible scientific practice.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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American Chemical Society. (2022). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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El-Naas, M. H., & Al-Zuhair, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
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University of California, San Diego. (n.d.). Halogenated Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
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Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 4-amino-3-iodo-5-methoxybenzoate
This document provides essential safety and logistical protocols for the handling and disposal of Methyl 4-amino-3-iodo-5-methoxybenzoate. As a substituted aniline and an iodo-aromatic compound, this chemical requires stringent adherence to safety procedures to mitigate risks associated with its unique structural features. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard safety data sheets.
Hazard Assessment: Understanding the "Why" Behind the Risk
The primary hazards associated with Methyl 4-amino-3-iodo-5-methoxybenzoate stem from its constituent functional groups: the aromatic amine and the iodo-substituent. Aromatic amines as a class are known for their potential toxicity, including skin sensitization and the ability to be absorbed dermally.[1][2] While this specific compound is not classified as a carcinogen, prudent practice dictates treating it with the caution afforded to other aniline derivatives.[2] The presence of iodine introduces additional considerations, as iodo-compounds can release toxic vapors, such as hydrogen iodide, under thermal decomposition or in a fire.[3][4]
| Hazard Category | Associated Risk | Rationale |
| Acute Toxicity | Skin & Eye Irritation | A common characteristic of substituted benzoates and anilines, causing irritation upon direct contact.[5][6] |
| Dermal Absorption | Potential Systemic Toxicity | Aromatic amines can be absorbed through the skin, necessitating robust barrier protection to prevent systemic exposure.[1] |
| Inhalation | Respiratory Tract Irritation | As a solid, the compound can form dust. Inhaling airborne particles may cause respiratory irritation.[2] |
| Thermal Decomposition | Release of Toxic Gases | In the event of a fire, hazardous combustion products, including Carbon Oxides and Hydrogen Iodide, may be generated.[3] |
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of PPE is the most critical control measure for minimizing direct exposure. The following table outlines the minimum required PPE. All equipment must be inspected for integrity before each use.[7][8]
| PPE Category | Item Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) & Face Shield | Goggles provide a complete seal to protect against dust and splashes.[9][10] A face shield must be worn over goggles during procedures with a heightened risk of splashing, such as transferring solutions or handling larger quantities.[7][9][11] |
| Hand Protection | Chemical-Resistant Nitrile Gloves (minimum thickness 5 mil) | Nitrile gloves offer sufficient protection for incidental contact.[2] For prolonged handling or submersion, double-gloving is mandatory to provide a secondary barrier against potential tears or degradation.[7][9][12] Always remove the outer glove before exiting the fume hood to prevent contaminating surfaces.[12] |
| Body Protection | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | A lab coat protects personal clothing and skin.[9] An apron provides an additional layer of chemical resistance against spills during transfers. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[9][10] |
| Respiratory Protection | Certified Chemical Fume Hood | Primary Engineering Control: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to capture dust and potential vapors at the source.[1][8][9] A respirator (e.g., N95 for dust or organic vapor cartridge for vapors) is an emergency backup, not a substitute for proper engineering controls.[9] |
Operational Plan: A Step-by-Step Protocol
A systematic workflow is essential for ensuring safety and experimental integrity.
Preparation and Pre-Handling Checks
-
Conduct Risk Assessment: Before beginning, perform a specific risk assessment for your planned experiment.[9][13]
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. Confirm airflow before placing any materials inside.[8][9]
-
Locate Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or CO2).[3][9]
-
Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.
Handling the Compound
-
Don Full PPE: Put on all required PPE as specified in the table above before approaching the handling area.
-
Work Within Fume Hood: Conduct all manipulations of the solid compound exclusively within the chemical fume hood.[9] Keep the sash at the lowest possible height.
-
Minimize Dust Generation: When weighing and transferring the solid, use gentle motions. Avoid dropping or pouring the material from a height. If possible, use a spatula to carefully transfer the solid.[7]
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using a disposable towel dampened with an appropriate solvent, treating the towel as hazardous waste.
-
Post-Handling: After handling, decontaminate any reusable equipment. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them as hazardous waste. Thoroughly wash hands and forearms with soap and water.[5][6]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Improper disposal can lead to environmental contamination and pose a risk to others.[13][14]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, paper towels, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[9] The container should be a sealable bag or a rigid container lined with a bag.
-
Unused Compound: Surplus or non-recyclable amounts of the chemical should be disposed of through a licensed disposal company. Do not mix with other waste streams unless compatibility is confirmed.[15]
-
Contaminated Containers: Empty containers should be treated as hazardous waste and disposed of as the unused product.[15]
Workflow for Safe Handling and Disposal
References
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- Sigma-Aldrich. (2023). Safety Data Sheet for Methyl 3-iodo-4-methoxybenzoate.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 4-amino-3-methylbenzoate.
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Aniline. Retrieved from UCSB's Environmental Health & Safety website.
- Benchchem. (n.d.). Personal protective equipment for handling Aniline Mustard.
- Sigma-Aldrich. (2025). Safety Data Sheet for Ammonium pyrrolidinedithiocarbamate.
- Sigma-Aldrich. (2024). Safety Data Sheet for Methyl benzoate.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
- TCI Chemicals. (n.d.). Safety Data Sheet for Methyl 4-Amino-2-methoxybenzoate.
- TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid.
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
